Apelin-16, human, bovine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C90H144N32O19S |
|---|---|
Molecular Weight |
2010.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C90H144N32O19S/c1-51(2)43-63(78(132)119-66(49-123)80(134)117-64(46-54-47-102-50-108-54)79(133)110-56(23-10-11-34-91)73(127)107-48-71(125)120-39-16-28-67(120)81(135)115-62(33-42-142-3)85(139)122-41-18-30-69(122)83(137)118-65(86(140)141)45-53-21-8-5-9-22-53)116-76(130)59(26-14-37-105-89(98)99)113-82(136)68-29-17-40-121(68)84(138)61(27-15-38-106-90(100)101)114-77(131)60(31-32-70(93)124)112-75(129)58(25-13-36-104-88(96)97)111-74(128)57(24-12-35-103-87(94)95)109-72(126)55(92)44-52-19-6-4-7-20-52/h4-9,19-22,47,50-51,55-69,123H,10-18,23-46,48-49,91-92H2,1-3H3,(H2,93,124)(H,102,108)(H,107,127)(H,109,126)(H,110,133)(H,111,128)(H,112,129)(H,113,136)(H,114,131)(H,115,135)(H,116,130)(H,117,134)(H,118,137)(H,119,132)(H,140,141)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1 |
InChI Key |
JHTXQUSAGJVLAC-DOFGFBKQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Apelin-16 from Bovine Stomach: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the seminal discovery and isolation of Apelin-16 from bovine stomach tissue. The initial identification of the apelin peptides, endogenous ligands for the previously orphan APJ receptor, by Tatemoto and colleagues in 1998, marked a significant milestone in cardiovascular and metabolic research. This document details the experimental methodologies, presents key quantitative data, and visualizes the intricate processes involved in this landmark discovery.
Introduction
In 1998, a team of researchers led by Kazuhiko Tatemoto successfully isolated and characterized a novel peptide ligand for the orphan G protein-coupled receptor, APJ, from bovine stomach extracts.[1] This newly discovered peptide was named "apelin" (APJ endogenous ligand). The isolation was guided by a functional bioassay that measured the increase in the extracellular acidification rate in Chinese hamster ovary (CHO) cells engineered to express the human APJ receptor.[1] Subsequent analysis revealed that apelin is derived from a 77-amino acid preproprotein, which is processed into several active fragments, including Apelin-36, Apelin-17, and Apelin-13.[1][2] Apelin-16 represents one of these key bioactive C-terminal fragments.
Experimental Protocols
The isolation of apelin from bovine stomach was a multi-step process involving tissue extraction followed by several rounds of chromatography, with active fractions identified at each stage using the extracellular acidification rate bioassay.
Tissue Extraction
Fresh bovine stomachs were homogenized in an acidic medium to extract peptides while minimizing proteolytic degradation. A general procedure for peptide extraction from animal tissue involves the following steps:
-
Homogenization: The tissue is minced and homogenized in a solution of 1 M acetic acid containing a cocktail of protease inhibitors.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris.
-
Clarification: The supernatant is collected and subjected to further clarification, often by boiling to precipitate larger proteins, followed by another round of centrifugation.
-
Partial Purification: The resulting supernatant is then partially purified and concentrated using a solid-phase extraction method, such as a Sep-Pak C18 cartridge, to enrich for hydrophobic peptides.
Bioassay: Extracellular Acidification Rate
The key to tracking the purification of the APJ receptor ligand was a cell-based bioassay that measured the metabolic response of cells expressing the receptor. The principle behind this assay is that the activation of many G protein-coupled receptors leads to an increase in cellular metabolism, resulting in the acidification of the extracellular medium.
-
Cell Line: Chinese hamster ovary (CHO) cells stably transfected with the human APJ receptor were used.
-
Instrumentation: A Cytosensor Microphysiometer was employed to detect minute changes in the pH of the cell culture medium.[3]
-
Procedure:
-
CHO-APJ cells were cultured in a low-buffering capacity medium within the microphysiometer's sensor chamber.
-
A baseline extracellular acidification rate was established.
-
Fractions from the chromatography steps were introduced into the chamber.
-
An increase in the acidification rate indicated the presence of the APJ receptor ligand.
-
The concentration required to reduce the acidification rate to 50% of the baseline (MRD50) can be used to quantify the activity of the test material.[3]
-
Chromatographic Purification
A series of chromatographic steps were employed to purify apelin from the initial extract. While the original paper by Tatemoto et al. does not provide a detailed, step-by-step protocol in its abstract, a typical peptide purification scheme using reversed-phase high-performance liquid chromatography (RP-HPLC) would be as follows:
-
Initial Fractionation (Ion-Exchange Chromatography): The partially purified extract would first be subjected to ion-exchange chromatography to separate peptides based on their net charge.
-
Reversed-Phase HPLC (RP-HPLC): Active fractions from the ion-exchange step would then be subjected to multiple rounds of RP-HPLC. This technique separates peptides based on their hydrophobicity.
-
Column: A C18 reversed-phase column is commonly used for the purification of peptides.
-
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the bound peptides. The specific gradient would be optimized to achieve the best separation of the active components.
-
Detection: The elution of peptides is monitored by UV absorbance at 210-220 nm.
-
-
Further Purification: Subsequent RP-HPLC steps using different column chemistries (e.g., C8 or C4) or different ion-pairing reagents can be used to achieve purification to homogeneity.
Quantitative Data
The original research by Tatemoto et al. demonstrated that synthetic peptides derived from the C-terminal amino acid sequence of bovine preproapelin were potent activators of the APJ receptor.
| Peptide Fragment | Effective Concentration Range (M) |
| Synthetic C-terminal peptides | 10-7 to 10-10 |
Table 1: Bioactivity of synthetic apelin peptides on CHO cells expressing the APJ receptor, as measured by the extracellular acidification rate assay. Data sourced from Tatemoto et al., 1998.[1]
The amino acid sequence of bovine Apelin-16 is H-Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH.
Visualizations
Experimental Workflow for Apelin Isolation
Caption: Workflow for the isolation of apelin from bovine stomach.
Apelin-APJ Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Apelin-APJ receptor system.
Conclusion
The discovery and isolation of apelin from bovine stomach represents a classic example of "reverse pharmacology," where the identification of an orphan receptor's ligand opens up new avenues of physiological and pharmacological research. The methodologies employed, particularly the use of a sensitive bioassay to guide purification, were crucial to this success. The subsequent characterization of Apelin-16 and other isoforms has paved the way for extensive research into the role of the apelinergic system in cardiovascular health, metabolism, and a range of other physiological processes, making it a promising target for novel drug development.
References
An In-depth Technical Guide to the Apelin-16 Peptide: Structure, Isoforms, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apelin peptide system, a relatively recent discovery in the landscape of neurohormonal regulation, has garnered significant attention for its multifaceted role in human physiology and its potential as a therapeutic target. Apelin, the endogenous ligand for the G-protein coupled receptor APJ, is involved in a diverse array of processes, most notably in the cardiovascular system where it stands out as one of the most potent known endogenous inotropic agents.[1][2] Beyond its cardiac effects, the apelin/APJ system is a key regulator of angiogenesis, fluid homeostasis, glucose metabolism, and immune function.[3][4]
Apelin is not a single entity but rather a family of peptide isoforms derived from a common precursor.[5] These isoforms, varying in length, exhibit distinct biochemical properties and physiological activities, adding a layer of complexity and nuance to the understanding of this signaling system. This technical guide provides a comprehensive overview of the Apelin-16 peptide, its related isoforms, their structure, and the signaling pathways they modulate.
Apelin Biosynthesis and Isoform Structure
The journey of apelin begins with the transcription and translation of the APLN gene, located on the X chromosome, which encodes a 77-amino acid preproprotein.[6] This precursor undergoes a series of proteolytic cleavages to generate a variety of biologically active peptides. The initial cleavage removes a 22-amino acid N-terminal signal peptide, resulting in a 55-residue proprotein, apelin-55.[5]
Subsequent enzymatic processing of apelin-55 by endopeptidases, such as the proprotein convertase subtilisin/kexin type 3 (PCSK3/furin), gives rise to several C-terminal fragments.[7][8] The primary and most studied isoforms are named according to the number of amino acid residues they contain:
-
Apelin-36: A 36-amino acid peptide.
-
Apelin-17: A 17-amino acid peptide.
-
Apelin-13: A 13-amino acid peptide.[6]
-
Apelin-12: A 12-amino acid peptide.[9]
A significant post-translational modification can occur at the N-terminus of apelin-13, where the glutamine residue undergoes cyclization to form pyroglutamate. This modified form, known as [Pyr1]-apelin-13 , is the predominant isoform found in cardiac tissue and plasma and exhibits increased resistance to degradation by exopeptidases.[3][10]
Apelin-16 is a 16-amino acid isoform that corresponds to amino acids 62-77 of the preproapelin sequence.[11][12]
Amino Acid Sequences of Human Apelin Isoforms
| Isoform | Amino Acid Sequence (Single-Letter Code) |
| Apelin-16 | FRRQRPRLSHKGPMPF |
| Apelin-36 | LVQPRGSRNGPGPWQGGRRKFRRQRPRLSHKGPMPF |
| Apelin-17 | KFRRQRPRLSHKGPMPF |
| Apelin-13 | QRPRLSHKGPMPF |
| [Pyr1]-Apelin-13 | pQRPRLSHKGPMPF (pQ = pyroglutamate) |
| Apelin-12 | RPRLSHKGPMPF |
Quantitative Analysis of Apelin Isoform Activity
The various apelin isoforms exhibit differential binding affinities for the APJ receptor and varying potencies in activating downstream signaling pathways. This isoform-dependent activity underscores the complexity of the apelin system and is a critical consideration for therapeutic development.[9]
APJ Receptor Binding Affinities of Apelin Isoforms
The binding affinity of a ligand for its receptor is a key determinant of its biological activity. For the apelin isoforms, this is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium.
| Ligand/Isoform | Ki (nM) |
| Apelin-36 | 1.735 |
| Apelin-17 | 4.651 |
| Apelin-13 | 8.336 |
| [Pyr1]-Apelin-13 | 14.366 |
| Elabela-32 | 1.343 |
| Elabela-21 | 4.364 |
Data from a competitive radioligand binding assay using HEK293 cells expressing the APJ receptor.[13]
Potency of Apelin Isoforms in Signaling Pathway Activation
The functional consequence of receptor binding is the activation of intracellular signaling cascades. The potency of each isoform in initiating these pathways is often measured by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
ERK Phosphorylation:
| Ligand/Isoform | EC50 (nM) for pERK activation |
| Apelin-55 | 1.15 ± 0.44 |
| Apelin-36 | 1.12 ± 0.35 |
| Apelin-17 | 1.05 ± 0.30 |
| Apelin-13 | 0.14 ± 0.04 |
Data from an In-Cell Western™ assay for ERK phosphorylation in HEK293A cells stably expressing the APJ receptor.[14]
cAMP Inhibition:
| Ligand/Isoform | log(IC50) |
| Apelin-36 | -7.865 ± 0.346 |
| Apelin-17 | -7.419 ± 0.341 |
| Apelin-13 | -7.817 ± 0.363 |
| [Pyr1]-Apelin-13 | -7.978 ± 0.409 |
| Elabela-32 | -7.59 ± 0.474 |
| Elabela-21 | -7.589 ± 0.352 |
Data from a cAMP production assay in HEK293 cells expressing the APJ receptor.[13]
Apelin-APJ Signaling Pathways
Activation of the APJ receptor by apelin isoforms initiates a cascade of intracellular signaling events, primarily through the coupling of heterotrimeric G proteins. The specific downstream pathways activated can be influenced by the particular apelin isoform, leading to biased agonism and potentially distinct physiological outcomes.[9]
Gαi-Coupled Pathway
The APJ receptor predominantly couples to inhibitory G proteins of the Gαi subfamily.[15] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[16] The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA).
PI3K/Akt Pathway
Apelin-induced activation of the APJ receptor also stimulates the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[17] This pathway is crucial for cell proliferation, migration, and survival. Activated Akt can phosphorylate a variety of downstream targets, including endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide and subsequent vasodilation.[18]
ERK Pathway
The extracellular signal-regulated kinase (ERK) pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, is also activated by apelin-APJ signaling. This pathway is involved in the regulation of cell proliferation and differentiation. The activation of ERK is often mediated through protein kinase C (PKC).[10]
Experimental Protocols
A variety of sophisticated techniques are employed to study the apelin system. The following are detailed methodologies for key experiments cited in apelin research.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of apelin isoforms for the APJ receptor.
Objective: To determine the binding affinity (Ki) of unlabeled apelin isoforms by their ability to compete with a radiolabeled apelin analog for binding to the APJ receptor.
Materials:
-
HEK293 cells stably expressing the human APJ receptor
-
Cell culture reagents
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [125I]-[Pyr1]apelin-13)
-
Unlabeled apelin isoforms (for competition)
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-APJ cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
Add increasing concentrations of the unlabeled apelin isoform to be tested.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In-Cell Western™ Assay
This immunocytochemical assay allows for the quantitative measurement of intracellular proteins, such as phosphorylated ERK, in a high-throughput format.
Objective: To quantify the dose-dependent phosphorylation of ERK in response to stimulation with different apelin isoforms.
Materials:
-
HEK293A cells stably expressing the APJ receptor
-
96-well or 384-well plates
-
Cell culture and stimulation reagents
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer
-
Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK)
-
Fluorescently labeled secondary antibodies
-
Infrared imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed HEK293A-APJ cells in a multi-well plate and grow to confluency.
-
Serum-starve the cells to reduce basal signaling.
-
Treat the cells with varying concentrations of the apelin isoforms for a specified time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Wash the cells and then permeabilize with Triton X-100 to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding sites with blocking buffer.
-
Incubate the cells with primary antibodies against both phosphorylated and total ERK.
-
Wash the cells and then incubate with fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Wash the cells to remove unbound secondary antibodies.
-
Scan the plate using an infrared imaging system to detect the fluorescent signals.
-
Quantify the fluorescence intensity for both phosphorylated and total ERK.
-
Normalize the phospho-ERK signal to the total ERK signal to account for variations in cell number.
-
Plot the normalized signal against the apelin isoform concentration to determine the EC50.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique used for the sensitive and specific quantification of apelin isoforms in complex biological samples like plasma.[1]
Objective: To accurately measure the concentrations of different apelin isoforms in a biological matrix.
Materials:
-
Biological sample (e.g., human plasma)
-
Internal standards (stable isotope-labeled apelin peptides)
-
Sample preparation reagents (e.g., for protein precipitation and solid-phase extraction)
-
LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)
Protocol:
-
Sample Preparation:
-
Thaw the plasma sample and add internal standards.
-
Perform protein precipitation to remove larger proteins.
-
Use solid-phase extraction (SPE) to enrich for the apelin peptides and remove interfering substances.
-
Elute the peptides from the SPE cartridge and dry them down.
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.
-
-
LC Separation:
-
Inject the reconstituted sample onto an HPLC column (e.g., a C18 column).
-
Separate the different apelin isoforms based on their physicochemical properties using a gradient of mobile phases.
-
-
MS/MS Detection and Quantification:
-
Introduce the eluting peptides from the LC into the mass spectrometer.
-
Ionize the peptides (e.g., by electrospray ionization).
-
Select the precursor ion corresponding to the specific apelin isoform of interest.
-
Fragment the precursor ion and detect the resulting product ions.
-
Quantify the apelin isoform by comparing the signal of its product ions to that of the corresponding internal standard.
-
Conclusion
The apelin system, with its diverse array of peptide isoforms, presents a complex and fascinating area of study with significant therapeutic potential. Apelin-16, as one of these active fragments, contributes to the overall physiological effects of this system. A thorough understanding of the structure, quantitative activity, and signaling pathways of each isoform is paramount for the rational design of novel therapeutics targeting the APJ receptor for cardiovascular and metabolic diseases. The experimental protocols detailed herein provide a foundation for the continued investigation of this important signaling pathway.
References
- 1. licorbio.com [licorbio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. products.advansta.com [products.advansta.com]
- 4. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elabela-Apelin Receptor Signaling Pathway is Functional in Mammalian Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 15. [Functional dissociation between apelin receptor signaling and endocytosis: implications for the effects of apelin on arterial blood pressure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Apelin-16/APJ Receptor Signaling Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The apelinergic system, comprising the apelin peptides and their cognate G protein-coupled receptor, APJ (Angiotensin II receptor-like 1), has emerged as a critical regulatory axis in human physiology and pathophysiology.[1][2] First identified in 1998 as the endogenous ligand for the then-orphan APJ receptor, apelin is derived from a 77-amino acid precursor, preproapelin, which is cleaved into several biologically active isoforms.[3][4][5] These isoforms, including Apelin-36, Apelin-17, and Apelin-13, and their metabolites like Apelin-16, exhibit variable potency and are widely distributed throughout the body, particularly in the heart, lungs, adipose tissue, and central nervous system.[1][5][6]
The Apelin/APJ signaling pathway is a key player in a multitude of biological processes, including cardiovascular function, fluid homeostasis, energy metabolism, and angiogenesis.[7][8][9] Its roles in regulating blood pressure, cardiac contractility, and glucose metabolism make it an attractive therapeutic target for a range of diseases such as heart failure, hypertension, diabetes, and obesity.[3][6][10] This guide provides a comprehensive technical overview of the Apelin-16/APJ signaling pathway, focusing on its core mechanisms, quantitative parameters, and the experimental methodologies used to investigate its function.
Components of the Apelinergic System
Apelin Peptides and Isoforms
The human apelin gene (APLN) is located on chromosome Xq25-26.1 and encodes a 77-amino acid prepropeptide.[7] This precursor undergoes enzymatic cleavage to generate a variety of C-terminal peptide fragments. While Apelin-13 and Apelin-36 are among the most studied isoforms, others like Apelin-17 are also prevalent.[11] Apelin-16 is a metabolite of Apelin-17, resulting from degradation by angiotensin-converting enzyme 2 (ACE2), and has been shown to have reduced functional activity compared to its precursor.[12] The various isoforms share a common C-terminal sequence responsible for receptor binding and activation.[11]
The APJ Receptor
The APJ receptor (also known as APLNR) is a Class A (Rhodopsin-like) G protein-coupled receptor (GPCR) that shares approximately 31-54% sequence identity with the angiotensin II receptor type 1 (AT1), although it does not bind angiotensin II.[3][7] APJ is widely expressed in numerous tissues, with high concentrations found in the heart, vasculature (endothelial and smooth muscle cells), lungs, kidneys, and brain.[1][13][14] Upon activation by an apelin peptide, the receptor undergoes a conformational change, enabling it to couple with intracellular G proteins and trigger downstream signaling cascades.[15]
Core Signaling Pathways
Activation of the APJ receptor by apelin initiates multiple downstream signaling pathways, primarily through the coupling of Gαi/o and Gαq/11 proteins, as well as through a G protein-independent β-arrestin pathway.
G Protein-Dependent Signaling
The canonical signaling cascade involves the activation of heterotrimeric G proteins.
-
Gαi/o Pathway : Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[12][16] This pathway is also responsible for activating the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which promote cell survival, proliferation, and migration.[1][7][17]
-
Gαq/11 Pathway : APJ coupling with Gαq/11 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] This leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), influencing processes like smooth muscle contraction.[12]
In endothelial cells, the Gαi/PI3K/Akt cascade leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), producing nitric oxide (NO), a potent vasodilator.[1]
Caption: G Protein-dependent signaling pathways activated by Apelin-16 binding to the APJ receptor.
β-Arrestin-Dependent Signaling
Upon ligand binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, the APJ receptor recruits β-arrestins.[16][17] This interaction not only mediates receptor desensitization and internalization but also initiates a distinct, G protein-independent signaling wave.[7] β-arrestin acts as a scaffold protein, activating kinases such as ERK1/2, which can lead to different cellular outcomes compared to G protein-mediated ERK activation.[16] Biased agonism, where a ligand preferentially activates either the G protein or β-arrestin pathway, is an area of intense research for developing drugs with more specific effects and fewer side effects.[8][18]
Caption: The β-arrestin pathway leading to APJ receptor internalization and alternative signaling.
Quantitative Data
The binding affinity and functional potency of various apelin isoforms for the APJ receptor have been characterized in numerous studies. This data is crucial for understanding the structure-activity relationship and for designing synthetic ligands.
Table 1: Ligand Binding Affinities and Functional Potencies at the APJ Receptor
| Ligand | Assay Type | Cell Line / System | Parameter | Value | Reference(s) |
| Apelin-13 | Competition Binding | HEK293 | Ki | 1.3 μM | [19] |
| Apelin-13 | Functional (cAMP) | CHO-K1 | EC50 | 0.37 nM | [20] |
| [Pyr1]-Apelin-13 | Functional (cAMP) | CHO-K1 | EC50 | 0.23 nM | [20] |
| Apelin-17 | β-arrestin Recruitment | BRET Assay | EC50 | ~12.5 nM | [18] |
| Apelin-36 | Competition Binding | Rat Heart | Kd | 0.38 nM | [21] |
| Elabela-32 | β-arrestin Recruitment | BRET Assay | EC50 | ~21.9 nM | [18] |
| MM54 (Antagonist) | Competition Binding | CHO-K1 | IC50 | 93 nM | [20] |
| E339-3D6 (Agonist) | Functional (FRET) | CHO-K1 | EC50 | 90 nM | [12] |
Note: Data for Apelin-16 is limited; values for closely related and more potent isoforms are provided for comparison.
Table 2: Relative mRNA Expression of Apelin and APJ in Human Tissues
| Tissue | Apelin Expression | APJ Receptor Expression | Reference(s) |
| Heart | High | High | [1][5] |
| Lung | Very High | Very High | [5][21][22] |
| Kidney | Moderate | High | [1][5] |
| Adipose Tissue | High | High | [1][3] |
| Brain/CNS | High | High | [7][23] |
| Gastrointestinal Tract | High | Moderate | [1][5] |
| Mammary Gland | Very High | Moderate | [21] |
| Endothelium | High | High | [13] |
Expression levels are qualitative summaries (High, Moderate, etc.) based on cited literature.
Key Experimental Protocols
Investigating the Apelin/APJ pathway involves a variety of in vitro and in vivo techniques. Below are methodologies for key assays.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., Apelin-16) to compete with a radiolabeled ligand (e.g., [125I]-Apelin-13) for binding to the APJ receptor.
Methodology:
-
Membrane Preparation: Culture cells engineered to overexpress the human APJ receptor (e.g., HEK293 or CHO cells). Harvest cells, lyse them via hypotonic shock, and homogenize. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).[18]
-
Assay Setup: In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., 0.1 nM [125I]-Apelin-13) and a constant amount of membrane preparation to each well.[18]
-
Competition: Add increasing concentrations of the unlabeled competitor ligand (e.g., Apelin-16, Apelin-13) to the wells. Include wells for total binding (radioligand + membrane) and non-specific binding (radioligand + membrane + a high concentration of unlabeled ligand, e.g., 100 nM Apelin-13).[18]
-
Incubation: Incubate the plate at 30°C for 2 hours to allow binding to reach equilibrium.[18]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plate and add scintillation fluid. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: A simplified workflow diagram for a typical radioligand competition binding assay.
cAMP Inhibition Assay
This functional assay measures the ability of an APJ agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels, characteristic of Gαi coupling.
Methodology:
-
Cell Culture: Plate APJ-expressing cells in a 96-well plate and culture overnight.
-
Cell Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Treatment: Add varying concentrations of the test agonist (e.g., Apelin-16).
-
Adenylyl Cyclase Activation: Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce a robust cAMP signal.[18]
-
Incubation: Incubate for a defined period (e.g., 20 minutes) at 37°C.[18]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP signal against the log concentration of the agonist. The resulting dose-response curve is used to calculate the IC50 (or EC50 for inhibition) value, indicating the potency of the agonist.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK/ERK pathway downstream of APJ activation.
Methodology:
-
Cell Culture and Starvation: Plate APJ-expressing cells and grow to ~80% confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with the test agonist (e.g., Apelin-16) for a short period (typically 5-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To normalize, strip the membrane and re-probe with an antibody for total ERK1/2.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Conclusion and Future Directions
The Apelin-16/APJ signaling pathway is a complex and pleiotropic system with profound implications for cardiovascular and metabolic health. Its dual coupling to G protein and β-arrestin pathways provides a sophisticated mechanism for regulating cellular responses. While significant progress has been made in elucidating its function, key areas require further investigation. The precise physiological roles of the different apelin isoforms and their metabolites, including Apelin-16, are not fully understood. Furthermore, the therapeutic potential of biased agonists that selectively target either G protein or β-arrestin signaling is a promising frontier in drug development. Continued research into this pathway will undoubtedly uncover novel opportunities for treating a wide range of human diseases.
References
- 1. cusabio.com [cusabio.com]
- 2. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apelin expression in normal human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]
- 7. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 8. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Apelinergic system structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis [jci.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Structure–function relationship and physiological role of apelin and its G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
- 18. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Molecular properties of apelin: tissue distribution and receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Structural and functional study of the apelin-13 peptide, an endogenous ligand of the HIV-1 coreceptor, APJ - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Apelin-16 in the Cardiovascular System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin is an endogenous peptide that, along with its G protein-coupled receptor APJ, has emerged as a critical regulator of cardiovascular homeostasis.[1] The apelin system is widely expressed throughout the cardiovascular system, including in the heart, blood vessels, and cardiovascular control centers in the brain.[2] The most biologically active and abundant isoform in the heart is the 13-amino acid peptide, (Pyr1)apelin-13, with Apelin-16 also demonstrating significant physiological activity.[2][3] This technical guide provides a comprehensive overview of the physiological role of Apelin-16 and its related isoforms in the cardiovascular system, detailing its effects on cardiac function, vascular tone, and angiogenesis. We present quantitative data in structured tables, provide detailed experimental protocols for key assays, and illustrate the underlying signaling pathways and experimental workflows with diagrams.
Cardiovascular Effects of Apelin
Apelin exerts a range of beneficial effects on the cardiovascular system, primarily through its actions on the heart and blood vessels. These effects include positive inotropy, vasodilation leading to a reduction in blood pressure, and the promotion of angiogenesis.
Cardiac Function: A Potent Inotropic Agent
Apelin is one of the most potent endogenous positive inotropes discovered, enhancing cardiac contractility in both normal and failing hearts.[4][5] This effect is characterized by an increase in the force of contraction, leading to improved cardiac output.
Quantitative Data on Cardiac Effects of Apelin
The following tables summarize the quantitative effects of apelin administration on key cardiac parameters in both animal models and humans.
| Table 1: Effects of Apelin on Cardiac Hemodynamics in Rats | ||||||
| Parameter | Apelin Isoform & Dose | Animal Model | Baseline Value | Value after Apelin | Percentage Change | Reference |
| Max dP/dt (mmHg/s) | Apelin-16 (0.01 µ g/min for 20 min) | Native Wistar Rats | ~4530 | Significantly Increased | - | [6] |
| Max dP/dt (mmHg/s) | Apelin-16 (0.01 µ g/min for 20 min) | Rats with Heart Failure | ~1530 | Significantly Increased | - | [6] |
| Stroke Volume (% change from initial) | Apelin-16 (0.01 µ g/min for 20 min) | Native Wistar Rats | - | - | 102 ± 16% | [4] |
| Stroke Volume (% change from initial) | Apelin-16 (0.01 µ g/min for 20 min) | Rats with Heart Failure | - | - | 110 ± 30% | [4] |
| Cardiac Output | Apelin-16 (0.01 µ g/min for 20 min) | Rats with Heart Failure | - | Significantly Increased | - | [4] |
| Ventricular Elastance (mmHg/RVU) | Apelin-12 (300µg/kg IP) | C57Bl/6 Mice | 3.7 ± 0.9 | 6.5 ± 1.4 | +75.7% | [7] |
| Cardiac Output (l/min) | PYRapelin13 (2mg/kg/day for 14 days) | C57Bl/6 Mice | 0.142 ± 0.019 | 0.25 ± 0.019 | +76.1% | [7] |
| Table 2: Effects of Apelin on Cardiac Hemodynamics in Humans | |||||
| Parameter | Apelin Isoform & Dose | Study Population | Baseline Value | Value after Apelin | Significance |
| Cardiac Index (L/min/m²) | (Pyr1)apelin-13 (30-300 nmol/min) | Healthy Volunteers & Heart Failure Patients | - | Increased | P<0.01 |
| Max dP/dt | Apelin-36 (200 nmol intracoronary) | Patients undergoing coronary angiography | - | Increased | P<0.05 |
| Peak Left Ventricular Pressure | Apelin-36 (200 nmol intracoronary) | Patients undergoing coronary angiography | - | Reduced | P<0.05 |
| End-Diastolic Left Ventricular Pressure | Apelin-36 (200 nmol intracoronary) | Patients undergoing coronary angiography | - | Reduced | P<0.05 |
Vascular Tone and Blood Pressure Regulation
Apelin is a potent vasodilator, acting on blood vessels to reduce vascular resistance and consequently lower blood pressure.[8] This effect is primarily mediated by the release of nitric oxide (NO) from the endothelium.
Quantitative Data on Vascular and Blood Pressure Effects of Apelin
| Table 3: Effects of Apelin on Blood Pressure and Vascular Tone | ||||||
| Parameter | Apelin Isoform & Dose | Model/Population | Baseline Value | Value after Apelin | Significance | Reference |
| Mean Arterial Pressure | (Pyr1)apelin-13 (30-300 nmol/min) | Healthy Volunteers & Heart Failure Patients | - | Lowered | P<0.01 | [1] |
| Peripheral Vascular Resistance | (Pyr1)apelin-13 (30-300 nmol/min) | Healthy Volunteers & Heart Failure Patients | - | Lowered | P<0.01 | [1] |
| Forearm Blood Flow | (Pyr1)apelin-13 & Apelin-36 (0.1-30 nmol/min intrabrachial) | Healthy Volunteers | - | Dose-dependent increase | P<0.001 | [9] |
| Mean Arterial Pressure (MAP) | Apelin-13 (peripheral injection) | Animal Studies (meta-analysis) | - | Significantly Reduced | P<0.001 | [10] |
| Systolic Blood Pressure (SBP) | Apelin-13 (peripheral injection) | Animal Studies (meta-analysis) | - | Significantly Reduced | P<0.001 | [10] |
| Diastolic Blood Pressure (DBP) | Apelin-13 (peripheral injection) | Animal Studies (meta-analysis) | - | Significantly Reduced | P<0.001 | [10] |
Angiogenesis and Endothelial Function
Apelin signaling plays a crucial role in the formation of new blood vessels (angiogenesis) and in maintaining endothelial health.[11] It is involved in endothelial cell migration, proliferation, and survival, which are essential processes for vascular development and repair.[12]
Signaling Pathways of Apelin in the Cardiovascular System
Apelin exerts its cardiovascular effects by activating its receptor, APJ, a G protein-coupled receptor. This activation triggers several downstream signaling cascades.
APJ Receptor and G-Protein Coupling
The APJ receptor can couple to different G proteins, primarily Gαi/o and Gαq, leading to the activation of distinct intracellular pathways.[13]
-
Gαi/o Pathway : Activation of the Gαi/o pathway by apelin leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[14] This pathway is also linked to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[3]
-
Gαq Pathway : Coupling to Gαq activates Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] This results in the release of intracellular calcium and the activation of Protein Kinase C (PKC).
Downstream Signaling Cascades
The initial G-protein activation by the Apelin-APJ system triggers a cascade of downstream signaling events that ultimately mediate the physiological responses in cardiovascular cells.
-
PI3K/Akt/eNOS Pathway : In endothelial cells, a key signaling pathway activated by apelin is the PI3K/Akt pathway.[12] Activated Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[12]
-
MAPK/ERK Pathway : In cardiomyocytes, apelin has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[4] This pathway is involved in cell growth and survival and contributes to the positive inotropic effects of apelin.[4]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the cardiovascular effects of Apelin-16.
In Vivo Hemodynamic Measurements in Rats
This protocol is used to assess the effects of Apelin-16 on systemic hemodynamics in a living animal model.
-
Animal Preparation : Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized. Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.[6]
-
Instrumentation : A pressure-volume conductance catheter is inserted into the left ventricle via the carotid artery to measure parameters like dP/dt, end-systolic pressure, and end-diastolic volume.[15] A perivascular flow probe can be placed around the ascending aorta to directly measure cardiac output.[15]
-
Apelin Administration : Apelin-16 is infused intravenously at a specific rate (e.g., 0.01 µ g/min ) for a defined period (e.g., 20 minutes).[6] A control group receives a vehicle infusion.
-
Data Acquisition : Hemodynamic parameters are continuously recorded before, during, and after the infusion.
-
Analysis : Changes in parameters such as mean arterial pressure, heart rate, cardiac output, stroke volume, and dP/dt are analyzed to determine the in vivo cardiovascular effects of Apelin-16.
Isolated Langendorff Heart Perfusion
This ex vivo technique allows for the direct assessment of Apelin-16's effects on cardiac contractility, independent of systemic influences.[7][16]
-
Heart Excision : The heart is rapidly excised from an anesthetized animal and placed in ice-cold Krebs-Henseleit buffer.[7]
-
Cannulation : The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.[16]
-
Instrumentation : A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure development (e.g., left ventricular developed pressure, dP/dt).
-
Stabilization : The heart is allowed to stabilize for a period (e.g., 20-30 minutes).
-
Apelin Administration : Apelin-16 is added to the perfusion buffer at various concentrations to establish a dose-response relationship.
-
Data Recording and Analysis : Changes in contractile parameters are recorded and analyzed.
In Vitro Organ Bath for Vasorelaxation
This method is used to determine the direct effect of Apelin-16 on vascular tone in isolated blood vessels.
-
Vessel Preparation : A segment of an artery (e.g., thoracic aorta or mesenteric artery) is carefully dissected and cut into rings.
-
Mounting : The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Pre-contraction : The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or norepinephrine).
-
Apelin Application : Once a stable contraction is achieved, cumulative concentrations of Apelin-16 are added to the bath.
-
Measurement of Relaxation : The relaxation of the arterial rings is recorded as a percentage of the pre-contraction tension.
-
Investigation of Mechanisms : The experiment can be repeated in the presence of inhibitors (e.g., L-NAME to block eNOS) to investigate the underlying signaling pathways.
Western Blot Analysis of Signaling Pathways
This technique is used to quantify the changes in protein expression and phosphorylation in response to Apelin-16 treatment in cardiovascular cells (e.g., cardiomyocytes or endothelial cells).
-
Cell Culture and Treatment : Cells are cultured and then treated with Apelin-16 for various time points and at different concentrations.
-
Protein Extraction : Cells are lysed, and total protein is extracted.
-
Protein Quantification : The concentration of protein in each sample is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[2]
-
Immunoblotting : The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
Detection and Analysis : The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of protein expression and phosphorylation.[2]
Conclusion and Future Directions
Apelin-16 and its related isoforms are potent modulators of the cardiovascular system with significant therapeutic potential. Their ability to enhance cardiac contractility, promote vasodilation, and stimulate angiogenesis makes the apelin-APJ system an attractive target for the development of novel therapies for cardiovascular diseases such as heart failure and hypertension. Further research is warranted to fully elucidate the complex signaling networks regulated by apelin and to develop stable, long-acting apelin receptor agonists for clinical use. This technical guide provides a foundational understanding of the physiological roles of Apelin-16, the methodologies to study its effects, and the underlying molecular mechanisms, serving as a valuable resource for researchers and drug development professionals in the field.
References
- 1. ahajournals.org [ahajournals.org]
- 2. CST | Cell Signaling Technology [cellsignal.com]
- 3. G protein-coupled APJ receptor signaling induces focal adhesion formation and cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apelin Increases Cardiac Contractility via Protein Kinase Cε- and Extracellular Signal-Regulated Kinase-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Langendorff heart - Wikipedia [en.wikipedia.org]
- 8. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular effects of apelin in vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apelin as a Candidate for Hypertension Management; a Systematic Review and Meta-Analysis on Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apelin signaling drives vascular endothelial cells toward a pro-angiogenic state | eLife [elifesciences.org]
- 12. academic.oup.com [academic.oup.com]
- 13. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Apelin-16 in Glucose Metabolism and Insulin Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apelin, a peptide hormone and a ligand for the G protein-coupled receptor APJ, has emerged as a significant regulator of energy metabolism. The various isoforms of apelin, including Apelin-16, play a crucial role in glucose homeostasis and insulin sensitivity, making the apelin/APJ system a promising therapeutic target for metabolic disorders such as type 2 diabetes. This technical guide provides an in-depth overview of the function of Apelin-16 in glucose metabolism, detailing the underlying molecular mechanisms, quantitative effects on glucose uptake, and comprehensive protocols for key experimental assays.
Introduction to the Apelin/APJ System
The apelin gene encodes a 77-amino acid prepropeptide that is cleaved into several biologically active fragments, including apelin-36, apelin-17, and apelin-13. Apelin-16 is a specific isoform that has been studied for its metabolic effects. These peptides are produced by various tissues, including adipose tissue, where they function as adipokines.[1] Apelin and its receptor, APJ, are widely expressed in the body, including in skeletal muscle, adipose tissue, the heart, and the central nervous system, highlighting their diverse physiological roles.[2] While initially investigated for its cardiovascular effects, the apelin/APJ system is now recognized as a key player in regulating glucose and lipid metabolism.[3]
Apelin-16's Function in Glucose Metabolism
Apelin-16 exerts its effects on glucose metabolism primarily by enhancing glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, and by improving overall insulin sensitivity.[4] Studies in various preclinical models have demonstrated that administration of apelin can lower blood glucose levels and improve glucose tolerance.[1][4] Conversely, mice lacking apelin exhibit signs of insulin resistance, further underscoring the importance of this peptide in maintaining glucose homeostasis.
The mechanisms by which apelin enhances glucose uptake are multifaceted and involve the activation of key signaling pathways that are also utilized by insulin, as well as distinct, insulin-independent pathways. This dual action makes apelin a particularly interesting candidate for therapeutic intervention in insulin-resistant states.
Signaling Pathways Activated by Apelin-16
Apelin-16 binding to its receptor, APJ, initiates a cascade of intracellular signaling events that culminate in increased glucose transport into cells. The primary pathways involved are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the AMP-activated protein kinase (AMPK) pathway.
PI3K/Akt Pathway
Similar to insulin signaling, apelin can activate the PI3K/Akt pathway.[5][6] This activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), a central node in metabolic signaling. Activated Akt promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[5][6] This process increases the number of glucose transporters at the cell surface, facilitating greater glucose uptake from the bloodstream.[7]
AMPK Pathway
Apelin is also a potent activator of AMPK, a key cellular energy sensor.[2][8] AMPK activation occurs independently of insulin and is particularly important for glucose uptake in skeletal muscle.[2] Activated AMPK can also stimulate GLUT4 translocation and increase glucose transport.[8] The involvement of both PI3K/Akt and AMPK pathways suggests that apelin can enhance glucose uptake through both insulin-dependent and insulin-independent mechanisms.[4]
Quantitative Effects of Apelin on Glucose Metabolism
The following tables summarize the quantitative data from various studies on the effects of apelin on glucose uptake and insulin sensitivity.
Table 1: In Vitro Effects of Apelin on Glucose Uptake
| Cell Line | Apelin Isoform | Concentration | Incubation Time | Effect on Glucose Uptake | Reference |
| 3T3-L1 Adipocytes | Apelin-13 | 1000 nM | 60 min | Maximal augmentation in insulin-resistant cells | [3][5][6] |
| 3T3-L1 Adipocytes | Apelin-13 amide | 10⁻⁷ M | Not Specified | 2.9-3.3-fold increase (insulin-independent) | [9] |
| C2C12 Myotubes | pGlu-apelin-13 | 1 µM | 2 hours | Significant increase | [10] |
| H9C2 Cardiomyoblasts | pGlu-apelin-13 | 100 nM | 2 hours | Increased glucose uptake | [8] |
Table 2: In Vivo Effects of Apelin on Glucose Homeostasis
| Animal Model | Apelin Isoform | Administration Route & Dose | Duration | Key Findings | Reference |
| Chow-fed mice | Apelin | Intravenous | Acute | Powerful glucose-lowering effect | [4] |
| Obese, insulin-resistant mice | Apelin | Not Specified | Not Specified | Restored glucose tolerance | [4] |
| C57BL6/J mice | pGlu-apelin-13 | 2mg/kg/day | 7 days | Increased myocardial glucose uptake | [8] |
| Diet-induced-obese mice | Apelin-13 amide | Intraperitoneal | Acute | Improved glucose disposal | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the function of Apelin-16 in glucose metabolism.
2-Deoxy-D-[³H]glucose Uptake Assay in C2C12 Myotubes
This assay measures the rate of glucose transport into cultured muscle cells.
Materials:
-
Differentiated C2C12 myotubes (plated in 6- or 12-well plates)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Apelin-16/13 peptide
-
Insulin (positive control)
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture C2C12 myoblasts and differentiate them into myotubes.
-
Serum Starvation: Prior to the assay, serum-starve the myotubes for 4-6 hours in serum-free DMEM.
-
Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells with KRH buffer for 30 minutes at 37°C.
-
Stimulation: Replace the buffer with KRH containing the desired concentration of Apelin-16 (e.g., 1 µM) or insulin (e.g., 100 nM) for the specified time (e.g., 30-120 minutes) at 37°C.[10]
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10-15 minutes at 37°C.
-
Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer containing 25 mM glucose. To determine non-specific uptake, a parallel set of wells should be pre-incubated with cytochalasin B.
-
Cell Lysis: Lyse the cells with 0.1 M NaOH.
-
Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalization: Determine the protein concentration of the cell lysates and normalize the radioactive counts to the protein content.
Western Blotting for Akt Phosphorylation
This method is used to detect the activation of the Akt signaling pathway.
Materials:
-
Differentiated C2C12 myotubes or 3T3-L1 adipocytes
-
Apelin-16/13 peptide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment: Treat cells with Apelin-16 as described in the glucose uptake assay.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (diluted in blocking buffer) overnight at 4°C.[12][13]
-
Washing: Wash the membrane three times with TBST.[11]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize the phosphorylation signal.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This in vivo test assesses the ability of an animal to clear a glucose load from the blood.
Materials:
-
Mice (e.g., C57BL/6J)
-
Apelin-16/13 peptide for injection (if assessing acute effects) or osmotic pumps for chronic delivery
-
Sterile 20% glucose solution
-
Glucometer and test strips
-
Restraining device
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) or for a shorter period (5-6 hours) with free access to water.[14][15]
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a small drop of blood obtained from the tail tip.[14][15]
-
Treatment (Optional): If assessing the acute effects of apelin, administer the peptide via intraperitoneal (IP) injection at a specified time before the glucose challenge.
-
Glucose Challenge: Administer a bolus of sterile 20% glucose solution (2 g/kg body weight) via IP injection.[14][16]
-
Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose injection, typically at 15, 30, 60, and 120 minutes.[14][16]
-
Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) is calculated to quantify glucose tolerance. An improvement in glucose tolerance is indicated by a lower peak glucose level and a faster return to baseline.
Conclusion and Future Directions
Apelin-16 and other apelin isoforms have demonstrated significant potential in the regulation of glucose metabolism and the enhancement of insulin sensitivity. Their ability to stimulate glucose uptake through both insulin-dependent and -independent pathways makes the apelin/APJ system an attractive target for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. Future research should focus on developing stable, long-acting apelin analogues and further elucidating the tissue-specific roles of different apelin isoforms in metabolic regulation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising peptide hormone.
References
- 1. Potential Therapeutic Role for Apelin and Related Peptides in Diabetes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G protein‐coupled receptor ligand apelin‐13 ameliorates skeletal muscle atrophy induced by chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apelin stimulates glucose utilization in normal and obese insulin-resistant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apelin stimulates glucose uptake through the PI3K/Akt pathway and improves insulin resistance in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apelin stimulates glucose uptake through the PI3K/Akt pathway and improves insulin resistance in 3T3-L1 adipocytes | Semantic Scholar [semanticscholar.org]
- 7. Real time qualitative and quantitative GLUT4 translocation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo, ex vivo, and in vitro studies on apelin's effect on myocardial glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apelin-13 analogues show potent in vitro and in vivo insulinotropic and glucose lowering actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Creating Optimal Western Blot Conditions for OPA1 Isoforms in Skeletal Muscle Cells and Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 15. mmpc.org [mmpc.org]
- 16. Intraperitoneal Glucose Tolerance Test, Measurement of Lung Function, and Fixation of the Lung to Study the Impact of Obesity and Impaired Metabolism on Pulmonary Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Apelin-16 in Angiogenesis and Neovascularization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apelin-16, a potent endogenous peptide, has emerged as a critical regulator of angiogenesis and neovascularization. Acting through its cognate G protein-coupled receptor, APJ, Apelin-16 orchestrates a complex signaling cascade that promotes endothelial cell proliferation, migration, and tube formation—fundamental processes in the formation of new blood vessels. This technical guide provides an in-depth overview of the role of Apelin-16 in these processes, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows. Understanding the mechanisms of Apelin-16-mediated angiogenesis is paramount for the development of novel therapeutic strategies targeting a range of pathologies, from ischemic diseases to cancer.
Introduction to Apelin-16 and its Receptor
Apelin is a family of peptides derived from a 77-amino acid preproprotein. Apelin-16 is one of the shorter, more potent isoforms. The biological effects of Apelin-16 are mediated through the APJ receptor, which is highly expressed in endothelial cells.[1] The Apelin/APJ system is involved in a wide array of physiological and pathological processes, including cardiovascular function, fluid homeostasis, and, notably, angiogenesis.[2][3]
The Pro-Angiogenic Effects of Apelin-16: Quantitative Data
Numerous studies have demonstrated the potent pro-angiogenic activity of Apelin-16 both in vitro and in vivo. The following tables summarize key quantitative findings from the literature.
| In Vitro Assays | |||||
| Assay | Cell Type | Apelin-16 Concentration | Parameter Measured | Result | Reference |
| Proliferation Assay | Retinal Endothelial Cells (RF/6A) | 1 pM - 1 µM | Cell Number | Significant increase | [3] |
| Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 0 - 1000 ng/ml (in the presence of 20 ng/ml VEGF) | Cell Number | Dose-dependent increase | [2] |
| Proliferation Assay | Human Retinal Pigment Epithelial (RPE) Cells | 1, 10, 100, 1000 ng/mL | Cell Proliferation (MTS assay) | Dose-dependent increase, optimum at 100 ng/mL | [4] |
| Migration Assay | Retinal Endothelial Cells (RF/6A) | 1 pM - 1 µM | Cell Migration | Significant enhancement | [3] |
| Migration Assay | Human Retinal Pigment Epithelial (RPE) Cells | 1, 10, 100, 1000 ng/mL | Cell Migration (Transwell assay) | Dose-dependent increase | [4] |
| Tube Formation Assay | Retinal Endothelial Cells (RF/6A) | 1 pM - 1 µM | Capillary-like Tube Formation | Significant enhancement | [3] |
| Ex Vivo and In Vivo Models | |||||
| Model | Animal Model | Apelin-16 Treatment | Parameter Measured | Result | Reference |
| Aortic Ring Assay | Wild-type mice | 5 µM | Vessel Outgrowth Area | Significant increase | [5] |
| Matrigel Plug Assay | Mice | 1 nM | Hemoglobin Content | Increase | [3] |
| Diabetic Cardiomyopathy Model | db/db mice | Gene therapy (Ad-apelin) | Myocardial Vascular Density | Significant increase | [5] |
| Oxygen-Induced Retinopathy (OIR) Model | Mice | Not specified | Pathological Angiogenesis | Apelin expression is dramatically increased during retinal angiogenesis | [6] |
| High-Fat Diet-Induced Obesity Model | Apelin KO mice | High-fat diet | Vascular Leakage (Miles assay) | Strongly enhanced leakage | [7] |
Signaling Pathways of Apelin-16 in Endothelial Cells
Upon binding to its receptor APJ, Apelin-16 triggers a cascade of intracellular signaling events that collectively promote angiogenesis. The primary signaling pathways activated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway.[8][9] Activation of these pathways leads to the phosphorylation of downstream effectors such as endothelial nitric oxide synthase (eNOS) and the mammalian target of rapamycin (mTOR), which are crucial for endothelial cell survival, proliferation, and migration.[10][11]
Experimental Protocols
The study of Apelin-16's role in angiogenesis relies on a variety of well-established in vitro, ex vivo, and in vivo models. Below are detailed methodologies for key experiments.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix.
Materials:
-
Basement membrane extract (e.g., Matrigel®)
-
Endothelial cells (e.g., HUVECs, RF/6A)
-
Endothelial cell culture medium
-
96-well tissue culture plates
-
Apelin-16 peptide
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a 96-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.[12]
-
Harvest endothelial cells and resuspend them in culture medium containing the desired concentration of Apelin-16 or vehicle control.
-
Seed the cells onto the solidified matrix.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[13]
-
Visualize and photograph the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
References
- 1. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatial and temporal role of the apelin/APJ system in the caliber size regulation of blood vessels during angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apelin is a novel angiogenic factor in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apelin induces the proliferation, migration and expression of cytoskeleton and tight junction proteins in human RPE cells via PI-3K/Akt and MAPK/Erk signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apelin gene therapy increases myocardial vascular density and ameliorates diabetic cardiomyopathy via upregulation of sirtuin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of apelin expression switches endothelial cells from proliferative to mature state in pathological retinal angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apelin Inhibits Diet-Induced Obesity by Enhancing Lymphatic and Blood Vessel Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. ahajournals.org [ahajournals.org]
- 11. JCI - Apelin directs endothelial cell differentiation and vascular repair following immune-mediated injury [jci.org]
- 12. corning.com [corning.com]
- 13. researchgate.net [researchgate.net]
Apelin-16 as an Adipokine in Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Apelin System in Metabolic Regulation
Apelin is a bioactive peptide that functions as an endogenous ligand for the G protein-coupled receptor, APJ.[1][2] Initially identified for its roles in cardiovascular function and fluid homeostasis, apelin is now recognized as a critical adipokine—a signaling molecule produced and secreted by adipocytes—that plays a significant role in energy metabolism.[3][4] This places the apelin/APJ system at the intersection of adipose tissue function and systemic energy balance, making it a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[5]
The apelin gene encodes a 77-amino-acid prepropeptide, which is processed into several biologically active isoforms, including apelin-36, apelin-17, and apelin-13.[6] A post-translationally modified form, pyroglutamated apelin-13 ([Pyr1]apelin-13), is the predominant and most potent isoform found in the human cardiovascular system and plasma, noted for its increased resistance to degradation.[7][8][9] While various isoforms exhibit biological activity, they possess different potencies and tissue distributions.[1][6] It is important to note that Apelin-16 is a metabolite of Apelin-17, generated via cleavage by Angiotensin-Converting Enzyme 2 (ACE-2), and has been reported to have reduced functional activity compared to its precursor.[7] This guide will focus on the functions of the primary active apelin peptides in energy homeostasis, collectively referred to as "apelin," while specifying the isoform used in cited studies where possible.
The Apelin/APJ Signaling Pathway in Adipocytes
Apelin exerts its metabolic effects by binding to the APJ receptor, which is coupled to pertussis toxin-sensitive G proteins (Gαi) and Gαq.[1][10][11] The activation of this receptor in metabolically active tissues like adipose tissue, skeletal muscle, and the myocardium initiates a cascade of downstream signaling events that influence glucose and lipid metabolism.
The primary signaling pathways activated by the Apelin/APJ system in the context of energy metabolism are the AMP-activated protein kinase (AMPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.[10][12]
-
AMPK Pathway: Apelin is a potent activator of AMPK, a key cellular energy sensor.[3][10] Activation of AMPK in skeletal muscle and adipose tissue enhances glucose uptake, in part by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[13][14] This mechanism is notably independent of insulin signaling, suggesting apelin can bypass insulin resistance.[3][15] The activation of AMPK by apelin has also been linked to the phosphorylation of endothelial nitric oxide synthase (eNOS), further contributing to its metabolic effects.[3][14]
-
PI3K/Akt Pathway: In some cell types, such as 3T3-L1 adipocytes, apelin has been shown to stimulate the PI3K/Akt pathway, which is also a central node in the canonical insulin signaling cascade.[10][16] This activation contributes to increased glucose uptake and improved insulin sensitivity.[11][16]
These pathways converge to regulate critical metabolic processes, including glucose transport, mitochondrial biogenesis, and the expression of key metabolic genes.
Caption: Apelin/APJ signaling pathway in energy metabolism.
Quantitative Effects of Apelin on Energy Homeostasis
Chronic and acute administration of apelin has been shown to improve multiple facets of energy homeostasis in both lean and obese animal models. The following tables summarize key quantitative findings from various studies.
Table 1: Effects of Apelin on Glucose Metabolism and Insulin Sensitivity
| Parameter | Model / System | Apelin Isoform & Dose | Result | Reference |
| Glucose Uptake | Isolated mouse soleus muscle | Apelin-13 | Stimulated glucose transport, effect was additive to insulin. | [3] |
| Glucose Uptake | Human adipose tissue explants | Apelin-13 | Stimulated glucose uptake in a dose-dependent manner. | [13] |
| Glucose Uptake | Insulin-resistant 3T3-L1 adipocytes | Apelin-13 (1000 nM for 60 min) | Maximally augmented glucose uptake (reversing a 47% reduction caused by TNF-α). | [16] |
| Myocardial Glucose Uptake | C57BL6/J mice | [Pyr1]apelin-13 (2mg/kg/day for 7 days) | Increased myocardial glucose uptake and GLUT4 membrane translocation. | [17] |
| Insulin Sensitivity | C57BL/6 mice (normal and high-fat diet) | Apelin (0.1 µmol/kg·d for 14 days) | Decreased serum insulin levels; reduced blood glucose levels during an IP glucose tolerance test. | [18] |
| Insulin Sensitivity | Apelin-deficient mice | Long-term apelin delivery | Improved insulin sensitivity. | [11] |
Table 2: Effects of Apelin on Adiposity and Energy Expenditure
| Parameter | Model / System | Apelin Isoform & Dose | Result | Reference |
| Adiposity | C57BL/6 mice (normal and high-fat diet) | Apelin (0.1 µmol/kg·d for 14 days) | Decreased white adipose tissue weight and serum triglycerides without affecting food intake. | [18] |
| Energy Expenditure | Chow-fed mice | Apelin | Increased rectal temperature and O₂ consumption. | [15] |
| UCP1 Expression | Brown Adipose Tissue (BAT) of mice | Apelin | Increased UCP1 mRNA and protein expression. | [18] |
| Brown Adipogenesis | Murine brown preadipocytes | [Pyr1]apelin-13 (100 nM) | Promoted differentiation into mature brown adipocytes; increased UCP1 and PGC1α expression. | [12][19] |
| WAT Browning | C57BL/6J mice | Apelin-13 (1 mg/kg/day for 2 weeks) | Increased expression of UCP1 and other brown fat markers in white adipose tissue (WAT). | [12][19] |
| Energy Expenditure | Mice (chronic ICV infusion) | Apelin-13 (1 µ g/day ) | Decreased energy expenditure, O₂ consumption, and rectal temperature. | [14][20] |
Note: The central (intracerebroventricular, ICV) administration of apelin can have effects on energy expenditure that are opposite to those of peripheral administration, highlighting the complex, tissue-specific roles of the apelin system.[14][20]
Experimental Protocols
Reproducibility in apelin research requires meticulous attention to experimental detail, from sample handling to the specific assays employed.
Protocol for Measurement of Plasma Apelin
The short half-life of apelin peptides in circulation necessitates a specific pre-analytical protocol to ensure stability and accurate measurement.[8][21]
Workflow for Plasma Apelin Measurement
Caption: A typical workflow for blood sample collection and processing for apelin measurement.
Methodology Details:
-
Blood Collection: Venous blood should be drawn into pre-chilled tubes containing K2EDTA. For enhanced stability, specialized tubes containing a protease inhibitor cocktail can be used.[21][22]
-
Centrifugation: Samples must be kept on ice and processed promptly. Centrifuge the blood at 1,300-3,500 x g for 10-20 minutes at 4°C to separate the plasma.[21][22]
-
Stabilization and Storage: Transfer the plasma supernatant to low protein-binding tubes. To improve peptide stability, acidify the plasma to a pH of 2.5 with an acid like phosphoric acid.[21] Immediately freeze and store samples at -80°C until analysis.[23]
-
Quantification: Apelin levels are typically measured using competitive immunoassays such as Radioimmunoassay (RIA) or Enzyme Immunoassay (EIA), which can detect concentrations in the fmol/L to pmol/L range.[21] More advanced methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are being developed for higher specificity and the ability to distinguish between different isoforms.[24][25]
Protocol for Ex Vivo Glucose Uptake in Human Adipose Tissue
This protocol describes how to measure the direct effect of apelin on glucose uptake in isolated human adipocytes or adipose tissue explants.[13]
Methodology Details:
-
Tissue Acquisition: Obtain subcutaneous adipose tissue biopsies from subjects after informed consent and ethical approval.
-
Tissue Preparation:
-
For Explants: Finely mince the adipose tissue into small fragments (explants).
-
For Isolated Adipocytes: Digest the tissue with collagenase to isolate mature adipocytes.
-
-
Incubation: Place the tissue explants or isolated adipocytes in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) supplemented with glucose.
-
Apelin Treatment: Add apelin (e.g., apelin-13) at various concentrations to the incubation medium. Include control wells without apelin and positive control wells with insulin. To confirm the signaling pathway, a parallel experiment can be run with an AMPK inhibitor (e.g., Compound C, 20 µM).[13]
-
Glucose Uptake Measurement: After incubation, add radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose) for a defined period.
-
Assay Termination: Stop the uptake by washing the cells/tissue with ice-cold buffer.
-
Quantification: Lyse the cells/tissue and measure the incorporated radioactivity using a scintillation counter to quantify glucose uptake.
Protocol for In Vivo Assessment of Apelin's Metabolic Effects in Mice
This protocol outlines a typical in vivo study to assess the chronic effects of peripherally administered apelin on metabolic parameters in mice.[18]
Methodology Details:
-
Animal Model: Use C57BL/6 mice, which can be fed a standard chow or a high-fat diet to induce an obese, insulin-resistant phenotype.
-
Apelin Administration: Administer apelin (e.g., 0.1 µmol/kg/day) or a vehicle control (saline) via intraperitoneal (i.p.) injection daily for a period of 14 to 28 days.[11][18]
-
Metabolic Monitoring: Throughout the study, monitor key parameters:
-
Body Weight and Food Intake: Measure daily.
-
Glucose Homeostasis: Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) at the end of the treatment period to assess glucose disposal and insulin sensitivity.
-
-
Terminal Sample Collection: At the end of the study, collect blood to measure plasma levels of insulin, triglycerides, and glucose. Harvest tissues such as white adipose tissue (WAT), brown adipose tissue (BAT), and skeletal muscle for further analysis (e.g., gene expression of UCP1, protein levels of phosphorylated AMPK/Akt).
Conclusion and Future Directions
Apelin, acting through its receptor APJ, is a potent adipokine that plays a multifaceted role in the regulation of energy homeostasis. The evidence strongly indicates that the apelin system enhances glucose uptake in muscle and adipose tissue, improves systemic insulin sensitivity, and promotes thermogenesis by activating brown adipose tissue and inducing the browning of white adipose tissue.[3][12][18] These effects are primarily mediated through the activation of the AMPK and PI3K/Akt signaling pathways.
The ability of apelin to improve metabolic health, particularly under conditions of insulin resistance, makes the APJ receptor a highly attractive target for the development of novel therapeutics for obesity and type 2 diabetes. However, significant challenges remain, most notably the short biological half-life of natural apelin peptides.[8] Future research and drug development efforts will likely focus on creating stable, long-acting apelin receptor agonists or "apelogs" that can harness the beneficial metabolic effects of this system for clinical application.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Apelin and energy metabolism [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]
- 7. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Apelin and insulin resistance: another arrow for the quiver? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apelin is necessary for the maintenance of insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apelin Enhances Brown Adipogenesis and Browning of White Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apelin stimulates glucose uptake but not lipolysis in human adipose tissue ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apelin and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apelin stimulates glucose uptake through the PI3K/Akt pathway and improves insulin resistance in 3T3-L1 adipocytes | Semantic Scholar [semanticscholar.org]
- 17. In vivo, ex vivo, and in vitro studies on apelin's effect on myocardial glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Apelin Enhances Brown Adipogenesis and Browning of White Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Central chronic apelin infusion decreases energy expenditure and thermogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Plasma apelin level in acute myocardial infarction and its relation with prognosis: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Connection between the Plasma Level of Apelin and Diabetic Nephropathy in Type 2 Diabetic Patients. A Case Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemrxiv.org [chemrxiv.org]
- 25. chemrxiv.org [chemrxiv.org]
The Central Nervous System Effects of Apelin-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apelinergic system, comprising the G protein-coupled receptor APJ and its endogenous peptide ligands, the apelins, has emerged as a critical regulator of physiological and pathological processes within the central nervous system (CNS). Apelin peptides are derived from a 77-amino acid precursor, preproapelin, which is cleaved into several bioactive isoforms, including apelin-12, apelin-13, apelin-17, and apelin-36. Among these, Apelin-16, a 16-amino acid peptide, is a subject of growing interest for its potential therapeutic applications in neurological disorders. This technical guide provides a comprehensive overview of the known CNS effects of Apelin-16, with a focus on its signaling pathways, quantitative data from experimental studies, and detailed methodologies for its investigation. While much of the existing research has focused on the more widely studied apelin-13, this document consolidates the available information on Apelin-16 and provides a framework for future research.
Apelin Isoforms and the APJ Receptor
The apelin peptide family includes several active fragments, with pyroglutamated apelin-13 often considered the most potent.[1] Shorter forms of apelin generally exhibit higher binding affinity and greater biological activity.[1] The APJ receptor is widely distributed throughout the CNS, with high expression in the cerebral cortex, hippocampus, and hypothalamus, suggesting a broad range of functions.[2]
Core CNS Effects of the Apelin/APJ System
The activation of the APJ receptor by apelin peptides, including Apelin-16, initiates a cascade of intracellular signaling events that are largely neuroprotective. These effects are primarily mediated through the inhibition of apoptosis, reduction of neuroinflammation, and attenuation of oxidative stress.[3]
Neuroprotection in Ischemic Stroke
In models of ischemic stroke, apelin administration has been shown to reduce infarct volume and improve neurological outcomes.[4] This neuroprotective effect is attributed to the suppression of inflammatory responses and the inhibition of neuronal apoptosis in the ischemic penumbra.[5] Apelin-13 has been demonstrated to decrease the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.[1]
Attenuation of Neuroinflammation
The apelin/APJ system plays a significant role in modulating neuroinflammation. Apelin can suppress the activation of microglia and astrocytes, key cellular mediators of the inflammatory response in the CNS.[6] This anti-inflammatory action is mediated, in part, by the inhibition of signaling pathways that lead to the production of inflammatory cytokines.[7]
Inhibition of Apoptosis
Apelin peptides exert potent anti-apoptotic effects in neurons. In response to ischemic or excitotoxic insults, apelin signaling can inhibit the activation of caspase-3, a key executioner of apoptosis, and modulate the expression of Bcl-2 family proteins to favor cell survival.[8]
Reduction of Oxidative Stress
The apelin/APJ system contributes to the cellular defense against oxidative stress. Apelin-13 has been shown to decrease the production of reactive oxygen species (ROS) and malondialdehyde (MDA) while increasing the expression of antioxidant proteins through the AMPK/GSK-3β/Nrf2 pathway.[2]
Quantitative Data on Apelin Effects
The following tables summarize quantitative data from experimental studies on the effects of apelin peptides in the CNS. It is important to note that the majority of this data is for Apelin-13, as specific quantitative studies on Apelin-16 in the CNS are limited.
| In Vivo Model | Apelin Isoform | Dose and Administration Route | Key Findings | Reference |
| Rat Model of Ischemic Stroke | Apelin-13 | 50 ng/kg, intracerebroventricular (ICV) | Reduced neurological deficit scores and infarct volume. Decreased MPO activity and expression of IL-1β, TNF-α, and ICAM-1. | [1][9] |
| Rat Model of Ischemic Stroke | Apelin-13 | 0.1 μg/g, ICV | Decreased infarct volume and number of apoptotic cells in the ischemic penumbra. | [10] |
| Mouse Model of Ischemic Stroke | Apelin-13 | Not specified | Reduced neurological scores and infarct volume. | [11][12] |
| Rat Model of Subarachnoid Hemorrhage | Apelin-13 | 10 mg/kg, ICV | Attenuated early brain injury by inhibiting inflammation and apoptosis. | [13] |
| Rat Model of Spinal Cord Injury | Apelin-13 | Not specified | Promoted NSC differentiation into neurons and reduced differentiation into astrocytes. | [6] |
| In Vitro Model | Apelin Isoform | Concentration | Key Findings | Reference |
| Cultured Mouse Cortical Neurons (Serum Deprivation) | Apelin-13 | 1.0 - 5.0 nM | Markedly prevented neuronal apoptosis. Reduced ROS generation, mitochondrial depolarization, and caspase-3 activation. | [10][14] |
| PC12 Cells (Oxygen-Glucose Deprivation) | Apelin-13 | 1 μM | Significantly reduced apoptosis and increased cell viability. | [8] |
| SH-SY5Y Cells (Rotenone-induced neurotoxicity) | Apelin-13 | 10⁻⁹ mol/L | Rescued cell viability and inhibited apoptosis. | [15] |
| Isolated Rat Heart | Apelin-16 | 0.01 - 10 nmol/L (EC₅₀: 33 pmol/L) | Induced a dose-dependent positive inotropic effect. | [16] |
Signaling Pathways
The neuroprotective effects of apelin peptides are mediated by the activation of several key intracellular signaling pathways upon binding to the APJ receptor.
PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central mediator of apelin-induced cell survival and neuroprotection. Activation of this pathway promotes the expression of anti-apoptotic proteins and inhibits pro-apoptotic factors.[17]
ERK Pathway
The Extracellular signal-regulated kinase (ERK) pathway is also activated by apelin and contributes to its neuroprotective effects. The activation of ERK is involved in promoting neuronal survival and plasticity.[7]
AMPK Pathway
The AMP-activated protein kinase (AMPK) pathway is a key sensor of cellular energy status and is involved in apelin's protective effects against oxidative stress.[17]
Experimental Protocols
Intracerebroventricular (ICV) Injection of Apelin-16 in a Rat Model of Ischemic Stroke
This protocol is adapted from studies using Apelin-13 and can be applied to Apelin-16.
1. Animal Model:
-
Adult male Wistar rats (250-300g) are used.
-
Middle Cerebral Artery Occlusion (MCAO) is induced to create a model of focal cerebral ischemia. An intraluminal filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for a period of 2 hours, followed by reperfusion.
2. Apelin-16 Preparation:
-
Lyophilized Apelin-16 is reconstituted in sterile 0.9% saline to the desired concentration (e.g., for a dose of 50 ng/kg in a 10 µl injection volume).
3. Stereotaxic Surgery for ICV Injection:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A burr hole is drilled in the skull over the lateral ventricle. Typical coordinates relative to bregma are: -0.8 mm posterior, 1.5 mm lateral, and 3.8 mm ventral to the skull surface.[1]
-
A Hamilton syringe is used to slowly inject the Apelin-16 solution into the lateral ventricle over 5 minutes. The needle is left in place for an additional 5 minutes to prevent backflow.
4. Neurological Assessment:
-
Neurological deficit scoring is performed at 24 hours post-MCAO using a standardized scale (e.g., a 0-4 point scale where 0 is no deficit and 4 is severe deficit).
5. Infarct Volume Measurement:
-
At the end of the experiment, brains are harvested and sectioned.
-
Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (unstained) versus viable tissue (red).
-
The infarct volume is quantified using image analysis software.
In Vitro Oxygen-Glucose Deprivation (OGD) Model in Neuronal Cell Culture
This protocol is a standard method to mimic ischemic conditions in vitro.
1. Cell Culture:
-
Primary cortical neurons are cultured from embryonic day 16-18 mouse or rat brains.
-
Cells are plated on poly-D-lysine coated plates and maintained in neurobasal medium supplemented with B27 and glutamine.
2. OGD Procedure:
-
The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS).
-
The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 60-90 minutes).
3. Reperfusion and Apelin-16 Treatment:
-
After OGD, the glucose-free medium is replaced with the original culture medium.
-
Apelin-16 is added to the medium at the desired final concentrations (e.g., 1-100 nM).
4. Assessment of Cell Viability and Apoptosis:
-
Cell viability is assessed at 24 hours post-OGD using assays such as MTT or LDH release.
-
Apoptosis is quantified by TUNEL staining or by measuring the activity of caspase-3.
5. Western Blot Analysis:
-
Cell lysates are collected to analyze the phosphorylation status of key signaling proteins (e.g., Akt, ERK) and the expression levels of apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3) by western blotting.
Conclusion and Future Directions
The apelin/APJ system represents a promising therapeutic target for a range of neurological disorders. While Apelin-16 is a key component of this system, the current body of research is heavily skewed towards Apelin-13. The available data suggests that Apelin-16 likely shares the neuroprotective properties of other apelin isoforms, including anti-inflammatory, anti-apoptotic, and anti-oxidative stress effects. However, there is a critical need for further research to specifically delineate the neuropharmacology of Apelin-16. Future studies should focus on:
-
Direct comparative studies: Quantitative comparisons of the potency and efficacy of Apelin-16 with other apelin isoforms in various CNS injury models are essential.
-
Pharmacokinetic and pharmacodynamic profiling: Detailed studies are needed to understand the stability, blood-brain barrier permeability, and dose-response relationships of Apelin-16 in the CNS.
-
Signaling pathway elucidation: Investigating the specific downstream signaling cascades activated by Apelin-16 in different neuronal and glial cell types will provide a more nuanced understanding of its mechanism of action.
A deeper understanding of the specific roles of Apelin-16 will be instrumental in the development of novel and targeted therapies for devastating neurological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 4. Acute cardiovascular effects of apelin in humans: potential role in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | [Pyr1]Apelin-13(1–12) Is a Biologically Active ACE2 Metabolite of the Endogenous Cardiovascular Peptide [Pyr1]Apelin-13 [frontiersin.org]
- 9. Beneficial effects of Apelin-13 on metabolic diseases and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. jicrcr.com [jicrcr.com]
- 12. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioactivity of the putative apelin proprotein expands the repertoire of apelin receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Apelin Is a Prototype of Novel Drugs for the Treatment of Acute Myocardial Infarction and Adverse Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of apelin on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
Apelin-16: A Deep Dive into its Role in Cardiac Contractility and Therapeutic Potential in Heart Failure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Apelin-16, a potent endogenous peptide of the apelin family, has emerged as a critical regulator of cardiovascular homeostasis. Acting through the G protein-coupled receptor APJ, it exerts one of the most powerful positive inotropic effects among known endogenous agents, alongside significant vasodilatory properties. This dual action—enhancing cardiac contractility while reducing both preload and afterload—positions the Apelin-16/APJ system as a highly promising therapeutic target for heart failure. In this condition, the endogenous apelin system is often dysregulated, suggesting that its exogenous administration or pharmacological agonism could restore lost function and mitigate disease progression. This guide provides a comprehensive overview of the molecular signaling pathways initiated by Apelin-16 in cardiomyocytes, summarizes key quantitative data from preclinical and clinical studies, details common experimental protocols for its investigation, and explores its multifaceted role in the pathophysiology of heart failure.
Introduction: The Apelin/APJ System
The apelin system consists of a family of endogenous peptide ligands and their cognate receptor, APJ (Angiotensin II receptor-like 1). The pre-proprotein apelin is cleaved into several active fragments, including apelin-36, apelin-17, apelin-13, and the pyroglutamylated form of apelin-13.[1] Apelin-16 is another active isoform investigated for its potent cardiovascular effects. The APJ receptor, despite sharing sequence homology with the angiotensin II type 1 receptor (AT1R), is not activated by angiotensin II.[2] Instead, its activation by apelin peptides initiates signaling cascades that stand in stark contrast, often counteracting the detrimental effects of the renin-angiotensin system (RAS).[2][3]
Heart failure (HF) remains a leading cause of morbidity and mortality worldwide, characterized by progressive decline in cardiac function.[4] While the apelin/APJ system is upregulated in the early, compensatory stages of HF, its expression declines as the disease progresses to severe stages, suggesting a failure of this protective mechanism.[3][4][5] This has spurred intense investigation into leveraging this system for therapeutic intervention.
Core Mechanism: Apelin-16 Signaling in Cardiac Contractility
Apelin-16 exerts its positive inotropic (contractility-enhancing) effects through a complex signaling network that increases the availability of intracellular calcium ([Ca2+]i) and potentially enhances the calcium sensitivity of the myofilaments. Unlike traditional inotropes like beta-adrenergic agonists, apelin's mechanism does not typically induce myocardial hypertrophy.[6][7] The primary signaling cascade is initiated by the binding of Apelin-16 to the APJ receptor on the surface of cardiomyocytes.[1][6]
Key Signaling Events:
-
Receptor Activation and G-Protein Coupling: The APJ receptor is primarily coupled to the inhibitory G-protein, Gi, and potentially Gq.[6][8] This activation is pertussis toxin-sensitive.[1]
-
Phospholipase C (PLC) Activation: Downstream of G-protein activation, PLC is stimulated. Inhibition of PLC with U-73122 has been shown to completely abolish the positive inotropic effect of apelin, highlighting its critical role.[9]
-
PKC and ERK1/2 Parallel Pathways: PLC activation leads to the stimulation of Protein Kinase C (PKC), specifically the PKCε isoform, and the Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[10] These two pathways operate in parallel and are independently crucial for mediating apelin's full effect on contractility.[10]
-
Ion Exchanger Modulation: The signaling cascade converges on sarcolemmal ion exchangers. Both the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX) are implicated.[6][9] Activation of these exchangers is thought to increase intracellular Ca2+, contributing significantly to the enhanced force of contraction.[5][11]
-
Sarcoplasmic Reticulum (SR) Ca2+ Handling: Apelin-16 increases the amplitude of the Ca2+ transient during excitation-contraction coupling.[11] It has also been shown to increase the activity of Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which is involved in Ca2+ reuptake into the SR.[9][11] Paradoxically, some studies report a decrease in total SR Ca2+ content, suggesting a complex interplay where apelin enhances the efficiency of Ca2+ release and cycling despite a lower reserve.[9][11]
Quantitative Impact of Apelin-16 on Cardiac Function
The effects of Apelin-16 and other apelin isoforms have been quantified across a range of experimental models, from isolated cardiac cells to human clinical trials. The data consistently demonstrate a potent, positive inotropic effect and beneficial hemodynamic changes.
Table 1: Effects of Apelin on Isolated Cardiac Preparations
| Preparation | Apelin Isoform/Dose | Key Finding(s) | Reference(s) |
|---|---|---|---|
| Isolated Perfused Rat Heart | Apelin-16 (0.01-10 nM) | Dose-dependent positive inotropic effect (EC50: 33 pM). | [9] |
| Isolated Rat Cardiomyocytes | Apelin-16 (1 nM) | ↑ 55.7% in sarcomere fractional shortening; ↑ 43.6% in [Ca2+]i transient amplitude. | [11] |
| Failing Rat Cardiac Trabeculae | Apelin (50-70 nM) | ↑ 36% in force development over baseline (significantly greater than in normal muscle). | [5] |
| Failing Rat Cardiac Trabeculae | Apelin (70 nM) | ↑ 18.4% in [Ca2+]i transients (vs. 4.5% in normal muscle). | [5] |
| Apelin Knockout Myocytes | Endogenous Apelin | Sarcomeric shortening decreased from 4.52% to 3.69% in apelin null myocytes. |[12] |
Table 2: In Vivo Hemodynamic Effects of Apelin in Animal Models of Heart Failure
| Animal Model | Apelin Isoform/Dose | Parameter | Result | Reference(s) |
|---|---|---|---|---|
| Rat (LAD Ligation) | Apelin-16 (0.01 µ g/min IV) | +dp/dt, -dp/dt, EF, LVSP | Rapid increase | [4] |
| Rat (LAD Ligation) | Apelin-16 (0.01 µ g/min IV) | Stroke Volume | ↑ 110% change from initial SV | [13] |
| Rat (LAD Ligation) | Apelin-16 (0.01 µ g/min IV) | Preload Recruitable Stroke Work | Increased to 180 mmHg (vs. 107 mmHg in native) | [13] |
| Pooled Analysis (Multiple Models) | Apelin (various) | +dp/dt (max rate of pressure rise) | Significant Increase (SMD = 2.36) | [4] |
| Pooled Analysis (Multiple Models) | Apelin (various) | LVEDP (LV End-Diastolic Pressure) | Significant Decrease (SMD = -1.85) | [4] |
| Pooled Analysis (Multiple Models) | Apelin (various) | EF (Ejection Fraction) | Significant Increase (SMD = 0.79) |[4] |
Table 3: Cardiovascular Effects of Apelin in Human Studies
| Subject Group | Apelin Isoform/Dose | Parameter | Result | Reference(s) |
|---|---|---|---|---|
| Heart Failure Patients | (Pyr1)apelin-13 (30-300 nmol/min) | Cardiac Index | ↑ 16% increase | [14][15] |
| Heart Failure Patients | (Pyr1)apelin-13 (30-300 nmol/min) | Mean Arterial Pressure | ↓ 7% decrease | [15] |
| Heart Failure Patients | (Pyr1)apelin-13 (30-300 nmol/min) | Peripheral Vascular Resistance | Significant decrease | [14] |
| Patients undergoing Angiography | Apelin-36 (intracoronary) | dP/dt max | ↑ 8% increase | [14][15] |
| Patients undergoing Angiography | Apelin-36 (intracoronary) | Coronary Blood Flow | Significant increase |[14] |
Apelin-16 in the Pathophysiology of Heart Failure
The role of Apelin-16 extends beyond simple contractility enhancement. It actively counteracts several pathological processes that drive the progression of heart failure.
-
Counteracting Neurohormonal Activation: The apelin system directly opposes the detrimental effects of the RAS. Apelin has been shown to upregulate ACE2, the enzyme that converts harmful Angiotensin II into the protective Angiotensin 1-7.[2] This provides a powerful counterbalance to the vasoconstriction, fibrosis, and hypertrophy promoted by the RAS in heart failure.
-
Vasodilation and Load Reduction: Apelin is a potent vasodilator, acting via nitric oxide (NO) release from endothelial cells.[4][6] This action reduces both systemic vascular resistance (afterload) and venous pressure (preload), decreasing the workload on the failing heart and improving overall cardiac efficiency.[4][6][14]
Key Experimental Protocols
Investigating the effects of Apelin-16 requires a range of specialized in vitro and in vivo methodologies.
Isolated Perfused Heart (Langendorff Model)
This protocol assesses the direct effects of Apelin-16 on the heart, independent of systemic neurohormonal influences.
Methodology:
-
Animal Preparation: A male Sprague-Dawley rat (250-300g) is anesthetized (e.g., with sodium pentobarbital). Heparin is injected to prevent coagulation.
-
Heart Excision: A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at 37°C is initiated.
-
Instrumentation: A fluid-filled balloon is inserted into the left ventricle via the left atrium to measure isovolumetric pressure. Electrodes may be placed for pacing.
-
Stabilization: The heart is allowed to stabilize for a 20-30 minute period.
-
Experimental Intervention:
-
Ischemia-Reperfusion: Regional ischemia can be induced by ligating the left anterior descending (LAD) coronary artery for a set period (e.g., 30 min), followed by reperfusion (e.g., 60-120 min).[19]
-
Drug Administration: Apelin-16 or vehicle is infused into the perfusion line before or during reperfusion at desired concentrations.
-
-
Data Acquisition: Hemodynamic parameters such as Left Ventricular Developed Pressure (LVDP), heart rate, and the maximal rates of pressure development (+dP/dt) and relaxation (-dP/dt) are continuously recorded.
-
Tissue Collection: At the end of the experiment, ventricular tissue is snap-frozen in liquid nitrogen for subsequent biochemical analysis (e.g., Western blot, PCR) or processed for infarct size measurement.[10]
Infarct Size Determination
This method quantifies the extent of myocardial necrosis following an ischemia-reperfusion protocol.
Methodology:
-
Artery Reocclusion: Following the reperfusion period in an in vivo or Langendorff model, the ligated coronary artery (e.g., LAD) is re-occluded.[20]
-
Dye Infusion: Evans blue dye (e.g., 1%) is infused via the aorta. The dye stains the normally perfused myocardium blue, leaving the ischemic area at risk (AAR) unstained (pale).[19]
-
Sectioning and Staining: The heart is frozen, and the left ventricle is sliced into transverse sections. The slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes.[20]
-
Analysis: TTC stains viable myocardium red, while the infarcted tissue remains white. The areas of the AAR (non-blue) and the infarct (white) are measured for each slice using computerized planimetry. Infarct size is expressed as a percentage of the AAR.[20]
Western Blot for PKC Isoform Translocation
This protocol determines the activation of specific PKC isoforms by measuring their movement from the cytosol to membrane-associated fractions.
Methodology:
-
Tissue Homogenization: Frozen left ventricular samples are homogenized in an ice-cold buffer containing protease and phosphatase inhibitors.
-
Fractionation: The homogenate is centrifuged at high speed (e.g., 100,000 x g) for 60 minutes to separate the supernatant (cytosolic fraction) from the pellet (particulate/membrane fraction).[10]
-
Protein Quantification: The protein concentration of both fractions is determined using a standard assay (e.g., BCA or Bradford).
-
SDS-PAGE and Transfer: Equal amounts of protein from each fraction are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the PKC isoform of interest (e.g., PKCε). A secondary antibody conjugated to horseradish peroxidase (HRP) is then applied.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The relative abundance of the PKC isoform in the particulate versus the cytosolic fraction is quantified to determine the degree of translocation (activation).[10]
Therapeutic Potential and Future Directions
The compelling preclinical and early clinical data make the apelin/APJ system a prime target for heart failure therapeutics. Apelin offers a unique combination of inotropy and vasodilation, a profile that could be particularly beneficial in acute decompensated heart failure and chronic settings.[6][21]
Challenges and Opportunities:
-
Peptide Limitations: As a peptide, Apelin-16 has a short half-life and requires intravenous administration, limiting its use in chronic therapy.
-
Small Molecule Agonists: The development of orally bioavailable, non-peptide small molecule agonists for the APJ receptor is a major goal. Several such compounds are in preclinical or early clinical development, aiming to replicate the beneficial effects of endogenous apelin with improved pharmacokinetic profiles.[3][21]
-
Biased Agonism: Research is exploring "biased agonists" that selectively activate the beneficial G-protein signaling pathways while avoiding others, such as the β-arrestin pathway, which has been linked to potential adverse effects like hypertrophy in some contexts.[22]
Future research will focus on optimizing APJ receptor agonists, defining the patient populations most likely to benefit, and conducting large-scale clinical trials to establish the long-term safety and efficacy of this therapeutic strategy in heart failure.
Conclusion
Apelin-16 is a powerful, multifaceted peptide with a central role in maintaining cardiac health. Its ability to enhance cardiac contractility, reduce cardiac workload through vasodilation, and protect against fibrotic remodeling provides a strong rationale for its therapeutic development. Through a well-defined signaling cascade involving PLC, PKCε, and ERK1/2, Apelin-16 robustly improves cardiac function in both normal and failing hearts. As our understanding of this system deepens and new pharmacological tools become available, targeting the Apelin-16/APJ pathway holds the potential to become a novel and effective strategy in the management of heart failure.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. JCI - Apelin is a positive regulator of ACE2 in failing hearts [jci.org]
- 3. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Administration of Apelin Could Prevent Heart Failure Following Myocardial Injury; A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apelin increases contractility in failing cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Apelin-APJ System in the Evolution of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The endogenous peptide apelin potently improves cardiac contractility and reduces cardiac loading in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. APJ ACTS AS A DUAL RECEPTOR IN CARDIAC HYPERTROPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Apelin Increases Cardiac Contractility via Protein Kinase Cε- and Extracellular Signal-Regulated Kinase-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apelin decreases the SR Ca2+ content but enhances the amplitude of [Ca2+]i transient and contractions during twitches in isolated rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endogenous regulation of cardiovascular function by apelin-APJ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apelin has in vivo inotropic effects on normal and failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Apelin protects against angiotensin II-induced cardiovascular fibrosis and decreases plasminogen activator inhibitor type-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. journals.physiology.org [journals.physiology.org]
- 21. ahajournals.org [ahajournals.org]
- 22. Harnessing the power of structure‐based design: A new lease on life for cardiovascular drug development with apelin receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Synthetic Human Apelin-16
Audience: Researchers, scientists, and drug development professionals.
Abstract: Apelin is an endogenous peptide ligand for the G protein-coupled receptor APJ, a system that plays a crucial role in cardiovascular and metabolic regulation. The apelin pre-proprotein is cleaved into several active fragments, including Apelin-36, Apelin-17, and Apelin-13. Apelin-16, corresponding to amino acids 62-77 of the pre-proprotein, is also a biologically active fragment.[1] It can be formed through the metabolic degradation of Apelin-17 by angiotensin-converting enzyme 2 (ACE2), which may result in reduced functional activity compared to its precursor.[2] This technical guide provides an in-depth overview of the synthesis, biological activities, signaling pathways, and experimental evaluation of synthetic human Apelin-16, presenting quantitative data and detailed methodologies for researchers in the field.
Peptide Synthesis and Physicochemical Properties
Synthetic human Apelin-16 is typically produced using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. Following assembly, the peptide is cleaved from the resin, deprotected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Sequence: Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe (Note: The exact sequence can vary slightly based on the numbering from the proprotein. Apelin-16 (62-77) is a common designation).
Quantitative Biological Data
The biological activity of apelin peptides is quantified through various in vitro and in vivo assays. While Apelin-13 and -17 are more extensively studied, specific data for Apelin-16 highlights its role, particularly in cardiac function.
Table 1: In Vitro Biological Activity of Apelin-16 and Related Isoforms
| Parameter | Peptide | Assay System | Value | Reference |
| Positive Inotropic Effect | Apelin-16 | Isolated Rat Heart | EC₅₀: 33 pmol/L | [3] |
| ERK Phosphorylation | Pyr-Apelin-13 | AR-transfected HEK293A cells | EC₅₀: Significantly lower than Apelin-17, -36 | [4] |
| Receptor Binding Affinity | [¹²⁵I]-Apelin-13 | HEK293 cells expressing APJ | Kᵢ (Apelin-13): 8.336 nM | [5] |
| Kᵢ (Apelin-17): 4.651 nM | [5] | |||
| Kᵢ (Apelin-36): 1.735 nM | [5] | |||
| cAMP Inhibition | Apelin-13 | HEK293 cells expressing APJ | log IC₅₀: -7.817 ± 0.363 | [6] |
| Apelin-17 | HEK293 cells expressing APJ | log IC₅₀: -7.419 ± 0.341 | [6] | |
| β-Arrestin Recruitment | Apelin-13 | HEK293 cells | logEC₅₀: -6.813 ± 0.091 | [6] |
| Apelin-17 | HEK293 cells | logEC₅₀: -8.333 ± 0.157 | [6] |
EC₅₀: Half maximal effective concentration; IC₅₀: Half maximal inhibitory concentration; Kᵢ: Inhibitory constant.
Table 2: In Vivo Physiological Effects of Apelin Peptides
| Effect | Peptide Administered | Animal Model | Key Findings | Reference |
| Cardiovascular | Apelin-16 (infusion) | Rats with failing hearts | Rapid increase in +dp/dt, -dp/dt, EF, and LVSP; decrease in heart rate, indicating a positive inotropic effect. | [7] |
| Apelin-13 (i.v.) | Renovascular hypertensive rats | Induced transient positive inotropic and hypotensive effects. | [3] | |
| (Pyr¹)apelin-13 (systemic infusion) | Humans (healthy & heart failure) | Increased cardiac index, lowered mean arterial pressure and peripheral vascular resistance. | [8][9] | |
| Metabolic | Apelin | Isolated rodent adipocytes | Inhibits lipolysis via a Gq, Gi, and AMPK-dependent pathway. | [10] |
| Apelin | Isolated soleus muscle | Promotes glucose transport, dependent on AMPK and eNOS activation. | [10] |
+dp/dt: Maximum rate of left ventricular pressure rise; -dp/dt: Maximum rate of left ventricular pressure fall; EF: Ejection fraction; LVSP: Left ventricular systolic pressure.
Signaling Pathways
Apelin-16 exerts its biological effects by binding to the apelin receptor (APJ), a class A GPCR. This binding initiates a cascade of intracellular signaling events primarily through Gαi and Gαq/11 proteins.[2][11][12]
Apelin-16 Induced Signaling Cascade
Activation of the APJ receptor by Apelin-16 leads to the dissociation of heterotrimeric G proteins into Gα and Gβγ subunits, triggering multiple downstream pathways.
-
Gαi Pathway : Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]
-
Gαq/11 Pathway : The Gαq/11 pathway activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] DAG activates Protein Kinase C (PKC), and IP3 stimulates the release of Ca²⁺ from intracellular stores. This pathway is crucial for the positive inotropic effects of Apelin-16.[2][3]
-
PI3K/Akt/eNOS Pathway : Apelin peptides activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS).[13] The resulting production of nitric oxide (NO) in endothelial cells leads to vasodilation and a decrease in blood pressure.[13][14]
-
MAPK/ERK Pathway : The APJ receptor also signals through the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in processes like cell proliferation and migration.[15][16]
Experimental Protocols
The characterization of synthetic Apelin-16 involves a series of standardized in vitro and in vivo experiments.
Experimental Workflow Overview
The logical flow for characterizing a synthetic peptide like Apelin-16 begins with its chemical synthesis and purification, followed by a hierarchy of in vitro assays to determine its binding and functional characteristics, and culminates in in vivo studies to assess its physiological effects.
Protocol 1: APJ Receptor Competitive Binding Assay
This protocol determines the binding affinity (Kᵢ) of synthetic Apelin-16 by measuring its ability to compete with a radiolabeled apelin peptide for binding to the APJ receptor.
-
Membrane Preparation: Prepare cell membrane extracts from a stable cell line overexpressing the human APJ receptor (e.g., HEK293 or CHO cells).[17]
-
Assay Buffer: Use a binding buffer such as 50 mM TRIS-HCl with 5 mM MgCl₂, pH 7.4.[18]
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-apelin-13), and increasing concentrations of unlabeled synthetic Apelin-16 (competitor).[18][19]
-
Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value (concentration of Apelin-16 that inhibits 50% of radioligand binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: In Vitro cAMP Inhibition Assay (Gαi Activity)
This assay measures the ability of Apelin-16 to inhibit adenylyl cyclase and reduce intracellular cAMP levels, a hallmark of Gαi-coupled receptor activation.
-
Cell Culture: Seed CHO or HEK293 cells stably expressing the APJ receptor into a 96-well plate.
-
Stimulation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) simultaneously with varying concentrations of Apelin-16.[12]
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Apelin-16 concentration to determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
Protocol 3: In Vivo Hemodynamic Assessment in Rats
This protocol assesses the acute cardiovascular effects of Apelin-16 administration in an anesthetized rodent model.[20]
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) (e.g., with ketamine/xylazine). Maintain body temperature using a thermostatic pad.[20]
-
Catheterization: Insert a catheter into the carotid artery for continuous blood pressure monitoring and into the jugular vein for intravenous infusion of Apelin-16.[20]
-
Stabilization: Allow the animal to stabilize for a period (e.g., 30 minutes) after surgery to obtain baseline hemodynamic readings (Mean Arterial Pressure, Heart Rate).
-
Administration: Infuse Apelin-16 intravenously at various doses or as a continuous infusion. A vehicle control (e.g., saline) should be administered to a separate group of animals.
-
Data Acquisition: Continuously record blood pressure and heart rate throughout the baseline, infusion, and post-infusion periods. For more detailed cardiac function analysis, a pressure-volume catheter can be inserted into the left ventricle to measure parameters like +dp/dt, -dp/dt, and ejection fraction.
-
Data Analysis: Calculate the change in hemodynamic parameters from baseline for each dose of Apelin-16 and compare the results to the vehicle control group using appropriate statistical tests.
Conclusion
Synthetic human Apelin-16 is a bioactive peptide with significant effects on the cardiovascular system, most notably a potent positive inotropic action.[3][7] Its signaling is mediated through the APJ receptor, primarily involving Gαq/11 and Gαi pathways that lead to increased intracellular calcium and decreased cAMP, respectively.[3][12] While it is a metabolite of Apelin-17 and may have a different potency profile than other major apelin isoforms, its distinct activities warrant further investigation.[2] The protocols and data presented in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of Apelin-16 and the broader apelin-APJ system in conditions such as heart failure and metabolic disease.
References
- 1. Apelin-16, human, bovine - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 2. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apelin Is a Prototype of Novel Drugs for the Treatment of Acute Myocardial Infarction and Adverse Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity of the putative apelin proprotein expands the repertoire of apelin receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 7. Early Administration of Apelin Could Prevent Heart Failure Following Myocardial Injury; A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Acute cardiovascular effects of apelin in humans: potential role in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. cusabio.com [cusabio.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–function relationship and physiological role of apelin and its G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands [frontiersin.org]
- 19. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Mechanism of Action of Bovine Apelin-16 Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apelin is a peptide first isolated from bovine stomach extracts and identified as the endogenous ligand for the G-protein coupled receptor (GPCR) APJ, also known as the apelin receptor (AR).[1][2][3] The gene for apelin encodes a 77-amino acid prepropeptide, which is processed into several bioactive isoforms of varying lengths, including Apelin-36, Apelin-17, and Apelin-13.[4][5] These peptides are involved in a wide array of physiological processes, including cardiovascular regulation, fluid homeostasis, and energy metabolism.[2][6][7] Bovine Apelin-16 is a specific isoform that plays a significant role in elucidating the nuanced signaling mechanisms of the apelin/APJ system, particularly concerning the concept of biased agonism.
Core Mechanism of Action
The binding of Apelin-16 to the APJ receptor initiates a cascade of intracellular events. This process is multifaceted, involving coupling to heterotrimeric G-proteins and the recruitment of β-arrestins, which in turn activate distinct downstream signaling pathways.
Receptor Binding and G-Protein Coupling
Apelin-16 binds to the APJ receptor, a class A (rhodopsin-like) GPCR.[2][3] Upon activation, the receptor primarily couples to pertussis toxin (PTX)-sensitive inhibitory G-proteins (Gαi/o).[4][8] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][9] Studies have also demonstrated that the APJ receptor can couple to other G-proteins, such as Gαq/11 and Gα12/13, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[7][8][10]
β-Arrestin Recruitment and Biased Agonism
A critical aspect of APJ receptor signaling is the recruitment of β-arrestins (β-arrestin 1 and 2). This interaction is essential for receptor desensitization, internalization via a clathrin-dependent mechanism, and the initiation of G-protein-independent signaling cascades.[11][12][13]
The various apelin isoforms can exhibit "biased agonism" or "functional selectivity," meaning they can preferentially activate one signaling pathway over another. A key structural determinant for this bias is the C-terminal phenylalanine residue.[1][9][14] Apelin-17 (K17F), which contains this terminal phenylalanine, is a potent inducer of both Gαi activation and β-arrestin recruitment. In contrast, Apelin-16 (often studied as the analogue K16P, which is Apelin-17 with the C-terminal Phe deleted) shows a significantly reduced ability to recruit β-arrestin while maintaining its capacity to activate the Gαi pathway.[1][9][14] This makes Apelin-16 a Gαi-biased agonist. This biased signaling has significant physiological implications; for instance, the hypotensive effects of apelin are thought to be mediated primarily through the β-arrestin-dependent pathway, an effect that is diminished with Apelin-16.[1][11][13]
Downstream Signaling Pathways
Activation of the APJ receptor by Apelin-16 triggers several key downstream signaling pathways:
-
ERK1/2 (MAPK) Pathway: Apelin peptides activate the Extracellular Signal-regulated Kinase (ERK) 1/2 pathway. This activation can be dualistic: a Gαi-dependent component and a β-arrestin-dependent component. For a balanced agonist like Apelin-17, both pathways contribute to ERK1/2 phosphorylation. However, for the Gαi-biased Apelin-16, the resulting ERK1/2 activity is almost entirely dependent on the G-protein pathway.[1][9][14]
-
PI3K/Akt Pathway: The apelin/APJ system activates the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, proliferation, and metabolic regulation.[11][12][15] This pathway can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), promoting vasodilation.[11][15]
-
AMP-activated protein kinase (AMPK) Pathway: Apelin signaling influences cellular energy status by activating AMPK. This pathway is particularly important in mediating the metabolic effects of apelin, such as promoting glucose uptake in muscle cells.[11][16]
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the binding and functional potency of various apelin peptides, highlighting the biased nature of Apelin-16 (K16P).
Table 1: Ligand Binding Affinities for the APJ Receptor
| Ligand | Ki (nM) | Source Cell/Tissue | Reference |
|---|---|---|---|
| Apelin-13 | 8.336 | HEK293 | [5] |
| [Pyr1]apelin-13 | 14.366 | HEK293 | [5] |
| Apelin-17 | 4.651 | HEK293 | [5] |
| Apelin-36 | 1.735 | HEK293 |[5] |
Table 2: Functional Potency (EC50/IC50) of Apelin Peptides in Different Signaling Assays
| Assay | Ligand | Potency (logEC50/IC50 M) | Cell Line | Reference |
|---|---|---|---|---|
| cAMP Inhibition | Apelin-13 | -7.817 | HEK293 | [5] |
| [Pyr1]apelin-13 | -7.978 | HEK293 | [5] | |
| Apelin-17 | -7.419 | HEK293 | [5] | |
| Apelin-36 | -7.865 | HEK293 | [5] | |
| β-Arrestin 2 Recruitment (BRET) | Apelin-13 | -6.369 | HEK293 | [5] |
| [Pyr1]apelin-13 | -6.899 | HEK293 | [5] | |
| Apelin-17 (K17F) | -7.901 | HEK293 | [5] | |
| Apelin-16 (K16P) | Much reduced vs. K17F | HEK293 | [1][14] | |
| Gαi Activation (BRET) | Apelin-17 (K17F) | -8.65 ± 0.08 | HEK293T | [9] |
| | Apelin-16 (K16P) | -8.51 ± 0.09 | HEK293T |[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the mechanism of action of Apelin-16.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the APJ receptor (e.g., from CHO-APJ cells or human left ventricle tissue).[17]
-
Radioligand: [¹²⁵I]-apelin-13.[17]
-
Competing unlabeled ligands (e.g., Apelin-16, [Pyr¹]apelin-13).
-
Binding Buffer: 50 mM TRIS-HCl, 5 mM MgCl₂, pH 7.4.[17]
-
Wash Buffer: 50 mM TRIS-HCl, pH 7.4.[17]
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of the competing unlabeled ligand.
-
In a 96-well plate, combine the receptor preparation (1-1.5 mg/mL protein), a fixed concentration of [¹²⁵I]-apelin-13 (e.g., 0.1 nM), and varying concentrations of the competing ligand.[17]
-
Define total binding wells (radioligand + receptor, no competitor) and non-specific binding wells (radioligand + receptor + a high concentration of an unlabeled ligand like 5 µM [Pyr¹]apelin-13).[17]
-
Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Plot the data and use non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a common method to monitor protein-protein interactions, such as receptor-β-arrestin recruitment, in live cells.
-
Materials:
-
HEK293 cells.
-
Expression vectors for APJ receptor fused to a Renilla luciferase (Rluc) variant (e.g., APJ-RlucII).
-
Expression vectors for β-arrestin-1 or -2 fused to a fluorescent protein acceptor (e.g., GFP10 or Venus).[9]
-
Cell culture reagents and transfection reagents.
-
BRET substrate (e.g., coelenterazine h).
-
Luminometer capable of sequential or simultaneous dual-wavelength detection.
-
-
Procedure:
-
Co-transfect HEK293 cells with the APJ-RlucII and β-arrestin-GFP10 constructs.
-
Plate the transfected cells into a white 96-well microplate and culture for 24-48 hours.
-
On the day of the experiment, wash the cells and replace the medium with a buffer like HBSS.
-
Add varying concentrations of the Apelin-16 peptide to the wells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.[9]
-
Add the BRET substrate (coelenterazine h) to a final concentration of ~5 µM.
-
Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for luciferase and ~530 nm for GFP).
-
Calculate the BRET ratio (emission at acceptor wavelength / emission at donor wavelength).
-
Plot the net BRET ratio against the ligand concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
pERK1/2 Phosphorylation Assay (In-Cell Western™)
This assay quantifies the level of phosphorylated ERK1/2 within cells in a microplate format, providing a measure of MAPK pathway activation.
-
Materials:
-
HEK293A cells stably expressing the APJ receptor.[18]
-
96-well microplates.
-
Serum-free cell culture medium.
-
Apelin peptides for stimulation.
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total ERK1/2.
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
Infrared imaging system (e.g., LI-COR Odyssey).
-
-
Procedure:
-
Seed the stable HEK293A-APJ cells into a 96-well plate and grow to confluence.
-
Serum-starve the cells for at least 4 hours prior to the experiment.[18]
-
Stimulate the cells with a concentration range of Apelin-16 for a fixed time (e.g., 5 minutes) at 37°C.[18]
-
Fix the cells with paraformaldehyde, then wash.
-
Permeabilize the cells with Triton X-100, then wash.
-
Block non-specific binding sites.
-
Incubate with the cocktail of primary antibodies (anti-pERK and anti-total ERK) overnight at 4°C.
-
Wash, then incubate with the cocktail of fluorescently-labeled secondary antibodies in the dark.
-
Wash thoroughly and allow the plate to dry.
-
Scan the plate using an infrared imager at two wavelengths (700 nm and 800 nm).
-
Quantify the fluorescence intensity. Normalize the pERK signal to the total ERK signal. Plot the normalized data to generate dose-response curves and determine EC50 values.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insight into G-protein coupled receptor binding by apelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Dynamics of apelin receptor/G protein coupling in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 14. Biased signaling favoring gi over β-arrestin promoted by an apelin fragment lacking the C-terminal phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. Exploring the potential roles of apelin, visfatin, and irisin in energy regulation in farm animals: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioactivity of the putative apelin proprotein expands the repertoire of apelin receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Apelin-16 Downstream Signaling Cascades: A Technical Guide to ERK and Akt Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the downstream signaling cascades initiated by Apelin-16, with a specific focus on the Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt) pathways. This document details the molecular mechanisms, presents quantitative data for key activation events, and offers detailed experimental protocols for studying these pathways.
Introduction to Apelin-16 and its Receptor
Apelin is a family of endogenous peptides that act as ligands for the G protein-coupled receptor, APJ.[1] Among the various isoforms, Apelin-16 is a potent activator of the APJ receptor, initiating a cascade of intracellular events that play crucial roles in cardiovascular homeostasis, angiogenesis, and cell proliferation.[2][3][4] Upon binding of Apelin-16, the APJ receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi and Gαq subtypes.[1] This initial event triggers divergent downstream signaling pathways, prominently featuring the activation of the ERK and Akt cascades.
The Apelin-16-Mediated ERK Signaling Cascade
The activation of the ERK pathway by Apelin-16 is a critical event in mediating cellular processes such as proliferation and differentiation. This activation can occur through both G protein-dependent and β-arrestin-dependent mechanisms, adding a layer of complexity to the signaling network.
G Protein-Dependent ERK Activation:
Upon Apelin-16 binding, the activated APJ receptor engages Gαq and Gαi proteins. The Gαq pathway involves the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium ions mobilized by IP3, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate and activate the Raf/MEK/ERK cascade, leading to the phosphorylation of ERK1/2. The Gαi pathway, on the other hand, can also contribute to ERK activation, often through pathways involving Src kinase.
β-Arrestin-Dependent ERK Activation:
Following receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the APJ receptor. This not only desensitizes G protein signaling but also initiates a second wave of signaling by acting as a scaffold for components of the MAPK cascade, leading to a more sustained activation of ERK.
The Apelin-16-Mediated Akt Signaling Cascade
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another major downstream target of Apelin-16 signaling, playing a crucial role in cell survival, growth, and metabolism.
Activation of the APJ receptor by Apelin-16 leads to the recruitment and activation of PI3K, primarily through the βγ subunits of the activated Gαi protein. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a plethora of downstream targets to exert its diverse cellular functions, including the inhibition of apoptosis and promotion of cell growth.
Quantitative Data on Apelin-Mediated Signaling
The following tables summarize key quantitative data from various studies investigating the effects of apelin peptides on ERK and Akt signaling pathways.
Table 1: EC50/IC50 Values for Apelin-Induced Signaling Events
| Apelin Isoform | Signaling Event | Cell Type | EC50/IC50 (nM) | Reference |
| Apelin-13 | ERK1/2 Phosphorylation | CHO-K1-hDOPr | ~10-100 | [5] |
| Apelin-13 | Cell Viability | bEnd.3 | 4.17 | [6] |
| Apelin-17 | ERK1/2 Phosphorylation | HEK293 | LogEC50: -7.901 ± 0.144 | [7][8] |
| pGlu1-apelin-13 | ERK1/2 Phosphorylation | HEK293 | LogEC50: -6.899 ± 0.106 | [7][8] |
| Apelin-13 | cAMP Inhibition | HEK293 | LogIC50: -7.817 ± 0.363 | [7] |
Table 2: Fold Change in ERK and Akt Phosphorylation
| Cell Type | Treatment | Fold Change (vs. Control) | Reference |
| mpkCCD | Apelin-13 (200 nM, 30 min) | ~2.5-fold increase in p-ERK | [9] |
| A549 | Apelin-13 (0.1 µM, 30 min) | Peak p-ERK expression | [10] |
| MCF-7 | Apelin-13 | Dose-dependent increase in p-ERK | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate Apelin-16 downstream signaling.
G Protein Activation Assay ([35S]GTPγS Binding Assay)
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Membrane preparations from cells expressing the APJ receptor.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
Apelin-16.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.[12]
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Prepare membrane fractions from cells overexpressing the APJ receptor.
-
In a 96-well plate, add in the following order:
-
Assay Buffer.
-
Apelin-16 at various concentrations.
-
Membrane preparation (5-20 µg protein/well).
-
GDP (10 µM final concentration).
-
-
Initiate the binding reaction by adding [35S]GTPγS (0.1 nM final concentration).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
ERK1/2 and Akt Phosphorylation Assay (Western Blotting)
This protocol details the detection of phosphorylated ERK1/2 and Akt by Western blotting.
Materials:
-
Cell culture medium and supplements.
-
Apelin-16.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.[10]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370, 1:1000-1:2000 dilution).
-
Rabbit anti-ERK1/2 (e.g., Cell Signaling Technology, #4695, 1:1000 dilution).
-
Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060, 1:1000 dilution).[13]
-
Rabbit anti-Akt (e.g., Cell Signaling Technology, #4691, 1:1000 dilution).[13]
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG).
-
Chemiluminescent substrate.
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve cells for 4-6 hours prior to stimulation.
-
Treat cells with Apelin-16 at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatants using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein levels.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell proliferation based on the metabolic activity of viable cells.
Materials:
-
96-well cell culture plates.
-
Cell culture medium.
-
Apelin-16.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[14]
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Apelin-16.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell proliferation is expressed as a percentage of the control (untreated) cells.
Conclusion
Apelin-16 is a potent activator of the APJ receptor, triggering complex downstream signaling cascades that are crucial for a variety of physiological processes. The ERK and Akt pathways are central to these responses, mediating cellular proliferation, survival, and metabolism. The detailed understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for the development of novel therapeutic strategies targeting the apelinergic system for the treatment of cardiovascular and other diseases. This guide provides a foundational resource for researchers and drug development professionals working in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the Gi2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apelin-13 prevents the effects of oxygen–glucose deprivation/reperfusion on bEnd.3 cells by inhibiting AKT–mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Apelin-13 induces MCF-7 cell proliferation and invasion via phosphorylation of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [w.bindingdb.org]
- 13. frontiersin.org [frontiersin.org]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes for Apelin-16 ELISA Kit in Human Plasma Samples
References
- 1. cusabio.com [cusabio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. img.abclonal.com [img.abclonal.com]
- 5. Human Apelin ELISA Kit (EEL026) - Invitrogen [thermofisher.com]
- 6. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. elisabscience.com [elisabscience.com]
Detecting ERK Phosphorylation Following Apelin-16 Stimulation: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the detection and quantification of phosphorylated Extracellular Signal-Regulated Kinase (p-ERK) in response to Apelin-16 stimulation using Western blotting. Apelin peptides are endogenous ligands for the G protein-coupled receptor APJ and are implicated in a variety of physiological processes, including cardiovascular function and angiogenesis.[1] The activation of the APJ receptor by Apelin-16 triggers intracellular signaling cascades, including the MAPK/ERK pathway, leading to the phosphorylation of ERK1/2.[1][2] Measuring the levels of p-ERK is a key method to assess the activation of this signaling pathway in response to Apelin-16. This document outlines the necessary reagents, a step-by-step experimental workflow, and data analysis procedures.
Introduction
The Apelin/APJ system is a critical signaling pathway involved in numerous physiological and pathological processes. Upon binding of Apelin-16 to its receptor, APJ, a conformational change occurs, leading to the activation of downstream signaling cascades. One of the primary pathways activated is the Mitogen-Activated Protein Kinase (MAPK) pathway, resulting in the phosphorylation of ERK1 and ERK2 (p44 and p42 MAPKs, respectively).[3] This phosphorylation event is a crucial indicator of receptor activation and downstream cellular responses, such as proliferation and migration.[4] Western blotting is a widely used and reliable technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like ERK.[3][5] This protocol provides a robust method for researchers to study the effects of Apelin-16 on the ERK signaling pathway.
Signaling Pathway
The binding of Apelin-16 to the APJ receptor initiates a signaling cascade that leads to the phosphorylation of ERK. This process is typically mediated by G-proteins. The activated APJ receptor facilitates the exchange of GDP for GTP on the Gα subunit of a heterotrimeric G-protein, leading to its activation. Downstream effectors are then engaged, culminating in the activation of the Raf-MEK-ERK cascade and the subsequent phosphorylation of ERK on threonine 202 and tyrosine 204 residues.[6][7]
Figure 1: Apelin-16 signaling pathway leading to ERK phosphorylation.
Experimental Protocol
This protocol outlines the steps for cell culture, Apelin-16 stimulation, protein extraction, and Western blot analysis of p-ERK and total ERK.
Materials and Reagents
-
Cell Line: A cell line endogenously or recombinantly expressing the APJ receptor (e.g., CHO-K1 cells stably expressing APJ, or human umbilical vein endothelial cells (HUVECs)).[8][9]
-
Apelin-16 Peptide
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM sodium orthovanadate, 1 mM sodium fluoride, and a protease inhibitor cocktail).[10][11]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris) [12]
-
Running Buffer (e.g., MOPS or MES)
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes [9]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is generally recommended.[10]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (e.g., 1:5000-1:10,000 dilution).[3][5]
-
Chemiluminescent Substrate (ECL)
-
Imaging System (e.g., ChemiDoc) [3]
Experimental Workflow
Figure 2: Experimental workflow for Western blot detection of p-ERK.
Step-by-Step Method
-
Cell Culture and Serum Starvation:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 6-24 hours prior to stimulation to reduce basal levels of ERK phosphorylation.[13]
-
-
Apelin-16 Stimulation:
-
Time-Course Experiment: Stimulate cells with a fixed concentration of Apelin-16 (e.g., 100 nM) for various time points (e.g., 0, 5, 10, 15, 30, and 60 minutes).[8]
-
Dose-Response Experiment: Stimulate cells for a fixed time (e.g., 10 minutes) with increasing concentrations of Apelin-16 (e.g., 0, 1, 10, 100, 1000 nM).[14]
-
Include an untreated control for both experiments.
-
-
Cell Lysis:
-
After stimulation, immediately place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.[15]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.[11]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Membrane Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each.[3]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.[3]
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each.[3]
-
-
Detection:
-
Add the ECL substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK (Loading Control):
-
To normalize the p-ERK signal, the same membrane should be probed for total ERK.
-
Strip the membrane using a stripping buffer to remove the bound antibodies.[3]
-
Wash the membrane thoroughly and block again for 1 hour.
-
Incubate the membrane with the anti-total ERK1/2 antibody overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
Data Presentation and Analysis
Quantitative data from the Western blots should be obtained by densitometry analysis of the bands using appropriate software. The intensity of the p-ERK bands should be normalized to the intensity of the corresponding total ERK bands. The results can be expressed as a fold change relative to the untreated control.
Table 1: Densitometric Analysis of p-ERK Levels Following Apelin-16 Stimulation
| Treatment Group | Stimulation Time (min) | Apelin-16 Concentration (nM) | Normalized p-ERK/Total ERK Ratio (Arbitrary Units) | Fold Change vs. Control |
| Control | 0 | 0 | 1.00 | 1.0 |
| Apelin-16 | 5 | 100 | 3.50 | 3.5 |
| Apelin-16 | 10 | 100 | 5.20 | 5.2 |
| Apelin-16 | 15 | 100 | 4.10 | 4.1 |
| Apelin-16 | 30 | 100 | 2.30 | 2.3 |
| Apelin-16 | 60 | 100 | 1.20 | 1.2 |
| Control | 10 | 0 | 1.00 | 1.0 |
| Apelin-16 | 10 | 1 | 1.80 | 1.8 |
| Apelin-16 | 10 | 10 | 3.60 | 3.6 |
| Apelin-16 | 10 | 100 | 5.20 | 5.2 |
| Apelin-16 | 10 | 1000 | 5.40 | 5.4 |
Conclusion
This application note provides a comprehensive and detailed protocol for the detection of p-ERK in response to Apelin-16 stimulation. By following this protocol, researchers can reliably assess the activation of the Apelin/APJ signaling pathway and investigate its role in various physiological and pathological contexts. The provided diagrams and data table structure offer a clear framework for experimental design and data presentation.
References
- 1. cusabio.com [cusabio.com]
- 2. Apelin activates the expression of inflammatory cytokines in microglial BV2 cells via PI-3K/Akt and MEK/Erk pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]
- 7. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Heterodimerization of apelin receptor and neurotensin receptor 1 induces phosphorylation of ERK1/2 and cell proliferation via Gαq-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mesoscale.com [mesoscale.com]
- 12. researchgate.net [researchgate.net]
- 13. Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
Application Notes: Immunofluorescence Staining of APJ Receptor in Response to Apelin-16
Introduction
The APJ receptor, also known as the apelin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis.[1][2][3] Its endogenous ligand, apelin, exists in several isoforms, with Apelin-16 being a significant active peptide. The interaction between apelin and the APJ receptor triggers a cascade of intracellular signaling events and leads to receptor internalization, a key mechanism for regulating signal duration and intensity.[4][5] Immunofluorescence staining is a powerful technique to visualize the subcellular localization of the APJ receptor and to study the dynamic changes in its expression and trafficking in response to Apelin-16 stimulation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing and interpreting immunofluorescence staining of the APJ receptor.
Principle of the Assay
Immunofluorescence (IF) is a technique that utilizes fluorescently labeled antibodies to detect specific target antigens within a cell or tissue sample. In this application, a primary antibody specifically recognizes the APJ receptor. A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody. This results in the fluorescent labeling of the APJ receptor, which can then be visualized using a fluorescence microscope. By treating cells with Apelin-16 prior to staining, researchers can observe changes in the APJ receptor's localization, such as its internalization from the cell membrane into intracellular compartments. This can provide valuable insights into receptor activation, signaling, and desensitization.
Apelin-APJ Signaling Pathway
Upon binding of apelin, the APJ receptor can activate several downstream signaling pathways. It primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[6] Additionally, the APJ receptor can signal through Gα13 and Gq proteins.[7] Activation of the APJ receptor can stimulate the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is involved in cell survival and migration, and the extracellular signal-regulated kinase (ERK) pathway, which plays a role in cell proliferation.[2][6] Following activation, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins.[4] This leads to receptor desensitization and internalization into endocytic vesicles, a process that is often dependent on clathrin and dynamin.[4][5]
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-induced internalization and desensitization of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for In Vitro Bioassays Measuring Apelin-16 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin is a family of endogenous peptide ligands that activate the G protein-coupled receptor, APJ (also known as the apelin receptor).[1][2] These peptides are derived from a 77-amino acid precursor, preproapelin, and exist in various bioactive isoforms, including Apelin-13, Apelin-17, and Apelin-36.[1][3] Apelin-16 is another significant isoform. The apelin/APJ system is a key regulator of numerous physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism, making it an attractive therapeutic target for a range of diseases such as heart failure, diabetes, and cancer.[1][4]
These application notes provide detailed protocols for in vitro bioassays to measure the biological activity of Apelin-16 by quantifying its ability to activate the APJ receptor and trigger downstream signaling events. The primary assays described are the Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Assay and the cAMP Inhibition Assay, both well-established methods for assessing APJ receptor activation.
Apelin-16 Signaling Pathway
Upon binding to the APJ receptor, Apelin-16 initiates a cascade of intracellular signaling events. The APJ receptor is primarily coupled to the inhibitory G protein, Gαi.[5] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Furthermore, APJ receptor activation by apelin peptides stimulates the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2.[4][6] This can occur through both G protein-dependent and β-arrestin-dependent mechanisms.[6][7] β-arrestin recruitment to the activated APJ receptor can also mediate receptor internalization and contribute to specific signaling outcomes.[6][7]
Figure 1: Apelin-16 Signaling Pathway.
Experimental Protocols
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a key downstream effector of Apelin-16 signaling. Increased ERK1/2 phosphorylation indicates APJ receptor activation.
A. In-Cell Western™ Assay Protocol
This method allows for the quantification of protein phosphorylation in a microplate format, suitable for higher throughput screening.
Materials:
-
HEK293 cells stably expressing the human APJ receptor (HEK293-APJ).
-
Dulbecco's Modified Eagle's Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Serum-free DMEM.
-
Apelin-16 peptide.
-
Fixation Solution (4% paraformaldehyde in PBS).
-
Permeabilization Buffer (0.1% Triton X-100 in PBS).
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS).
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (pERK) and Mouse anti-total-ERK1/2 (tERK).
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.
-
Phosphate Buffered Saline (PBS).
-
96-well microplates.
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-APJ cells in DMEM supplemented with 10% FBS.
-
Seed the cells into a 96-well plate at a density of 3 x 10⁴ cells/well and grow for 24 hours.[6]
-
-
Serum Starvation:
-
Remove the growth medium and replace it with 50 µL/well of serum-free DMEM.
-
Incubate for at least 16 hours to reduce basal ERK phosphorylation.[6]
-
-
Apelin-16 Stimulation:
-
Prepare a range of Apelin-16 concentrations in serum-free DMEM.
-
Add 50 µL of the Apelin-16 solution to the corresponding wells to achieve the final desired concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).[2] Include a vehicle control (serum-free DMEM alone).
-
Incubate for 5 minutes at 37°C.[2] This time point should be optimized as the peak response can vary.
-
-
Fixation and Permeabilization:
-
Remove the stimulation medium and add 100 µL/well of Fixation Solution. Incubate for 10 minutes at room temperature.[2]
-
Wash the cells three times with PBS.
-
Add 100 µL/well of Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Add 150 µL/well of Blocking Buffer and incubate for 1.5 hours at room temperature.
-
Remove the Blocking Buffer and add 50 µL/well of primary antibody solution (containing both anti-pERK and anti-tERK antibodies diluted in Blocking Buffer) and incubate overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Add 50 µL/well of secondary antibody solution (containing both fluorescently labeled secondary antibodies diluted in Blocking Buffer) and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both pERK (e.g., 800 nm channel) and tERK (e.g., 700 nm channel).
-
Normalize the pERK signal to the tERK signal for each well.
-
Plot the normalized pERK/tERK ratio against the Log[Apelin-16 concentration] and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
B. Western Blotting Protocol
This traditional method provides a qualitative and semi-quantitative assessment of ERK1/2 phosphorylation.
Materials:
-
Same as for In-Cell Western™, plus:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Assay Kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Tris-Buffered Saline with Tween-20 (TBST).
-
Chemiluminescent substrate (e.g., ECL).
Procedure:
-
Cell Culture, Seeding, and Stimulation:
-
Follow steps 1-3 from the In-Cell Western™ protocol, using larger culture dishes (e.g., 6-well plates).
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, place the plates on ice and lyse the cells with Lysis Buffer.[6]
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of each sample using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary anti-pERK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.[6]
-
Strip the membrane and re-probe with an anti-tERK antibody for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[6]
-
Calculate the ratio of pERK to tERK for each sample.
-
Figure 2: In-Cell Western™ Workflow for ERK Phosphorylation.
cAMP Inhibition Assay
This assay measures the ability of Apelin-16 to inhibit the production of cAMP, a direct consequence of Gαi activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human APJ receptor.
-
Culture Medium (e.g., Ham's F-12K with 10% FBS).[8]
-
Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4).[9]
-
Forskolin.
-
Apelin-16 peptide.
-
cAMP Assay Kit (e.g., LANCE® Ultra cAMP Kit or a competitive ELISA-based kit).[9][10]
-
384-well white microplates.
Procedure:
-
Cell Preparation:
-
Culture and harvest the APJ-expressing cells.
-
Resuspend the cells in Stimulation Buffer to the desired concentration (e.g., 5000 cells/well).[9]
-
-
Assay Protocol (using a LANCE® cAMP Assay as an example):
-
Add the cell suspension to the wells of a 384-well plate.
-
Add Apelin-16 at various concentrations.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate for 30 minutes at room temperature.[9]
-
-
cAMP Detection:
-
Add the cAMP detection reagents as per the manufacturer's instructions (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody).[9]
-
Incubate to allow for the competitive binding to occur.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible reader (e.g., a time-resolved fluorescence reader for LANCE® assays).
-
The signal will be inversely proportional to the amount of cAMP produced.
-
Plot the signal against the Log[Apelin-16 concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in tables for clear comparison of the potency of different apelin peptides or test compounds.
Table 1: Potency of Apelin Peptides in ERK Phosphorylation Assay
| Peptide | EC₅₀ (nM) | Eₘₐₓ (% of Control) | Cell Line | Assay Type | Reference |
| Apelin-13 | 0.1 | 100 | HEK293-APJ | In-Cell Western | [2] |
| Apelin-17 | 0.3 | 100 | HEK293-APJ | In-Cell Western | [2] |
| Apelin-36 | 0.4 | 100 | HEK293-APJ | In-Cell Western | [2] |
| Apelin-16 | To be determined | To be determined | HEK293-APJ | In-Cell Western |
Table 2: Potency of Apelin Peptides in cAMP Inhibition Assay
| Peptide | IC₅₀ (nM) | Cell Line | Assay Kit | Reference |
| Apelin-13 | 0.063 | CHO-APJ | LANCE® cAMP | [9] |
| Apelin-16 | To be determined | CHO-APJ | LANCE® cAMP |
Additional Bioassays
Other in vitro bioassays can also be employed to measure Apelin-16 activity:
-
β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated APJ receptor, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation assays (e.g., PathHunter®).[6][11][12] This is particularly useful for studying biased agonism.
-
Calcium Mobilization Assay: While the APJ receptor primarily couples to Gαi, it can also couple to Gαq in some systems or when co-expressed with promiscuous G proteins like Gα16, leading to an increase in intracellular calcium.[13] This can be measured using fluorescent calcium indicators.[13]
The choice of assay will depend on the specific research question, the available equipment, and the desired throughput. For routine screening of Apelin-16 activity, the ERK phosphorylation and cAMP inhibition assays are robust and reliable methods.
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity of the putative apelin proprotein expands the repertoire of apelin receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apelin signaling drives vascular endothelial cells toward a pro-angiogenic state | eLife [elifesciences.org]
- 6. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased signaling favoring gi over β-arrestin promoted by an apelin fragment lacking the C-terminal phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Diuretic Action of Apelin-13 Mediated by Inhibiting cAMP/PKA/sPRR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. dovepress.com [dovepress.com]
Application Notes and Protocols: Apelin-16 Treatment in Human Endothelial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin is a peptide that serves as the endogenous ligand for the G protein-coupled receptor APJ. The Apelin/APJ system is a critical regulator of cardiovascular function and angiogenesis.[1][2] Apelin peptides exist in various isoforms, with Apelin-16 being one of the active fragments. In human endothelial cells, the activation of the APJ receptor by Apelin initiates a signaling cascade that promotes a pro-angiogenic state, characterized by increased proliferation, migration, and tube formation.[3][4][5] These effects are crucial for both physiological processes, such as vascular development and repair, and pathological conditions, including tumor angiogenesis.[5][6] This document provides detailed application notes and protocols for studying the effects of Apelin-16 on human endothelial cell cultures, with a focus on human umbilical vein endothelial cells (HUVECs).
Data Presentation: Quantitative Effects of Apelin Treatment
The following tables summarize the quantitative data from various studies on the effects of Apelin treatment on human endothelial cells.
Table 1: Effect of Apelin on Endothelial Cell Proliferation
| Cell Type | Apelin Isoform | Apelin Concentration | Treatment Duration | Co-treatment | Observed Effect | Reference |
| HUVECs | Apelin-13 | 20 nM - 60 µM | 7 days | None | Dose-dependent increase in viable cells. | [7] |
| HUVECs | Apelin (unspecified) | 0 - 1000 ng/ml | 48 hours | VEGF (20 ng/ml) | Enhanced VEGF-induced proliferation in a dose-dependent manner. No significant effect without VEGF. | [8] |
| MEECs | Apelin miRNA | Not Applicable | 10 days | Hypoxia (1% O2) | Knockdown of Apelin inhibited hypoxia-induced cell proliferation. | [5] |
Table 2: Effect of Apelin on Endothelial Cell Migration
| Cell Type | Apelin Isoform | Apelin Concentration | Assay Type | Observed Effect | Reference |
| HUVECs | Apelin-13 | 20 nM - 60 µM | Boyden Chamber | Dose-dependent increase in cell migration. | [7] |
| LECs | Apelin-13 | 10 nM or 1 µM | 2D time-lapse microscopy | Enhanced cell migration. | [9] |
| VSMCs | Conditioned media from Apelin siRNA-treated ECs | Not Applicable | Transwell Assay | Enhanced migration of vascular smooth muscle cells. | [1] |
Table 3: Effect of Apelin on Endothelial Cell Tube Formation
| Cell Type | Apelin Isoform | Apelin Concentration | Observed Effect | Reference |
| HUVECs | Apelin-13 | 20 nM - 60 µM | Dose-dependent increase in tube length. | [7] |
| LECs | Apelin-13 | 10 nM or 1 µM | Stimulated in vitro capillary-like tube formation. | [9] |
Signaling Pathways
Apelin-16 binding to its receptor, APJ, on endothelial cells activates several downstream signaling pathways that collectively promote angiogenesis. The primary signaling cascade involves the activation of Gαi, leading to the stimulation of Phosphoinositide 3-kinase (PI3K) and subsequently Protein Kinase B (Akt).[1][6] This PI3K/Akt pathway is central to cell proliferation and survival. Furthermore, Apelin signaling can also activate the Extracellular signal-regulated kinase (ERK1/2) and p70S6 kinase pathways, which are also involved in cell growth and proliferation.[2][5]
Caption: Apelin-16 signaling pathway in endothelial cells.
Experimental Protocols
A typical workflow for investigating the effects of Apelin-16 on human endothelial cells involves several key experimental stages, from cell culture to functional assays and molecular analysis.
Caption: Experimental workflow for Apelin-16 studies.
Human Endothelial Cell Culture
This protocol outlines the basic steps for culturing HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Basal Medium (EBM) supplemented with growth factors (e.g., hydrocortisone, bovine brain extract, EGF) and 10% Fetal Bovine Serum (FBS).[10]
-
Trypsin/EDTA solution
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Coat culture vessels with fibronectin by incubating with a fibronectin solution overnight at 37°C. Aspirate the solution and wash with PBS before use.[11][12]
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer the cells to a centrifuge tube containing pre-warmed complete EBM and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh complete EBM and plate onto the fibronectin-coated vessel.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Subculture the cells when they reach 70-90% confluency using Trypsin/EDTA.[11] HUVECs are typically used for experiments between passages 3 and 6.[13]
Cell Proliferation Assay (MTT Assay)
This assay measures cell viability as an indicator of proliferation.
Materials:
-
HUVECs
-
96-well plates
-
Serum-free EBM
-
Apelin-16
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Synchronize the cells by serum-starving them in serum-free EBM for 12-24 hours.
-
Treat the cells with various concentrations of Apelin-16 in low-serum EBM. Include a vehicle control.
-
Incubate for the desired period (e.g., 48 hours).[8]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.[13]
Transwell Migration Assay
This assay quantifies the chemotactic migration of endothelial cells.
Materials:
-
HUVECs
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free EBM
-
Apelin-16
-
Crystal Violet stain
Protocol:
-
Seed HUVECs in a culture flask and grow to 70-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Add serum-free EBM containing Apelin-16 to the lower chamber of the 24-well plate.[14]
-
Harvest the serum-starved HUVECs and resuspend them in serum-free EBM.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 4-6 hours at 37°C to allow for migration.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Matrigel or similar basement membrane extract
-
96-well plate
-
Serum-free EBM
-
Apelin-16
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest serum-starved HUVECs and resuspend them in serum-free EBM containing different concentrations of Apelin-16.
-
Seed the cells onto the Matrigel-coated wells.
-
Incubate for 6-24 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope and quantify parameters such as total tube length or number of branch points.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Materials:
-
HUVECs
-
Apelin-16
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Grow HUVECs to near confluency and serum-starve them.
-
Treat the cells with Apelin-16 for short time points (e.g., 5, 15, 30 minutes) to observe rapid phosphorylation events.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with specific primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative levels of protein phosphorylation.[15]
Conclusion
Apelin-16 is a potent stimulator of angiogenesis in human endothelial cells. The protocols and data presented here provide a framework for researchers to investigate the mechanisms of Apelin-16 action and its potential as a therapeutic target in diseases characterized by abnormal angiogenesis. Careful experimental design and adherence to standardized protocols are essential for obtaining reproducible and meaningful results.
References
- 1. Inhibition of apelin expression switches endothelial cells from proliferative to mature state in pathological retinal angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. apelin-signaling-drives-vascular-endothelial-cells-towards-a-pro-angiogenic-state - Ask this paper | Bohrium [bohrium.com]
- 4. Apelin signaling drives vascular endothelial cells toward a pro-angiogenic state | eLife [elifesciences.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Apelin directs endothelial cell differentiation and vascular repair following immune-mediated injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Apelin promotes lymphangiogenesis and lymph node metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apelin signaling drives vascular endothelial cells toward a pro-angiogenic state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. innoprot.com [innoprot.com]
- 13. Apelin induces the proliferation, migration and expression of cytoskeleton and tight junction proteins in human RPE cells via PI-3K/Akt and MAPK/Erk signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Administration of Apelin-16 in Rodent Models of Heart Failure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin, a peptide endogenous to the cardiovascular system, and its receptor APJ have emerged as a promising therapeutic target for heart failure.[1][2] The apelin/APJ system is a crucial regulator of cardiovascular homeostasis, exerting positive inotropic effects, promoting vasodilation, and playing a role in angiogenesis.[2][3][4] In preclinical rodent models of heart failure, administration of apelin peptides, including Apelin-16, has demonstrated significant improvements in cardiac function.[5][6][7] These notes provide an overview of the application of Apelin-16 in such models, including detailed experimental protocols, a summary of quantitative data, and a visualization of the key signaling pathways.
The apelin/APJ signaling pathway is known to counteract the detrimental effects of the renin-angiotensin system.[8][9] Upon binding to the APJ receptor, a G-protein coupled receptor, apelin activates downstream signaling cascades involving phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and endothelial nitric oxide synthase (eNOS), leading to nitric oxide production and subsequent vasodilation.[10] This multifaceted mechanism contributes to reduced cardiac preload and afterload, and enhanced cardiac contractility.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of apelin administration on key cardiac functional parameters in various rodent models of heart failure.
Table 1: Effects of Apelin-16 on Hemodynamic Parameters in Rats with Heart Failure (Post-Myocardial Infarction)
| Parameter | Control (Vehicle) | Apelin-16 (0.01 µ g/min IV for 20 min) | P-value | Reference |
| Pmax (mmHg) | Decreased | Significantly Increased | <0.05 | [5][13] |
| Max dP/dt (mmHg/s) | Decreased | Significantly Increased | <0.05 | [5][13] |
| Min dP/dt (mmHg/s) | Increased | Significantly Improved (Decreased) | <0.05 | [5][13] |
| Cardiac Output (CO) | Decreased | Significantly Increased | <0.05 | [5][13] |
| Stroke Volume (SV) (% change from initial) | 26 ± 11% | 110 ± 30% | <0.05 | [5][13] |
Data from studies involving left anterior descending (LAD) coronary artery ligation model in rats.[5][13]
Table 2: Effects of Apelin-13 on Hemodynamic Parameters in Hypertensive Rats with Heart Failure
| Parameter | Control (Vehicle) | Apelin-13 (0.1, 1, 10 µg IV) | P-value | Reference |
| +dp/dt | No significant change | Increased | Not specified | [11] |
| -dp/dt | No significant change | Increased | Not specified | [11] |
| Heart Rate | No significant change | Decreased | Not specified | [11] |
| LVEDP | No significant change | Decreased | Not specified | [11] |
| LVSP | No significant change | Decreased | Not specified | [11] |
Data from a study using a two-kidney, one-clip model to induce hypertension and heart failure in rats.[14]
Table 3: Effects of Apelin-13 on Cardiac Function in Mice with Myocardial Infarction
| Parameter | MI + Vehicle | MI + Apelin-13 | P-value | Reference |
| LV End-Systolic Diameter (mm) | 4.87 ± 0.19 | 3.96 ± 0.16 | <0.05 | [15] |
| LV End-Diastolic Diameter (mm) | 5.29 ± 0.19 | 4.76 ± 0.15 | <0.05 | [15] |
| Cardiomyocyte Apoptosis (%) | 38.63 ± 1.60 | 22.86 ± 1.84 | <0.001 | [15] |
Data from a study using a slow-release apelin-13 patch in a mouse model of myocardial infarction.[15]
Experimental Protocols
Induction of Heart Failure in Rodent Models
Several methods can be employed to induce heart failure in rodents, with the choice of model depending on the specific research question.
-
Myocardial Infarction (MI) via Left Anterior Descending (LAD) Coronary Artery Ligation: This is a widely used model that mimics ischemic heart failure.
-
Procedure: Anesthetize the rodent (e.g., with ketamine/xylazine).[13] Intubate and mechanically ventilate the animal. Perform a left thoracotomy to expose the heart. Ligate the LAD artery with a suture. Successful ligation is confirmed by the observation of the anterior wall of the left ventricle turning pale.[16] Close the thoracotomy site in layers. Sham-operated animals undergo the same procedure without tightening the suture.[16] Heart failure typically develops over several weeks (e.g., 6 weeks).[5][13]
-
-
Isoproterenol (ISO)-Induced Heart Failure: This model induces cardiac hypertrophy and fibrosis through chronic beta-adrenergic stimulation.
-
Pressure Overload-Induced Heart Failure (Transverse Aortic Constriction - TAC): This surgical model creates a mechanical obstruction to left ventricular outflow, leading to hypertrophy and subsequent failure.
-
Procedure: This requires significant surgical skill. A suture is tied around the transverse aorta to create a constriction.[18]
-
-
Hypertension-Induced Heart Failure (Two-Kidney, One-Clip Model): This model induces systemic hypertension leading to cardiac remodeling and failure.
Preparation and Administration of Apelin-16
-
Reagent Preparation:
-
Reconstitute synthetic human Apelin-16 (e.g., from Phoenix Pharmaceuticals) in a suitable vehicle, such as 5% dextrose in water (D5W) or sterile saline.[13] The concentration should be prepared based on the desired final infusion rate and volume. For example, a concentration of 200 µg/L can be used for an infusion rate of 0.01 µ g/min .[13]
-
-
Administration Routes:
-
Intravenous (IV) Infusion: This is a common route for acute studies.
-
Intraperitoneal (IP) Injection: This route can be used for both acute and chronic studies.
-
Procedure: Inject the prepared Apelin-16 solution into the peritoneal cavity of the rodent. Doses can vary, for example, 20 µg/kg.[17]
-
-
Sustained Release via Epicardial Patch: For long-term studies, a cardiac patch embedded with apelin-containing microparticles can be placed on the epicardial surface of the heart.[15][19] This method provides a sustained local release of the peptide.[15][19]
-
Assessment of Cardiac Function
-
Hemodynamic Measurements:
-
Procedure: Insert a pressure-volume conductance catheter into the left ventricle to measure parameters such as left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximum and minimum rates of pressure change (+dP/dt and -dP/dt).[5][13] A perivascular flow probe can be placed around the ascending aorta to measure cardiac output (CO) and stroke volume (SV).[5][13] Hemodynamic measurements are typically recorded at baseline and at regular intervals during and after apelin administration.[11][13]
-
-
Echocardiography:
-
Procedure: Perform transthoracic echocardiography on anesthetized animals using a high-frequency ultrasound system.[10] Acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs). From these measurements, calculate ejection fraction (EF) and fractional shortening (FS) to assess systolic function.[10]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Apelin-16 signaling pathway in cardiomyocytes and a typical experimental workflow for studying its effects in a rodent model of heart failure.
Caption: Apelin-16 Signaling Pathway in Cardiomyocytes.
Caption: Experimental Workflow for Apelin-16 Studies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Endogenous regulation of cardiovascular function by apelin-APJ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of apelin on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Apelin has in vivo inotropic effects on normal and failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Early Administration of Apelin Could Prevent Heart Failure Following Myocardial Injury; A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Effect of apelin on the cardiac hemodynamics in hypertensive rats with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Methods to Induce Cardiac Hypertrophy and Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Angiotensin (1-7) and Apelin co-therapy: New strategy for heart failure treatment of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Microparticle Mediated Delivery of Apelin Improves Heart Function in Post Myocardial Infarction Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Apelin-16 Induced Calcium Mobilization In Vitro: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin is a family of endogenous peptide ligands that activate the G protein-coupled receptor, APJ (Angiotensin II receptor-like 1). This signaling system is implicated in a variety of physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis.[1][2][3] Apelin-16, a specific isoform of the apelin peptide, elicits a cellular response upon binding to the APJ receptor, which is predominantly coupled to Gαq proteins. This activation initiates a signaling cascade leading to the mobilization of intracellular calcium (Ca2+), a critical second messenger.[2][4] The ability to accurately quantify this calcium mobilization is essential for studying the pharmacology of the apelin/APJ system and for the discovery of novel therapeutic agents targeting this pathway.
This application note provides a detailed protocol for quantifying Apelin-16-induced calcium mobilization in vitro using a fluorescent, cell-based assay. The protocol is optimized for use with Chinese Hamster Ovary (CHO-K1) cells stably expressing the human APJ receptor and employing the Fluo-4 AM calcium indicator.
Signaling Pathway
The binding of Apelin-16 to the APJ receptor triggers a conformational change, activating the associated Gαq protein. This initiates a signaling cascade that results in an increase in intracellular calcium concentration.
Caption: Apelin-16 signaling pathway leading to calcium mobilization.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from Apelin-16 induced calcium mobilization assays in CHO-K1 cells stably expressing the APJ receptor. Values for the related peptide, Apelin-13, are provided for comparison.
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| Apelin-13 | CHO-K1/AGTRL1/Gα15 | Calcium Mobilization (FLIPR) | 0.18 µM (180 nM) | [5] |
| Apelin-13 | CHO-Gαq16 | Calcium Mobilization (Fluo-4 AM) | Subnanomolar | [6] |
| Apelin-13 | CHO cells | Calcium Mobilization | 0.87 nM | [7] |
Note: The EC50 can vary depending on the specific cell line, receptor expression level, and assay conditions.
Experimental Protocol
This protocol describes the quantification of Apelin-16-induced calcium mobilization in CHO-K1 cells stably expressing the human APJ receptor using a Fluo-4 No Wash Calcium Assay Kit. This is a homogeneous, fluorescence-based assay for detecting intracellular calcium mobilization.[8]
Materials and Reagents
-
CHO-K1 cells stably expressing the human Apelin (APJ) receptor (e.g., Revvity ValiScreen, GenScript)[5][9]
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (FBS, antibiotics)
-
Apelin-16 peptide
-
Fluo-4 No Wash Calcium Assay Kit (e.g., Sigma-Aldrich, Abcam, Thermo Fisher Scientific)[8][10][11]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)[12][13]
Experimental Workflow
Caption: Experimental workflow for the calcium mobilization assay.
Detailed Procedure
1. Cell Culture and Plating: a. Culture CHO-K1 cells expressing the APJ receptor in the recommended growth medium until they reach 80-90% confluency. b. The day before the assay, detach the cells and seed them into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[8][10] c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of Reagents: a. Apelin-16 Stock Solution: Prepare a high-concentration stock solution of Apelin-16 in an appropriate solvent (e.g., sterile water or DMSO). b. Apelin-16 Working Solutions: Perform a serial dilution of the Apelin-16 stock solution in HBSS with 20 mM HEPES to obtain a range of concentrations for generating a dose-response curve. c. Fluo-4 AM Dye-Loading Solution: Prepare the dye-loading solution according to the manufacturer's instructions.[8][10] Typically, this involves diluting a stock solution of Fluo-4 AM in an assay buffer provided in the kit.
3. Dye Loading: a. Carefully remove the growth medium from the cell plate. b. Add 100 µL of the prepared Fluo-4 AM dye-loading solution to each well.[8][10] c. Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.[8][10]
4. Calcium Flux Measurement: a. Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for Fluo-4 (Ex/Em = ~490/525 nm).[8][10] b. Program the instrument to perform a kinetic read. This typically involves: i. A baseline reading for 10-20 seconds. ii. Automated injection of the Apelin-16 working solutions (typically 20-50 µL). iii. Continuous reading for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.
5. Data Analysis: a. The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. b. Normalize the data, for example, by expressing the response as a percentage of the maximum response observed. c. Plot the normalized response against the logarithm of the Apelin-16 concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of Apelin-16 that elicits a half-maximal response.
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for quantifying Apelin-16-induced calcium mobilization in vitro. This assay is a valuable tool for researchers in academia and the pharmaceutical industry for characterizing the pharmacology of the apelin/APJ system and for screening compound libraries to identify novel agonists or antagonists. The use of a fluorescent plate reader allows for high-throughput analysis, making this method suitable for drug discovery efforts.
References
- 1. cusabio.com [cusabio.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Bioactivity of the putative apelin proprotein expands the repertoire of apelin receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. dovepress.com [dovepress.com]
- 7. apelin-13 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. revvity.com [revvity.com]
- 10. abcam.com [abcam.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Application Note: Radioligand Binding Assay for Apelin-16 and the APJ Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The APJ receptor, a class A G protein-coupled receptor (GPCR), and its endogenous peptide ligand, apelin, constitute a critical signaling system in human physiology.[1] First identified as an orphan receptor with homology to the angiotensin II receptor, the discovery of apelin as its cognate ligand has unveiled its multifaceted role in cardiovascular function, fluid homeostasis, and energy metabolism.[1][2] The apelin peptide is derived from a 77-amino acid precursor and is processed into several active isoforms, including apelin-36, apelin-17, and apelin-13.[3] Apelin-16 has also been identified as an active isoform.[1]
Activation of the APJ receptor by apelin initiates a cascade of intracellular signaling events, primarily through coupling to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) production.[2][4] The receptor can also signal through other pathways, including the Gα13, PI3K/Akt, and ERK pathways, which are involved in processes like angiogenesis and cell migration.[4][5][6]
Given the therapeutic potential of targeting the apelin/APJ system for various cardiovascular and metabolic diseases, robust and reliable methods for characterizing the binding of novel ligands are essential. Radioligand binding assays are the gold standard for quantifying the affinity of ligands for their receptors.[7] This application note provides a detailed protocol for conducting saturation and competition radioligand binding assays to characterize the interaction of Apelin-16 and other compounds with the APJ receptor.
APJ Receptor Signaling Pathway
The binding of apelin to the APJ receptor triggers multiple downstream signaling cascades. The primary pathway involves the activation of inhibitory G proteins (Gαi), which leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cAMP levels. Additionally, apelin-APJ signaling can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway, promoting cell survival, proliferation, and migration. The receptor can also couple to Gα13, leading to the activation of Myocyte enhancer factor 2 (MEF2) through the regulation of histone deacetylases (HDACs).
Caption: APJ Receptor Signaling Pathways.
Quantitative Binding Data
The following table summarizes representative binding affinity data for various ligands at the APJ receptor. These values are essential for comparing the potency of new chemical entities.
| Ligand | Radioligand | Preparation | Assay Type | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) | Reference |
| [125I]-Apelin | - | Recombinant Human APJ Membrane Prep | Saturation | 0.4 | - | Not Reported | [8] |
| --INVALID-LINK--apelin-13 | - | Human Left Ventricle | Saturation | 0.35 | - | Not Reported | [2] |
| Apelin-36 | [125I]-apelin-13 | HEK293 cells with APJ | Competition | - | 1.735 | Not Reported | [9] |
| Apelin-17 | [125I]-apelin-13 | HEK293 cells with APJ | Competition | - | 4.651 | Not Reported | [9] |
| Apelin-13 | [125I]-apelin-13 | HEK293 cells with APJ | Competition | - | 8.336 | Not Reported | [9] |
| pGlu1-apelin-13 | [125I]-apelin-13 | HEK293 cells with APJ | Competition | - | 14.366 | Not Reported | [9] |
| Elabela-32 | [125I]-apelin-13 | HEK293 cells with APJ | Competition | - | 1.343 | Not Reported | [9] |
| Elabela-21 | [125I]-apelin-13 | HEK293 cells with APJ | Competition | - | 4.364 | Not Reported | [9] |
Experimental Protocols
Radioligand Binding Assay Workflow
The general workflow for a radioligand binding assay involves preparing the receptor source, incubating it with a radiolabeled ligand and competitor compounds, separating the bound from free radioligand, and quantifying the bound radioactivity.
Caption: Radioligand Binding Assay Workflow.
Protocol 1: Membrane Preparation from APJ-Expressing Cells
This protocol describes the preparation of a crude membrane fraction from cultured cells overexpressing the APJ receptor.
Materials and Reagents:
-
Cultured cells (e.g., CHO or HEK293) stably expressing the human APJ receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Cell scrapers
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Storage Buffer: 50 mM Tris-HCl, pH 7.4, 10% glycerol, 1% BSA[8]
-
Protein assay reagents (e.g., BCA kit)
Procedure:
-
Grow APJ-expressing cells to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold Lysis Buffer.
-
Disrupt the cells by homogenization with a Dounce homogenizer (20-30 strokes) or by sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Lysis Buffer.
-
Repeat the centrifugation (step 6) and resuspension (step 7) steps to wash the membranes.
-
After the final centrifugation, resuspend the membrane pellet in Storage Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.[8]
Protocol 2: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax).
Materials and Reagents:
-
APJ receptor membrane preparation
-
Radioligand: [125I]-Apelin-13 (e.g., PerkinElmer NEX393)
-
Unlabeled Apelin-13 (for non-specific binding determination)
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4[10]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4[10]
-
96-well plates
-
Glass fiber filters (e.g., Unifilter-96 GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the [125I]-Apelin-13 in Assay Buffer to cover a concentration range from approximately 0.1 to 10 times the expected Kd.
-
In a 96-well plate, set up the following reactions in duplicate or triplicate:
-
Total Binding: Add a specific volume of each radioligand dilution.
-
Non-specific Binding (NSB): Add the same volume of each radioligand dilution plus a high concentration of unlabeled Apelin-13 (e.g., 1-2 µM).
-
Blank: Assay buffer only.
-
-
Add the APJ membrane preparation to each well to initiate the binding reaction (typically 1-10 µg of protein per well). The final assay volume is typically 200-250 µL.[10][11]
-
Incubate the plate with gentle agitation for 60-120 minutes at room temperature or 30°C.[8][11]
-
Terminate the binding reaction by rapid filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly three to four times with ice-cold Wash Buffer to remove unbound radioligand.[8][11]
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
Protocol 3: Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., Apelin-16) by measuring its ability to compete with a fixed concentration of radioligand for binding to the receptor.
Materials and Reagents:
-
Same as for the Saturation Binding Assay
-
Unlabeled competitor compound (e.g., Apelin-16)
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compound in Assay Buffer.
-
In a 96-well plate, set up the following reactions in duplicate or triplicate:
-
Total Binding: Add a fixed concentration of [125I]-Apelin-13 (typically at or near its Kd value) and Assay Buffer.
-
Competition: Add the fixed concentration of [125I]-Apelin-13 and each dilution of the competitor compound.
-
Non-specific Binding (NSB): Add the fixed concentration of [125I]-Apelin-13 and a high concentration of unlabeled Apelin-13 (e.g., 1-2 µM).
-
-
Add the APJ membrane preparation to each well to initiate the binding reaction.
-
Follow steps 4-8 from the Saturation Binding Assay protocol.
Data Analysis
Saturation Binding Data:
-
Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM) at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Analyze the data using non-linear regression with a one-site binding (hyperbola) model in a suitable software package (e.g., GraphPad Prism) to determine the Kd and Bmax values.[12][13]
Competition Binding Data:
-
Calculate the percent specific binding at each concentration of the competitor compound.
-
Plot the percent specific binding (Y-axis) against the log concentration of the competitor compound (X-axis).
-
Analyze the data using non-linear regression with a sigmoidal dose-response (variable slope) model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).[13]
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand, determined from saturation binding experiments.
-
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 5. cusabio.com [cusabio.com]
- 6. ahajournals.org [ahajournals.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. ChemiSCREEN Membrane Preparation Recombinant Human APJ Apelin Receptor Human APJ GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. [sigmaaldrich.com]
- 9. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. chem.uwec.edu [chem.uwec.edu]
Application Note: Generation and Characterization of Stable Cell Lines Expressing the Human APJ Receptor for Apelin-16 Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The apelin receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligand, apelin, are key players in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism. The Apelin/APJ system is a promising therapeutic target for a range of diseases. Apelin-16 is a biologically active fragment of the apelin preproprotein. To facilitate research and drug discovery targeting this system, the development of robust cellular models that stably express the human APJ receptor is crucial. This document provides a detailed protocol for the generation and characterization of stable mammalian cell lines expressing the human APJ receptor for the study of Apelin-16-mediated signaling.
Principle
The generation of a stable cell line involves the integration of a vector carrying the gene for the human APJ receptor and a selectable marker into the host cell's genome. Lentiviral transduction is a highly efficient method for creating stable cell lines, as it facilitates the integration of the transgene into the host chromosome, leading to long-term, stable expression. Following transduction, cells that have successfully integrated the transgene are selected using an appropriate antibiotic. Single-cell cloning is then performed to ensure a homogenous population of cells expressing the receptor. The functionality of the stably expressed APJ receptor is subsequently validated by assessing downstream signaling events, such as calcium mobilization and ERK phosphorylation, upon stimulation with Apelin-16.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Recommended Supplier | Catalog Number |
| Cell Lines | HEK293T (for lentivirus production) | ATCC | CRL-3216 |
| CHO-K1 or HEK293 (for stable line generation) | ATCC | CCL-61 / CRL-1573 | |
| Vectors | Lentiviral vector with selectable marker (e.g., pLKO.1) | Addgene | 8453 |
| Human APJ (AGTRL1) expression plasmid | GenScript | OHu24102 | |
| Packaging plasmids (e.g., psPAX2, pMD2.G) | Addgene | 12260, 12259 | |
| Reagents | Transfection Reagent (e.g., Lipofectamine 3000) | Thermo Fisher Scientific | L3000015 |
| Polybrene | Sigma-Aldrich | TR-1003-G | |
| Puromycin | Thermo Fisher Scientific | A1113803 | |
| G418 Sulfate | Thermo Fisher Scientific | 10131035 | |
| Apelin-16, human | MedChemExpress | HY-P0213 | |
| FLIPR Calcium 6 Assay Kit | Molecular Devices | R8190 | |
| Anti-phospho-ERK1/2 antibody | Cell Signaling Technology | 4370 | |
| Anti-total-ERK1/2 antibody | Cell Signaling Technology | 4695 | |
| HRP-conjugated secondary antibody | Cell Signaling Technology | 7074 | |
| Media & Buffers | DMEM, high glucose | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 | |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 | |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 | |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 | |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 | |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
Experimental Workflow
The overall workflow for generating and validating a stable cell line expressing human APJ is depicted below.
Application Notes and Protocols for Recombinant Human Apelin-16 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing recombinant human Apelin-16 in a variety of functional assays. Apelin peptides are the endogenous ligands for the G protein-coupled receptor APJ, a key player in cardiovascular regulation, fluid homeostasis, and other physiological processes.[1] While several isoforms of Apelin exist, including the well-studied Apelin-13, Apelin-16 also demonstrates significant biological activity through the same APJ receptor.[2] The protocols outlined below are applicable to Apelin-16 and other Apelin isoforms, though optimal concentrations may vary.
Apelin Signaling Pathways
Upon binding to its receptor APJ, Apelin initiates a cascade of intracellular signaling events. APJ primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3] APJ can also couple to Gαq/11, activating Phospholipase C (PLC) which leads to an increase in intracellular calcium.[4] Downstream of G protein activation, Apelin stimulates several key signaling pathways including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK/ERK1/2) pathways, which are involved in cell survival, proliferation, and migration.[5][6]
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apelin-16, human, bovine - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the Gi2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Apelin-13 induces proliferation, migration, and collagen I mRNA expression in human RPE cells via PI3K/Akt and MEK/Erk signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Curve for Apelin-16 in Isolated Heart Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apelin is an endogenous peptide that, along with its receptor APJ, is highly expressed in the heart and plays a crucial role in cardiovascular homeostasis.[1][2][3] Apelin-16, a prominent isoform of apelin, has been identified as one of the most potent endogenous positive inotropic agents.[1] This document provides detailed application notes and protocols for characterizing the dose-response relationship of Apelin-16 in isolated heart preparations, a critical step in understanding its therapeutic potential for conditions such as heart failure.[4] The protocols outlined below are based on the widely used Langendorff isolated heart perfusion system.[5][6][7][8][9]
Data Presentation: Quantitative Effects of Apelin-16
The following tables summarize the quantitative data on the effects of Apelin-16 on isolated rat heart preparations as reported in the literature.
Table 1: Dose-Response Characteristics of Apelin-16 on Cardiac Contractility
| Parameter | Value | Species | Preparation | Reference |
| EC50 (Positive Inotropic Effect) | 33.1 ± 1.5 pmol/L | Rat | Isolated Perfused Heart | [1] |
| Peak Positive Inotropic Effect | 1 nmol/L | Rat | Isolated Perfused Heart | [10] |
| Concentration Range for Dose-Dependent Positive Inotropic Effect | 0.01 to 10 nmol/L | Rat | Isolated Perfused Heart | [1][10] |
Table 2: Effects of Apelin-16 on Key Cardiac Parameters
| Parameter | Effect | Concentration | Species | Reference |
| dP/dtmax | Significantly Augmented | 0.01 to 10 nmol/L | Rat | [1] |
| Coronary Blood Flow | Increased | Not Specified | Human | [11][12] |
| Heart Rate | Increased in healthy subjects, no significant change in heart failure patients | 30-300 nmol/min (systemic infusion) | Human | [11][12] |
| Left Ventricular Pressure | Increased maximum rate of rise | Not Specified | Human | [11][12] |
Experimental Protocols
Langendorff Isolated Heart Preparation
This protocol describes the standard procedure for isolating and perfusing a rodent heart using the Langendorff apparatus.[5][6][7][8][9]
Materials:
-
Adult rat (e.g., Sprague-Dawley, 250-300g)
-
Heparin (1000 IU/kg)
-
Anesthetic (e.g., sodium pentobarbital, 60 mg/kg, IP)
-
Krebs-Henseleit (KH) buffer, gassed with 95% O2 / 5% CO2, maintained at 37°C. Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
Langendorff perfusion system
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize the rat and administer heparin intraperitoneally.
-
Once deeply anesthetized (unresponsive to pedal reflex), perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold KH buffer to arrest contractions.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated KH buffer at a constant pressure (e.g., 60-80 mmHg). The aortic valve will close, forcing the perfusate into the coronary arteries.[5][8]
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a 20-30 minute equilibration period before commencing the experiment.
Generation of Apelin-16 Dose-Response Curve
Materials:
-
Apelin-16 peptide
-
Stock solution of Apelin-16 in an appropriate vehicle (e.g., deionized water)
-
Isolated, perfused, and stabilized heart preparation
Procedure:
-
Following the stabilization period, record baseline cardiac parameters (e.g., left ventricular developed pressure (LVDP), dP/dtmax, heart rate, coronary flow).
-
Prepare a series of Apelin-16 dilutions in KH buffer to achieve final concentrations ranging from picomolar to nanomolar (e.g., 0.01 nmol/L to 10 nmol/L).[10]
-
Administer the lowest concentration of Apelin-16 into the perfusion line.
-
Allow the heart to reach a new steady-state (typically 15-20 minutes) and record the cardiac parameters.
-
Wash out the heart with fresh KH buffer until the parameters return to baseline.
-
Repeat steps 3-5 for each subsequent concentration of Apelin-16 in a cumulative or non-cumulative manner.
-
At the end of the experiment, the data can be plotted as the percentage change from baseline against the logarithm of the Apelin-16 concentration to generate a dose-response curve and calculate the EC50 value.
Mandatory Visualizations
Apelin-16 Signaling Pathway in Cardiomyocytes
Caption: Signaling pathway of Apelin-16 in cardiomyocytes.
Experimental Workflow for Apelin-16 Dose-Response Study
Caption: Experimental workflow for Apelin-16 dose-response analysis.
References
- 1. Apelin, the novel endogenous ligand of the orphan receptor APJ, regulates cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
- 6. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SutherlandandHearse [southalabama.edu]
- 9. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apelin Is a Prototype of Novel Drugs for the Treatment of Acute Myocardial Infarction and Adverse Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Assessing Apelin-16 Effects on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin-16, a bioactive peptide, is an endogenous ligand for the G protein-coupled receptor APJ. The Apelin/APJ signaling system is implicated in a variety of physiological and pathological processes, including the regulation of cell proliferation. Understanding the precise effects of Apelin-16 on cell proliferation is crucial for elucidating its role in conditions such as cancer, angiogenesis, and tissue regeneration, as well as for the development of novel therapeutic strategies.
These application notes provide detailed protocols for assessing the effects of Apelin-16 on cell proliferation, summarize key quantitative data from relevant studies, and illustrate the primary signaling pathways involved.
Key Signaling Pathways in Apelin-16 Induced Cell Proliferation
Apelin-16 primarily promotes cell proliferation through the activation of two major signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1][2][3]
PI3K/Akt Signaling Pathway
Upon binding of Apelin-16 to its receptor APJ, the associated G-protein activates PI3K.[3] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as Protein Kinase B).[2][4] Activated Akt then phosphorylates a variety of downstream targets that promote cell cycle progression and inhibit apoptosis, ultimately leading to increased cell proliferation.[2][4][5]
Caption: PI3K/Akt signaling pathway activated by Apelin-16.
MAPK/ERK Signaling Pathway
Binding of Apelin-16 to the APJ receptor can also lead to the activation of the Ras-Raf-MEK-ERK cascade.[1][6] This pathway, also known as the MAPK/ERK pathway, involves a series of protein kinase phosphorylations. Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate the expression of genes involved in cell cycle progression, such as cyclin D1, leading to cell proliferation.[7][8]
Caption: MAPK/ERK signaling pathway initiated by Apelin-16.
Experimental Protocols for Assessing Cell Proliferation
Several robust methods can be employed to quantify the effects of Apelin-16 on cell proliferation. The choice of assay depends on the specific research question, cell type, and available equipment.
General Experimental Workflow
The following diagram outlines a general workflow for assessing Apelin-16 induced cell proliferation.
Caption: General workflow for cell proliferation assays.
Protocol 1: MTT/MTS Assay (Colorimetric)
Principle: This assay measures the metabolic activity of cells. Viable cells with active metabolism convert the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9] The amount of formazan is proportional to the number of viable cells. MTS is a similar, more recent tetrazolium compound that produces a soluble formazan product.[9]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Apelin-16 peptide
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Apelin-16 (e.g., 0, 1, 10, 100, 1000 ng/mL).[1] Include a vehicle control (medium without Apelin-16). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition:
-
Solubilization (MTT only): Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[11]
-
Data Acquisition: Measure the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.[10][12]
Protocol 2: BrdU Incorporation Assay (Immunocytochemical)
Principle: This assay detects DNA synthesis in proliferating cells. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific anti-BrdU antibody.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Apelin-16 peptide
-
BrdU labeling solution (10 µM)[13]
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT/MTS assay protocol.
-
BrdU Labeling: Add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 1X. Incubate for 2-24 hours at 37°C, depending on the cell cycle length.[4][14]
-
Fixation and Denaturation: Remove the labeling medium, and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[14]
-
Antibody Incubation:
-
Detection:
-
Wash the wells and add 100 µL of TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.[14]
-
Add 100 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Alternatively, fluorescently labeled secondary antibodies can be used for visualization by fluorescence microscopy.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Apelin-16 on cell proliferation from various studies.
Table 1: Effect of Apelin-16 on Cell Proliferation (MTT/MTS Assays)
| Cell Type | Apelin-16 Concentration | Incubation Time | Proliferation Change (% of Control) | Reference |
| Human RPE cells | 100 ng/mL | 24 hours | ~150% | [1] |
| Human RPE cells | 1000 ng/mL | 24 hours | ~130% | [1] |
| Human Retinal Microvascular Endothelial Cells (HRMECs) | 100 ng/mL | Not Specified | Significant Increase | [15] |
| MCF-7 (Breast Cancer) | 10 µM | 12 hours | Significant Increase | [7] |
| Vascular Smooth Muscle Cells (VSMCs) | 1 µM | 24 hours | Significant Increase | [16][17] |
Table 2: Effect of Apelin-16 on Cell Proliferation (BrdU Assays)
| Cell Type | Apelin-16 Concentration | Incubation Time | % BrdU-Positive Cells (vs. Control) | Reference |
| Pulmonary Arterial Smooth Muscle Cells (PASMCs) - Hypoxia | 1 µM | 24 hours | Decreased proliferation | [4] |
| MCF-7 (Breast Cancer) | 10 µM | 12 hours | Significant Increase | [7] |
Note: The effect of Apelin-16 can be context-dependent, with some studies showing pro-proliferative effects while others demonstrate inhibitory effects under specific conditions (e.g., hypoxia).[4]
Conclusion
The protocols and data presented provide a comprehensive guide for researchers investigating the effects of Apelin-16 on cell proliferation. The choice of assay should be carefully considered based on the experimental goals. Understanding the underlying signaling pathways, namely the PI3K/Akt and MAPK/ERK pathways, is essential for interpreting the results and designing further mechanistic studies. The provided quantitative data serves as a valuable reference for expected outcomes in various cell types.
References
- 1. Apelin induces the proliferation, migration and expression of cytoskeleton and tight junction proteins in human RPE cells via PI-3K/Akt and MAPK/Erk signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APLN promotes hepatocellular carcinoma through activating PI3K/Akt pathway and is a druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Apelin inhibits the proliferation and migration of rat PASMCs via the activation of PI3K/Akt/mTOR signal and the inhibition of autophagy under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulated Apelin Signaling in Pancreatic Cancer Activates Oncogenic Signaling Pathways to Promote Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apelin-13 induces proliferation, migration, and collagen I mRNA expression in human RPE cells via PI3K/Akt and MEK/Erk signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. The apelin-apelin receptor axis triggers cholangiocyte proliferation and liver fibrosis during mouse models of cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BrdU staining and BrdU assay protocol : Abcam 제품 소개 [dawinbio.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Apelin receptor upregulation in spontaneously hypertensive rat contributes to the enhanced vascular smooth muscle cell proliferation by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Measuring Apelin-16 Concentration in Bovine Serum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin, a peptide first isolated from bovine stomach extracts, is the endogenous ligand for the G protein-coupled receptor APJ. It is synthesized as a 77-amino acid preproprotein that is cleaved into several active fragments, including Apelin-16. The apelin/APJ system is expressed in various tissues and is involved in a multitude of physiological processes, including the regulation of blood pressure, cardiovascular function, angiogenesis, and energy metabolism.[1][2] In cattle, the apelin/APJ system has been implicated in the modulation of angiogenesis in the ovary during the estrous cycle and follicle maturation.[1][3] Given its diverse biological roles, the accurate measurement of Apelin-16 concentrations in bovine serum is crucial for research in veterinary medicine, animal science, and for the development of novel therapeutic agents.
This document provides detailed application notes and protocols for the quantification of Apelin-16 in bovine serum, primarily focusing on the Enzyme-Linked Immunosorbent Assay (ELISA) method. An alternative method, Radioimmunoassay (RIA), is also briefly discussed.
Data Presentation: Apelin-16 Concentrations in Bovine Serum
The following table summarizes reported concentrations of Apelin in bovine serum from various studies. It is important to note that concentrations can vary depending on the breed, physiological state, and analytical method used.
| Breed | Physiological State | Apelin Isoform Measured | Mean Concentration (ng/mL) | Reference |
| Holstein-Friesian | Pluriparous dairy cows | Apelin | 1.21 ± 0.08 | [4] |
| Simmental | First 3 months of pregnancy | Apelin-36 | 0.66 ± 0.009 | [5] |
| Simmental | 3-7 months of pregnancy | Apelin-36 | 0.52 ± 0.009 | [5] |
| Simmental | Last 2 months of pregnancy (dry period) | Apelin-36 | 0.65 ± 0.009 | [5] |
Signaling Pathway
The binding of Apelin to its receptor, APJ, triggers a cascade of intracellular signaling events that mediate its diverse physiological effects.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, sensitive, and specific method for quantifying protein concentrations in biological samples. Commercially available bovine Apelin ELISA kits are recommended for ease of use and validated performance. The following is a generalized protocol based on common sandwich ELISA principles. Always refer to the specific manufacturer's instructions provided with your kit.
Materials:
-
Bovine Apelin ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP-streptavidin, TMB substrate, stop solution, wash buffer, and assay diluent)
-
Bovine serum samples
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate shaker (optional)
-
Absorbent paper
Sample Preparation:
-
Collect whole blood from the jugular vein into a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes to 2 hours.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the serum and transfer to a clean tube.
-
If not assayed immediately, store serum samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Assay Procedure:
-
Reagent and Standard Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual. This typically involves reconstituting lyophilized standards and diluting concentrated buffers. A standard curve is generated by performing serial dilutions of the stock standard. For example, a kit might provide a high standard of 100 ng/mL, which is then serially diluted to create standards of 50, 25, 12.5, 6.25, 3.13, and 1.56 ng/mL.[6]
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature).[7]
-
Washing: Aspirate or decant the contents of each well and wash the plate multiple times (e.g., 4 times) with 1X Wash Buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate (e.g., 1.5 hours at room temperature).[7]
-
Washing: Repeat the washing step as described in step 4.
-
Add HRP-Streptavidin: Add 100 µL of the HRP-Streptavidin solution to each well.
-
Incubation: Cover the plate and incubate (e.g., 45 minutes at room temperature).[7]
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for the recommended time (e.g., 30 minutes).[7] A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve-fit. Determine the concentration of Apelin-16 in the samples by interpolating their mean absorbance values from the standard curve.
Radioimmunoassay (RIA)
RIA is another highly sensitive technique for measuring hormone concentrations. It is a competitive binding assay where a radiolabeled antigen ("hot") competes with the unlabeled antigen in the sample ("cold") for a limited number of antibody binding sites.[8]
General Principles:
-
A known quantity of radiolabeled Apelin-16 (e.g., labeled with ¹²⁵I) is mixed with a specific anti-Apelin-16 antibody.
-
The bovine serum sample containing an unknown amount of unlabeled Apelin-16 is added to the mixture.
-
The unlabeled Apelin-16 from the sample competes with the radiolabeled Apelin-16 for binding to the antibody.
-
After incubation, the antibody-bound Apelin-16 is separated from the free Apelin-16.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of Apelin-16 in the sample is inversely proportional to the measured radioactivity. A standard curve is generated using known concentrations of unlabeled Apelin-16 to determine the concentration in the unknown samples.
Note: The use of radioactive materials requires special licensing, handling, and disposal procedures.
Concluding Remarks
The measurement of Apelin-16 in bovine serum provides valuable insights into various physiological and pathological states in cattle. ELISA is a robust, sensitive, and accessible method for this purpose, with several commercial kits available. For researchers requiring even higher sensitivity, RIA presents a viable alternative, albeit with the requirement of specialized facilities and handling of radioactive materials. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the role of the apelin/APJ system in bovine health and disease.
References
- 1. THE EXPRESSION OF APELIN AND ITS RECEPTOR APJ DURING DIFFERENT PHYSIOLOGICAL STAGES IN THE BOVINE OVARY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. The expression of apelin and its receptor APJ during different physiological stages in the bovine ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. makhillpublications.co [makhillpublications.co]
- 6. assaygenie.com [assaygenie.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Radioimmunoassay - Wikipedia [en.wikipedia.org]
Application Notes: Visualizing Apelin Receptor Internalization Using Fluorescently Labeled Apelin-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apelin/APJ system is a critical signaling pathway involved in a multitude of physiological processes, including cardiovascular function, fluid homeostasis, and glucose metabolism.[1][2][3] The APJ receptor, a class A G protein-coupled receptor (GPCR), is activated by various endogenous peptide ligands, including Apelin-16.[4][5] Upon agonist binding, the APJ receptor undergoes internalization, a key mechanism for regulating signal transduction and cellular responsiveness.[1][2][3] The study of this internalization process is paramount for understanding the pharmacology of the apelin/APJ system and for the development of novel therapeutics targeting this pathway.
Fluorescently labeled Apelin-16 provides a powerful tool to directly visualize and quantify APJ receptor internalization in living cells. By conjugating a fluorophore to the Apelin-16 peptide, researchers can track the ligand-receptor complex as it moves from the cell surface into intracellular compartments. This approach offers significant advantages over traditional methods, enabling real-time analysis and high-content screening applications.[6]
These application notes provide detailed protocols for utilizing fluorescently labeled Apelin-16 in receptor internalization studies, along with a summary of relevant quantitative data and visual representations of the associated signaling pathways and experimental workflows.
Apelin/APJ Signaling and Internalization
Activation of the APJ receptor by apelin peptides initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gαi/o) and Gq/11 proteins, leading to downstream effects such as the inhibition of adenylyl cyclase and the activation of phospholipase C.[7] Additionally, the apelin/APJ system can signal through β-arrestin-dependent pathways.[7][8]
Sustained agonist stimulation leads to the desensitization and internalization of the APJ receptor.[1][2] This process is often mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the intracellular domains of the receptor, promoting the recruitment of β-arrestins. However, some studies suggest that APJ internalization can be β-arrestin-independent.[1][2] The receptor-ligand complex is then internalized into the cell via clathrin-coated vesicles in a dynamin-dependent manner.[1][2] Once internalized, the receptor can be either recycled back to the plasma membrane or targeted for degradation in lysosomes, with the specific apelin isoform potentially influencing the trafficking fate.[7]
Data Presentation
The following tables summarize quantitative data from various studies on Apelin/APJ internalization and signaling.
Table 1: Potency of Various Ligands in APJ Receptor Functional Assays
| Ligand | Assay | Cell Line | EC50 / logEC50 | Reference |
| pyr-apelin-13 | cAMP Inhibition | hAPJ overexpressing cells | -9.93 ± 0.03 | [9] |
| AM-8123 | cAMP Inhibition | hAPJ overexpressing cells | -9.44 ± 0.04 | [9] |
| AMG 986 | cAMP Inhibition | hAPJ overexpressing cells | -9.64 ± 0.03 | [9] |
| pyr-apelin-13 | GTPγS Binding | hAPJ overexpressing cells | -8.10 ± 0.05 | [9] |
| AM-8123 | GTPγS Binding | hAPJ overexpressing cells | -8.95 ± 0.05 | [9] |
| AMG 986 | GTPγS Binding | hAPJ overexpressing cells | -9.54 ± 0.03 | [9] |
| pyr-apelin-13 | β-arrestin Recruitment | U2OS-hAPJ | -8.96 ± 0.03 | [9] |
| AM-8123 | β-arrestin Recruitment | U2OS-hAPJ | -9.45 ± 0.08 | [9] |
| AMG 986 | β-arrestin Recruitment | U2OS-hAPJ | -9.61 ± 0.13 | [9] |
| pyr-apelin-13 | Receptor Internalization | U2OS-hAPJ | -7.80 ± 0.04 | [9] |
| AM-8123 | Receptor Internalization | U2OS-hAPJ | -9.4 ± 0.03 | [9] |
| AMG 986 | Receptor Internalization | U2OS-hAPJ | -9.59 ± 0.03 | [9] |
| K17F | Gi Activation | CHO-K1-ApelinR-EGFP | 8.48 ± 0.19 (log τ/KA) | [10] |
| K16P | Gi Activation | CHO-K1-ApelinR-EGFP | 8.37 ± 0.18 (log τ/KA) | [10] |
| K17F | β-arrestin 1 Engagement | CHO-K1-ApelinR-EGFP | 7.88 ± 0.14 (log τ/KA) | [10] |
| K16P | β-arrestin 1 Engagement | CHO-K1-ApelinR-EGFP | 6.99 ± 0.24 (log τ/KA) | [10] |
| K17F | β-arrestin 2 Engagement | CHO-K1-ApelinR-EGFP | 7.64 ± 0.11 (log τ/KA) | [10] |
| K16P | β-arrestin 2 Engagement | CHO-K1-ApelinR-EGFP | 6.58 ± 0.20 (log τ/KA) | [10] |
Table 2: Binding Affinities of Apelin Analogs
| Ligand | Ki (nM) | Reference |
| Fluorescent Ligand 18 | 0.17 ± 0.03 | |
| Compound 25 | 54 | [4] |
| Compound 36 | 60 | [4] |
| Compound 37 | 59 | [4] |
| Compound 38 | 147 | [4] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Apelin-16
This protocol provides a general guideline for labeling Apelin-16 with a fluorescent dye. Commercially available fluorescently labeled Apelin peptides are also an option.
Materials:
-
Apelin-16 peptide with a reactive group (e.g., a free amine)
-
Amine-reactive fluorescent dye (e.g., NHS-ester or isothiocyanate derivative of Alexa Fluor™, Cy™, or DyLight™ dyes)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., size-exclusion or reversed-phase HPLC)
Procedure:
-
Dissolve the Apelin-16 peptide in the labeling buffer.
-
Dissolve the amine-reactive fluorescent dye in a small amount of DMF or DMSO.
-
Slowly add the dissolved dye to the peptide solution while gently vortexing. The molar ratio of dye to peptide may need to be optimized, but a 1.5 to 3-fold molar excess of the dye is a good starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the fluorescently labeled Apelin-16 from the unreacted dye and unlabeled peptide using a suitable purification column.
-
Determine the concentration and degree of labeling of the final product using spectrophotometry.
Protocol 2: Fluorescence Microscopy-Based Receptor Internalization Assay
This protocol describes how to visualize and quantify APJ receptor internalization using fluorescence microscopy.
Materials:
-
Cells expressing the APJ receptor (e.g., HEK-293 or CHO cells stably expressing HA-tagged or fluorescent protein-tagged APJ)
-
Fluorescently labeled Apelin-16
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the APJ-expressing cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Starvation: Prior to the experiment, starve the cells in serum-free medium for 2-4 hours to minimize basal receptor activation.
-
Ligand Incubation: Treat the cells with a predetermined concentration of fluorescently labeled Apelin-16 (e.g., 100 nM) in serum-free medium. Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. A no-ligand control should be included.
-
Washing: To stop the internalization process, place the dishes on ice and wash the cells three times with ice-cold PBS to remove unbound ligand.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (Optional): If intracellular structures need to be stained, permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Staining: Wash the cells with PBS and stain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a confocal microscope. Capture images of the fluorescent ligand and the nuclear stain.
-
Image Analysis: Quantify the internalization by measuring the fluorescence intensity of the labeled Apelin-16 inside the cells compared to the cell membrane. This can be done using image analysis software by defining regions of interest (ROIs) for the cytoplasm and the membrane.
Protocol 3: Flow Cytometry-Based Receptor Internalization Assay
This protocol provides a quantitative method to measure receptor internalization in a cell population.
Materials:
-
Cells expressing the APJ receptor
-
Fluorescently labeled Apelin-16
-
Cell culture medium
-
PBS
-
Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5) to remove surface-bound ligand
-
Neutralization buffer (e.g., 0.5 M Tris-HCl, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the APJ-expressing cells and resuspend them in serum-free medium.
-
Ligand Incubation: Incubate the cells with a saturating concentration of fluorescently labeled Apelin-16 at 37°C for various time points to allow for internalization. Keep a control sample on ice to measure total surface binding without internalization.
-
Stopping Internalization: Stop the internalization by placing the cell suspension on ice.
-
Acid Wash: To distinguish between internalized and surface-bound ligand, wash half of the samples with a cold acid wash buffer for a short period (e.g., 1-2 minutes) to strip the surface-bound fluorescent ligand. The other half should be washed with cold PBS to measure total cell-associated fluorescence.
-
Neutralization: Neutralize the acid-washed cells with a neutralization buffer.
-
Washing: Wash all cell samples with cold PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The mean fluorescence intensity of the cell population is measured.
-
Data Analysis: The percentage of internalization can be calculated using the following formula: % Internalization = [(MFI of total cell-associated fluorescence - MFI of acid-washed cells) / MFI of total cell-associated fluorescence] x 100 Where MFI is the Mean Fluorescence Intensity.
Visualizations
References
- 1. G protein-coupled receptor internalization assays in the high-content screening format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High content screening to monitor G protein-coupled receptor internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 10. Rapid and Highly Selective Fluorescent Labeling of Peptides via a Thia-Diels-Alder Cycloaddition: Application to Apelin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthetic Apelin-16 Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with synthetic Apelin-16 peptide, with a primary focus on improving its solubility.
Troubleshooting Guide: Improving Apelin-16 Solubility
This guide addresses specific issues you may encounter during the solubilization and handling of synthetic Apelin-16.
Problem 1: Lyophilized Apelin-16 powder is difficult to dissolve in aqueous buffers (e.g., PBS).
-
Question: My synthetic Apelin-16 peptide will not dissolve completely in PBS (pH 7.2). What should I do?
-
Answer: This is a common issue. While some shorter apelin peptides show good water solubility, the hydrophobicity of certain residues in Apelin-16 can lead to poor solubility in neutral aqueous solutions. Here is a step-by-step approach to improve solubility:
-
Initial Reconstitution in Water or Dilute Acid:
-
First, attempt to dissolve the peptide in sterile, deionized water. Apelin-16 has a net positive charge at neutral pH, which should aid its solubility in water.
-
If solubility in water is limited, try a dilute acidic solution, such as 0.1% acetic acid. The acidic environment will ensure that basic residues are fully protonated, which can enhance solubility.
-
-
Use of Organic Solvents:
-
For highly resistant peptides, initial solubilization in a small amount of an organic solvent is recommended. Dimethyl sulfoxide (DMSO) and ethanol are effective choices for apelin peptides.[1]
-
Dissolve the peptide completely in 100% DMSO first, then slowly add this stock solution to your aqueous experimental buffer with gentle vortexing.
-
Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system, as high concentrations can be toxic to cells.[2] For most cell-based assays, the final DMSO concentration should be kept below 0.5%.
-
-
Sonication:
-
To aid dissolution, briefly sonicate the peptide solution in an ice-water bath. This can help to break up small aggregates.
-
-
Problem 2: Apelin-16 solution appears cloudy or shows visible precipitates after dilution.
-
Question: After dissolving Apelin-16 in DMSO and diluting it into my cell culture medium, the solution became cloudy. What causes this and how can I prevent it?
-
Answer: Cloudiness or precipitation upon dilution indicates that the peptide is crashing out of the solution as the solvent environment changes. This happens when the peptide is no longer soluble at the final concentration in the aqueous buffer.
-
Solution:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of Apelin-16 in your assay.
-
Optimize Dilution Method: Instead of adding the peptide stock directly to the final volume of buffer, try adding the buffer to the peptide stock solution in a dropwise manner while vortexing. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Re-evaluate Solvent Choice: If precipitation persists, consider using a different organic solvent for the initial stock solution, such as ethanol or dimethylformamide (DMF).[1]
-
-
Problem 3: Loss of Apelin-16 activity in solution over time.
-
Question: I prepared a stock solution of Apelin-16, but its biological activity seems to decrease after a few days of storage. Why is this happening?
-
Answer: Apelin peptides are susceptible to degradation, especially in solution. There are two primary causes for the loss of activity:
-
Proteolytic Degradation: Apelin peptides have a short half-life in biological fluids due to cleavage by proteases like angiotensin-converting enzyme 2 (ACE2) and neprilysin.[3] While this is more of a concern in in-vivo and cell culture experiments with serum, trace proteases can be present in other solutions.
-
Chemical Instability: The methionine residue in the Apelin-16 sequence is prone to oxidation, which can reduce its biological activity.
-
Solutions:
-
Proper Storage: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
Use of Protease Inhibitors: For experiments involving cell lysates or serum, consider adding a protease inhibitor cocktail to your buffers.
-
Freshly Prepared Solutions: For optimal and reproducible results, it is highly recommended to prepare fresh working solutions of Apelin-16 from a lyophilized stock for each experiment. Aqueous solutions of apelin peptides are not recommended for storage for more than one day.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve synthetic Apelin-16?
A1: There is no single "best" solvent, as the optimal choice depends on the final application. Here is a general guideline:
-
For a stock solution intended for dilution into aqueous buffers for cell-based assays, high-purity DMSO is a common and effective choice.
-
For applications where DMSO is not suitable, sterile deionized water or a dilute (0.1%) acetic acid solution can be used.
-
The solubility of the closely related Apelin-13 is approximately 10 mg/mL in PBS (pH 7.2), about 20 mg/mL in ethanol, and around 30 mg/mL in DMSO and DMF.[1] Apelin-12 has been reported to be soluble in water at ≥ 100 mg/mL.[5]
Q2: How should I store my synthetic Apelin-16?
A2: Proper storage is critical for maintaining the integrity and activity of the peptide.
-
Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[4] Keep the vial tightly sealed and protected from light.
-
Stock Solutions: Prepare stock solutions at a high concentration in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into small, single-use volumes and store at -80°C. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.
-
Aqueous Solutions: Avoid long-term storage of Apelin-16 in aqueous buffers. It is best to prepare these solutions fresh for each experiment. If short-term storage is necessary, keep the solution at 4°C for no longer than 24 hours.[1]
Q3: Can I sonicate my Apelin-16 solution to help it dissolve?
A3: Yes, brief sonication in an ice-water bath can be a useful technique to aid in the dissolution of peptide aggregates. However, avoid excessive or high-power sonication, as this can generate heat and potentially lead to peptide degradation.
Q4: My Apelin-16 contains a methionine residue. Are there any special precautions I should take?
A4: Yes, the methionine residue in Apelin-16 is susceptible to oxidation, which can inactivate the peptide. To minimize oxidation:
-
Use high-quality, fresh solvents.
-
Consider using oxygen-free buffers for reconstitution.
-
Avoid storing solutions for extended periods where they are exposed to air.
-
When preparing stock solutions, purging the vial with an inert gas like nitrogen or argon can help to displace oxygen and improve long-term stability.
Data Presentation
Table 1: Solubility of Apelin Peptides in Various Solvents
| Peptide | Solvent | Reported Solubility | Reference |
| Apelin-13 | PBS (pH 7.2) | ~ 10 mg/mL | [1] |
| Apelin-13 | Ethanol | ~ 20 mg/mL | [1] |
| Apelin-13 | DMSO | ~ 30 mg/mL | [1] |
| Apelin-13 | DMF | ~ 30 mg/mL | [1] |
| Apelin-12 | Water (H₂O) | ≥ 100 mg/mL | [5] |
| Apelin-36 | Water (H₂O) | ≥ 50 mg/mL | [6] |
Note: Specific quantitative solubility data for Apelin-16 is limited in the literature. The data for the structurally similar Apelin-12 and Apelin-13 peptides are provided as a guide.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Synthetic Apelin-16
This protocol provides a general procedure for reconstituting lyophilized Apelin-16 to create a stock solution.
Materials:
-
Lyophilized synthetic Apelin-16 peptide
-
Sterile, high-purity DMSO
-
Sterile, deionized water
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized Apelin-16 to warm to room temperature for at least 20 minutes. This prevents condensation of moisture inside the vial, which can affect peptide stability.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Prepare the Stock Solution:
-
Carefully open the vial.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Recap the vial and gently vortex to dissolve the peptide. If necessary, sonicate briefly in an ice-water bath.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquot and Store:
-
Dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Cell-Based Calcium Mobilization Assay
This protocol outlines a general workflow for assessing Apelin-16 activity by measuring intracellular calcium mobilization in cells expressing the APJ receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human APJ receptor
-
Complete cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Apelin-16 working solutions (prepared by diluting the stock solution in assay buffer)
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the APJ receptor-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Cell Washing: After incubation, gently wash the cells with assay buffer to remove any excess dye.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Set the instrument to record fluorescence intensity over time (e.g., at 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the Apelin-16 working solutions into the wells while continuously recording the fluorescence.
-
Monitor the change in fluorescence intensity, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Plot the fluorescence change against the concentration of Apelin-16 to generate a dose-response curve and determine the EC₅₀ value.
-
Visualizations
Caption: Apelin-16 signaling through the G-protein coupled APJ receptor.
Caption: Workflow for troubleshooting Apelin-16 solubility issues.
References
Technical Support Center: Preventing Apelin-16 Degradation in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing Apelin-16 degradation in plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Apelin-16, and why is its degradation in plasma a concern?
Apelin-16 is a biologically active peptide that is a member of the apelin family of peptides. These peptides are ligands for the G-protein coupled receptor APJ. The apelin system is involved in a wide range of physiological processes, including cardiovascular function, glucose metabolism, and fluid homeostasis. Due to its short half-life of only a few minutes in circulation, Apelin-16 is highly susceptible to degradation by various proteases present in plasma.[1][2] This rapid degradation poses a significant challenge for accurate quantification and the study of its physiological roles, potentially leading to an underestimation of its endogenous levels and misleading experimental results.
Q2: What are the primary enzymes responsible for Apelin-16 degradation in plasma?
Several proteases have been identified as key players in the degradation of apelin peptides, including Apelin-16. The main enzymes involved are:
-
Angiotensin-Converting Enzyme 2 (ACE2): ACE2 is a carboxypeptidase that cleaves the C-terminal phenylalanine from apelin peptides, leading to their inactivation.[2][3][4]
-
Neprilysin (NEP): Also known as neutral endopeptidase, neprilysin degrades apelin peptides at the "RPRL" motif.[1][2][5] Only neprilysin has been shown to fully inactivate apelin peptides.[1][5]
-
Plasma Kallikrein (KLKB1): This protease cleaves apelin-17 between Arginine-14 and Arginine-15, and it is also implicated in the degradation of other apelin isoforms.[1][2][5]
Understanding the activity of these enzymes is crucial for developing effective strategies to prevent Apelin-16 degradation.
Q3: What is the expected half-life of Apelin-16 in plasma, and how does this impact sample handling?
The half-life of apelin peptides, including Apelin-16, in circulation is very short, estimated to be less than 5 to 8 minutes.[3][6] This rapid turnover necessitates immediate and careful handling of plasma samples upon collection to minimize ex vivo degradation. Delays in processing can lead to significant loss of intact Apelin-16, compromising the integrity of the sample and the accuracy of subsequent analyses.
Troubleshooting Guides
Issue 1: Low or undetectable Apelin-16 levels in plasma samples.
Possible Cause 1: Rapid degradation during sample collection and processing.
-
Troubleshooting Steps:
-
Immediate Cooling: Place blood collection tubes on ice immediately after venipuncture.
-
Rapid Centrifugation: Centrifuge blood samples as soon as possible, ideally within 30 minutes of collection, at 4°C to separate plasma.
-
Use of Protease Inhibitors: Collect blood in tubes containing a broad-spectrum protease inhibitor cocktail. While specific commercial cocktails are available, a common approach is to use EDTA tubes to inhibit metalloproteinases.[7] For more targeted inhibition, custom cocktails can be prepared.
-
Acidification: Acidifying the plasma to a pH of 2.5 has been shown to improve the stability of apelin peptides.[8] This can be achieved by adding a small volume of a strong acid, such as 2M HCl, to the plasma sample.[7]
-
Possible Cause 2: Inappropriate storage conditions.
-
Troubleshooting Steps:
Possible Cause 3: Limitations of the detection method.
-
Troubleshooting Steps:
-
Assay Sensitivity: Ensure the chosen assay (e.g., ELISA, LC-MS/MS) has a limit of detection low enough to measure the expected physiological concentrations of Apelin-16, which can be in the picomolar range.[10]
-
Method Validation: Several studies have reported difficulties in detecting endogenous apelin peptides even with sensitive LC-MS/MS methods, suggesting that circulating levels may be extremely low or that standard immunoassays may lack specificity.[8][11][12] It is crucial to validate the analytical method thoroughly.
-
Sample Extraction: For mass spectrometry-based methods, a solid-phase extraction (SPE) step can help to concentrate the peptide and remove interfering substances from the plasma matrix.[7]
-
Issue 2: High variability in Apelin-16 measurements between samples.
Possible Cause 1: Inconsistent sample handling procedures.
-
Troubleshooting Steps:
-
Standardized Protocol: Implement a strict and consistent standard operating procedure (SOP) for all sample collection, processing, and storage steps. This includes standardizing the time from collection to centrifugation and freezing.
-
Trained Personnel: Ensure all personnel involved in sample handling are properly trained on the SOP to minimize inter-individual variability.
-
Possible Cause 2: Differences in collection tubes and additives.
-
Troubleshooting Steps:
-
Consistent Tube Type: Use the same type of blood collection tube (e.g., K2EDTA, P100) for all samples within a study. P100 tubes, which contain a proprietary mix of protease inhibitors, have been shown to offer better stability for some apelin isoforms compared to standard EDTA tubes when plasma is not acidified.[13]
-
Controlled Additives: If using custom protease inhibitor cocktails, ensure the composition and concentration are consistent across all samples.
-
Experimental Protocols
Protocol 1: Blood Collection and Plasma Processing for Apelin-16 Stabilization
-
Materials:
-
Pre-chilled blood collection tubes (e.g., K2EDTA or P100 tubes).
-
Ice bath.
-
Refrigerated centrifuge (4°C).
-
Low protein binding polypropylene tubes.
-
Protease inhibitor cocktail (optional, if not using P100 tubes).
-
2M HCl (for acidification).
-
-80°C freezer.
-
-
Procedure:
-
Collect venous blood directly into pre-chilled collection tubes.
-
Immediately place the tubes on ice.
-
Within 30 minutes of collection, centrifuge the blood at 3000 x g for 10 minutes at 4°C.[7]
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.
-
Transfer the plasma to pre-chilled low protein binding polypropylene tubes.
-
For acidified plasma: Add 125 µL of 2M HCl to every 500 µL of plasma and vortex gently to mix.[7] This will bring the pH to approximately 2.5.
-
Aliquot the plasma into single-use volumes to avoid freeze-thaw cycles.
-
Immediately store the aliquots at -80°C until analysis.
-
Data Presentation
Table 1: Stability of Apelin Isoforms Under Different Storage Conditions at Room Temperature for One Hour
| Apelin Isoform | Collection Tube | Storage Condition | Degradation |
| Apelin-36 | K2EDTA | Non-acidified | Limited |
| Apelin-36 | K2EDTA | Acidified (pH 4.5) | Limited |
| Apelin-36 | K2EDTA | Acidified (pH 2.5) | Limited |
| Apelin-36 | P100 | Non-acidified | Higher |
| Apelin-36 | P100 | Acidified (pH 4.5) | Higher |
| Apelin-36 | P100 | Acidified (pH 2.5) | Limited |
Source: Adapted from a study on the stability of synthetic peptides.[13]
Visualizations
Caption: Apelin processing and degradation pathway in plasma.
Caption: Recommended workflow for plasma sample handling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasma levels of apelin are reduced in patients with liver fibrosis and cirrhosis but are not correlated with circulating levels of bone morphogenetic protein 9 and 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On Methods for the Measurement of the Apelin Receptor Ligand Apelin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Liquid chromatography/tandem mass spectrometry assay for the absolute quantification of the expected circulating apelin peptides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Apelin-16 for In Vitro Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Apelin-16 in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Apelin-16 to use in my cell-based assay?
A1: The optimal concentration of Apelin-16 is highly dependent on the cell type, the specific biological endpoint being measured, and the expression level of the apelin receptor (APJ). A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions. However, based on published literature, concentrations typically range from picomolar to micromolar levels. For instance, in studies on isolated rat hearts, Apelin-16 induced a positive inotropic effect in a dose-dependent manner from 0.01 to 10 nmol/L, with a peak effect at 1 nmol/L and an EC50 of 33 pmol/L.[1] In human retinal pigment epithelial (RPE) cells, concentrations of 1, 10, 100, and 1000 ng/mL were shown to increase cell proliferation in a dose-dependent manner, with the optimum concentration being 100 ng/mL.[2]
Q2: How should I prepare and store my Apelin-16 stock solutions?
A2: Apelin peptides are susceptible to degradation, so proper handling and storage are crucial for maintaining their bioactivity.[3][4] It is recommended to reconstitute lyophilized Apelin-16 in a sterile, neutral pH buffer. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Some studies suggest acidifying plasma samples to improve the stability of apelin peptides, which may be a consideration for certain experimental setups.[5]
Q3: I am not observing a response to Apelin-16 in my cells. What are the possible reasons?
A3: Several factors could contribute to a lack of response:
-
Low APJ Receptor Expression: The target cells may not express the apelin receptor (APJ) or may express it at very low levels. It is essential to confirm APJ expression in your cell line at both the mRNA and protein levels.[6][7][8]
-
Peptide Degradation: Apelin peptides have a short half-life and can be degraded by proteases present in serum-containing media or secreted by cells.[3][4] Consider using serum-free media or protease inhibitors if degradation is suspected.
-
Receptor Desensitization: Prolonged or high-concentration exposure to apelin can lead to APJ receptor internalization and desensitization, reducing the cellular response over time.[9]
-
Incorrect Concentration: The concentration of Apelin-16 used may be outside the optimal range for your specific assay. A comprehensive dose-response study is crucial.
-
Inactive Peptide: The Apelin-16 peptide may have lost its activity due to improper storage or handling.
Q4: Can serum in the culture medium interfere with my Apelin-16 experiment?
A4: Yes, serum can interfere with your experiment in several ways. Serum contains proteases that can degrade Apelin-16, reducing its effective concentration.[3] Additionally, serum contains various growth factors and cytokines that could mask or alter the specific effects of Apelin-16. Whenever possible, it is advisable to conduct Apelin-16 stimulation experiments in serum-free or low-serum media after an initial cell attachment and growth phase in serum-containing medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven distribution of Apelin-16, or edge effects in the plate. | Ensure proper cell mixing before seeding, use a multichannel pipette for adding reagents, and avoid using the outer wells of the plate if edge effects are suspected. |
| Unexpected or off-target effects | Apelin-16 concentration is too high, leading to non-specific binding or activation of other signaling pathways. | Perform a careful dose-response curve to identify the optimal concentration range. Use an APJ receptor antagonist, such as F13A, as a negative control to confirm that the observed effects are mediated by the apelin receptor.[1][3] |
| Loss of Apelin-16 activity over time in the incubator | Degradation of the peptide by proteases in the culture medium. | Minimize incubation times where possible. Consider using a stabilized apelin analog if available. Conduct experiments in serum-free media or with the addition of a broad-spectrum protease inhibitor cocktail. |
| Cell morphology changes or signs of toxicity | The concentration of Apelin-16 or a solvent (like DMSO) is too high. | Lower the concentration of Apelin-16. Ensure the final concentration of any solvent is well below the threshold for cellular toxicity (typically <0.1% for DMSO). |
Quantitative Data Summary
Table 1: Effective Concentrations of Apelin Isoforms in Various In Vitro Assays
| Apelin Isoform | Cell Type / System | Assay | Effective Concentration Range | Optimal Concentration / EC50 | Reference |
| Apelin-16 | Isolated Rat Heart | Inotropic Effect | 0.01 - 10 nmol/L | 1 nmol/L (peak), EC50: 33 pmol/L | [1] |
| Apelin-13 | Human RPE Cells | Proliferation (MTS Assay) | 1 - 1000 ng/mL | 100 ng/mL | [2] |
| [Pyr1]apelin-13 | CHO-APLNR cells | Dynamic Mass Redistribution | Not specified | pD2: 8.07 | [10] |
| Apelin-13 | Isolated Human Mammary Arteries | Vasodilation | Not specified | EC50: 0.6 - 1.6 nM | [1] |
| Apelin-13 | H9C2 cells | Apoptosis (TUNEL assay) | 10⁻⁷ M | Not specified | [11] |
| Apelin-12 | H9C2 cells | Apoptosis (TUNEL assay) | 10⁻⁸ - 10⁻⁶ M | Not specified | [11] |
Experimental Protocols
Protocol 1: General Cell Culture and Apelin-16 Stimulation
-
Cell Seeding: Plate cells in the appropriate culture vessel and medium. Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional but Recommended): To reduce background signaling, aspirate the growth medium and replace it with serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours prior to stimulation.
-
Apelin-16 Preparation: Prepare fresh dilutions of Apelin-16 in serum-free medium from a frozen stock solution immediately before use.
-
Stimulation: Remove the starvation medium and add the medium containing the desired concentrations of Apelin-16 to the cells.
-
Incubation: Incubate the cells for the desired time period at 37°C in a CO2 incubator. Incubation times can range from minutes for signaling pathway studies to hours or days for proliferation or migration assays.
-
Downstream Analysis: Following incubation, proceed with the specific assay (e.g., cell lysis for Western blotting, fixation for immunofluorescence, or cell viability measurement).
Protocol 2: Cell Proliferation MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours.
-
Treatment: Add varying concentrations of Apelin-16 (e.g., 0, 1, 10, 100, 1000 ng/mL) to the wells.[2]
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: Apelin-16 signaling pathway.
Caption: General experimental workflow for Apelin-16 in vitro studies.
References
- 1. Apelin Is a Prototype of Novel Drugs for the Treatment of Acute Myocardial Infarction and Adverse Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apelin induces the proliferation, migration and expression of cytoskeleton and tight junction proteins in human RPE cells via PI-3K/Akt and MAPK/Erk signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On Methods for the Measurement of the Apelin Receptor Ligand Apelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The apelin-apelin receptor signaling pathway in fibroblasts is involved in tumor growth via p53 expression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and preclinical evaluation of a novel apelin-based PET radiotracer targeting APJ receptor for molecular imaging of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic Effects of Apelin on Cardiovascular Regulation and Angiotensin II-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting high background in Apelin-16 ELISA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background issues with their Apelin-16 ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in an Apelin-16 ELISA?
High background in an ELISA can obscure results and reduce assay sensitivity. The most frequent causes include:
-
Insufficient Washing: Residual unbound antibodies or other reagents can lead to a false positive signal.[1][2][3]
-
Inadequate Blocking: If the blocking buffer fails to cover all non-specific binding sites on the plate, the antibodies can bind directly to the well surface.[1][4]
-
Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can result in non-specific binding.[1][5]
-
Contaminated Reagents: Contamination of buffers, samples, or substrate with Apelin-16 or other substances can cause a uniformly high signal.[2][4][6]
-
Incorrect Incubation Times or Temperatures: Deviating from the recommended incubation parameters can increase non-specific binding.[2][3][7]
-
Substrate Issues: The substrate solution may have deteriorated or been exposed to light, leading to spontaneous color development.[6][8]
Q2: How can I optimize my washing steps to reduce high background?
Effective washing is crucial for a clean signal. Consider the following:
-
Increase the number of wash cycles as recommended by the kit manufacturer.[6][7]
-
Ensure complete aspiration of the wash buffer from the wells after each wash.
-
Use a sufficient volume of wash buffer to completely fill each well (at least 300-400 µL per well).[6]
-
Consider adding a short soaking time (30-60 seconds) during each wash step to help remove stubborn, non-specifically bound material.[3]
-
If using an automated plate washer, ensure all dispensing and aspirating ports are functioning correctly and are not clogged.[6]
Q3: What should I do if I suspect my blocking is insufficient?
-
Increase the incubation time for the blocking step to ensure complete coverage of the well surface.[1][9]
-
Consider using a different blocking agent. While many kits provide a blocking buffer, alternatives like 1-5% BSA or non-fat dry milk in a suitable buffer can be tested.
-
Ensure the blocking buffer is fresh and has been stored correctly.
Q4: My antibody concentrations might be too high. How do I determine the optimal concentration?
If you are not using a pre-packaged kit, you will need to optimize the antibody concentrations. This is typically done using a checkerboard titration. This involves testing a range of dilutions for both the capture and detection antibodies to find the combination that provides the best signal-to-noise ratio.[10][11]
Q5: How can I prevent reagent and sample contamination?
-
Use fresh, sterile pipette tips for each reagent and sample.[2]
-
Prepare fresh buffers for each experiment.[5]
-
Ensure the water used for buffer preparation is of high quality (distilled or deionized).[6]
-
Keep reagent bottles and microplates covered when not in use to prevent airborne contamination.
-
Avoid cross-contamination between wells by being careful during pipetting and washing steps.[6][7]
Q6: What are the ideal incubation conditions for an Apelin-16 ELISA?
Always follow the specific instructions provided with your ELISA kit. Generally, incubations are performed at room temperature (18-25°C) or 37°C.[3] Avoid placing the plate in direct sunlight or near heat sources, as this can lead to uneven temperature distribution and edge effects.[6]
Troubleshooting Guide
The table below summarizes common issues leading to high background and provides recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles. Ensure complete aspiration of wash buffer. Increase wash buffer volume. Add a soak time between washes.[1][2][3] |
| Inadequate Blocking | Increase blocking incubation time.[1][9] Consider using a different blocking agent (e.g., 1-5% BSA). |
| Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody concentrations.[1][5] |
| Contaminated Reagents/Samples | Use fresh, sterile pipette tips for each reagent and sample.[2] Prepare fresh buffers for each assay.[5] Use high-quality water for buffer preparation.[6] |
| Incorrect Incubation Times | Strictly adhere to the incubation times specified in the protocol.[7] |
| Incorrect Incubation Temperature | Ensure the assay is run within the recommended temperature range (usually 18-25°C).[3][6] Avoid temperature fluctuations. |
| Deteriorated Substrate | Use a fresh substrate solution. Ensure the substrate is colorless before adding it to the plate.[6] Protect the substrate from light.[8] |
| Prolonged Time Before Reading | Read the plate immediately after adding the stop solution.[1][12] |
Experimental Protocols
Standard Apelin-16 Sandwich ELISA Protocol (Example)
This is a general protocol and should be adapted based on the specific instructions of your ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.
-
Plate Preparation: Add 100 µL of capture antibody, diluted in coating buffer, to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Sample/Standard Incubation: Add 100 µL of prepared standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Detection Antibody Incubation: Add 100 µL of diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP (or other enzyme conjugate) to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
Visual Troubleshooting and Pathway Diagrams
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background in ELISA.
Apelin Signaling Pathway
Caption: Simplified Apelin-16 signaling pathway.
References
- 1. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ELISA Kit for Apelin (APLN) [aspirasci.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Mouse Apelin ELISA Kit (Colorimetric) (NBP2-68235): Novus Biologicals [novusbio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Human Apelin ELISA Kit (EEL026) - Invitrogen [thermofisher.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
reducing non-specific binding in Apelin-16 receptor assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Apelin-16 receptor (APJ receptor) assays and minimize non-specific binding.
Troubleshooting Guide: Reducing Non-Specific Binding
High non-specific binding can obscure specific signals, leading to inaccurate data and misinterpretation of results. Below are common causes and solutions to address this issue in Apelin-16 receptor assays.
| Problem | Potential Cause | Recommended Solution |
| High background across all wells | Inadequate blocking | - Increase the concentration of the blocking agent (e.g., BSA from 0.1% to 0.5% or higher).[1][2] - Test alternative blocking agents such as non-fat dry milk or casein.[3] - Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). |
| Suboptimal buffer composition | - Adjust the pH of the binding buffer; the optimal pH is typically 7.4.[1][4] - Increase the ionic strength of the buffer by adding NaCl to disrupt electrostatic interactions that can cause non-specific binding.[5] | |
| Hydrophobic interactions | - Include a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.05%) in the wash buffer to reduce hydrophobic interactions.[5] | |
| Non-specific binding increases with radioligand concentration | Radioligand sticking to surfaces | - Pre-coat plasticware with a siliconizing reagent.[4] - Include a carrier protein like BSA in the buffer, which can help prevent the radioligand from adhering to tubes and plates.[1] |
| Insufficient washing | - Increase the number of wash steps (e.g., from 3 to 5). - Increase the volume of wash buffer for each wash. - Ensure wash buffer is at a cold temperature to slow dissociation of the specific binding while washing away non-specifically bound ligand. | |
| High variability in non-specific binding wells | Inconsistent sample handling | - Ensure thorough mixing of all reagents. - Use a consistent technique for washing and filtration steps. |
| Cell or membrane preparation issues | - Ensure the cell membrane preparation is of high quality and free of excessive cellular debris. - Optimize the protein concentration used in the assay; too high a concentration can increase non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high non-specific binding in Apelin-16 receptor assays?
A1: A frequent cause is suboptimal blocking of non-target binding sites on the cell membranes and assay plates. This can be addressed by optimizing the concentration and type of blocking agent, as well as the incubation time. Including a carrier protein like Bovine Serum Albumin (BSA) in your binding buffer is a common and effective first step.[1][5]
Q2: How do I determine the optimal concentration of a blocking agent?
A2: The optimal concentration should be determined empirically by testing a range of concentrations (e.g., 0.1% to 5% BSA) and observing the impact on both specific and non-specific binding. The goal is to find a concentration that maximally reduces non-specific binding without significantly affecting specific binding.
Q3: Can the choice of radioligand affect non-specific binding?
A3: Yes, the properties of the radioligand, such as its hydrophobicity, can influence its tendency to bind non-specifically. If you continue to experience high non-specific binding after optimizing other parameters, consider trying a different radioligand if one is available.
Q4: What concentration of unlabeled ligand should I use to determine non-specific binding?
A4: A concentration of unlabeled ligand that is 100- to 1000-fold higher than the Kd of the radioligand is typically used to ensure saturation of all specific binding sites.[6] For Apelin-16 receptor assays, a concentration of 5-10 µM of an unlabeled apelin analog like [Pyr1]apelin-13 is often used.[4]
Q5: Should I expect non-specific binding to change over the course of a kinetic (dissociation) experiment?
A5: In simpler systems like purified membrane preparations, non-specific binding is often assumed to be constant over time. However, in more complex systems like whole cells, it is best to measure non-specific binding at each time point under the same conditions as the total binding to confirm this assumption.[7]
Experimental Protocols
Standard Radioligand Binding Assay Protocol
This protocol is a general guideline for a competitive radioligand binding assay using cell membranes expressing the Apelin receptor.
-
Membrane Preparation: Homogenize cells expressing the Apelin receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer.
-
Assay Setup:
-
Total Binding: In a 96-well plate, add cell membranes, radiolabeled Apelin-16, and binding buffer.
-
Non-Specific Binding: Add cell membranes, radiolabeled Apelin-16, binding buffer, and a high concentration of unlabeled apelin (e.g., 10 µM [Pyr1]apelin-13).[4]
-
Competition: Add cell membranes, radiolabeled Apelin-16, binding buffer, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.[4]
-
Termination and Washing: Terminate the binding reaction by rapid filtration through a GF/C filter plate pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding. Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC50 and subsequently the Ki of the test compound.
Binding Buffer Compositions
| Buffer Component | Concentration | Purpose | Reference |
| HEPES or Tris-HCl | 25-50 mM | pH buffering (typically pH 7.4) | [1][2][4] |
| MgCl₂ | 5-10 mM | Divalent cation, may be required for receptor conformation/binding | [1][2][4] |
| CaCl₂ | 1 mM | Divalent cation | [1][2] |
| Bovine Serum Albumin (BSA) | 0.2-0.5% | Blocking agent to reduce non-specific binding | [1][2] |
Quantitative Data Summary
The following tables summarize example binding affinities and potencies for various apelin isoforms and related ligands at the Apelin receptor. These values are representative and can vary based on experimental conditions.
Table 1: Binding Affinities (Ki) of Apelin Isoforms
| Ligand | Ki (nM) | Cell System | Reference |
| Apelin-36 | 1.735 | HEK293 | [1] |
| Apelin-17 | 4.651 | HEK293 | [1] |
| Apelin-13 | 8.336 | HEK293 | [1] |
| [Pyr1]-apelin-13 | 14.366 | HEK293 | [1] |
Table 2: Functional Potency (EC50) of Apelin Isoforms (ERK Phosphorylation)
| Ligand | EC50 (nM) | Cell System | Reference |
| Apelin-55 | ~10 | HEK293A | [8] |
| Apelin-36 | ~10 | HEK293A | [8] |
| Apelin-17 | ~10 | HEK293A | [8] |
| Apelin-13 | ~1.25 | HEK293A | [8] |
Visualizations
Apelin Receptor Signaling Pathways
References
- 1. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The apelin receptor inhibits the angiotensin II type 1 receptor via allosteric trans-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactivity of the putative apelin proprotein expands the repertoire of apelin receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
stability of Apelin-16 in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Apelin-16 in various buffer solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when working with Apelin-16 solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Peptide Activity in Experiments | 1. Peptide Degradation: Apelin-16 in solution is susceptible to degradation over time, especially at room temperature and non-optimal pH. Repeated freeze-thaw cycles can also degrade the peptide. 2. Oxidation: The methionine residue in the Apelin-16 sequence is prone to oxidation, which can reduce or eliminate biological activity. 3. Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration in your solution. | 1. Proper Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid multiple freeze-thaw cycles and store at -80°C for long-term storage. For short-term use, store at 4°C for up to a week. Use sterile buffers with a pH between 5 and 6 to prolong storage life. 2. Minimize Oxidation: Use freshly prepared, degassed buffers for reconstitution. Consider using buffers purged with nitrogen or argon. Avoid vigorous vortexing which can introduce oxygen. 3. Prevent Adsorption: Use low-protein-binding tubes and pipette tips. Including a carrier protein like BSA (0.1%) in the buffer can also help prevent adsorption, but ensure it is compatible with your assay. |
| Inconsistent Experimental Results | 1. Inaccurate Peptide Concentration: This can be due to incomplete solubilization, adsorption to surfaces, or degradation. 2. Buffer Variability: The pH of some buffers, like phosphate buffers, can change with temperature, affecting peptide stability and activity. | 1. Proper Reconstitution: Before reconstitution, allow the lyophilized peptide to equilibrate to room temperature. Briefly centrifuge the vial to collect all the powder at the bottom. Reconstitute in a sterile, aqueous solution and gently mix to ensure complete dissolution. Do not attempt to weigh out smaller portions of the lyophilized powder. 2. Buffer Preparation and Handling: Prepare buffers fresh and verify the pH at the temperature of your experiment. Be aware of the temperature-dependent pH changes of your chosen buffer. |
| Precipitation or Aggregation of Peptide | 1. Poor Solubility: Apelin-16 may have limited solubility in certain aqueous buffers, especially at high concentrations. 2. Buffer Composition: The ionic strength and pH of the buffer can influence peptide solubility and aggregation. | 1. Solubility Testing: If solubility information is not provided, start with a small amount of peptide in the desired buffer. If solubility is an issue, consider using a small amount of a solvent like DMSO for initial reconstitution, followed by dilution in the aqueous buffer. 2. Optimize Buffer: Test different buffer systems. Based on studies with the longer isoform Apelin-55, buffers such as sodium phosphate or HEPES at a pH of 6-7 have been shown to maintain peptide stability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting lyophilized Apelin-16?
A1: For best results, allow the vial of lyophilized Apelin-16 to warm to room temperature before opening to prevent moisture condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom. Reconstitute the peptide in a sterile, aqueous solution (such as sterile water or a recommended buffer). Gently invert the tube several times to ensure the peptide is fully dissolved. Avoid vigorous vortexing. For hydrophobic peptides, initial reconstitution in a small amount of DMSO may be necessary, followed by dilution with the experimental buffer.
Q2: How should I store Apelin-16 solutions?
A2: The stability of peptides in solution is limited. For long-term storage, it is recommended to aliquot the reconstituted Apelin-16 into single-use volumes and store them at -80°C. This will minimize degradation from repeated freeze-thaw cycles. For short-term storage (up to one week), the solution can be kept at 4°C. Avoid storing peptide solutions at room temperature for extended periods.
Q3: Which buffer is best for maintaining Apelin-16 stability?
A3: While specific quantitative stability data for Apelin-16 in various buffers is limited in the literature, studies on the longer isoform, Apelin-55, have shown it to be stable for at least one week in several common laboratory buffers.[1] These include sodium phosphate and HEPES buffers at pH values ranging from 6 to 7 and at temperatures from 5°C to 37°C.[1] For general peptide stability, sterile buffers with a slightly acidic pH (around 5-6) are often recommended to prolong storage life. The choice of buffer will ultimately depend on the specific requirements of your experiment.
Q4: Can I expect Apelin-16 to be stable in my cell culture medium?
A4: Apelin peptides are known to be rapidly degraded in biological fluids like plasma, with a half-life of only a few minutes.[2][3][4] While cell culture medium is less complex than plasma, it still contains components that can contribute to peptide degradation. It is advisable to add Apelin-16 to the cell culture medium immediately before starting the experiment to ensure its activity.
Q5: What are the main degradation pathways for Apelin-16 in solution?
A5: The primary degradation pathways for apelin peptides in biological fluids are proteolytic cleavage.[2][3] In buffer solutions, chemical degradation can also occur. The methionine residue in Apelin-16 makes it susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.[5][6] Deamidation of the glutamine residue is another potential, though generally slower, degradation pathway.[7][8][9][10][11]
Stability of Apelin Isoforms in Different Buffers
| Apelin Isoform | Buffer System | pH | Temperature | Duration | Stability Outcome (as per SDS-PAGE) | Reference |
| Apelin-55 | 25 mM Sodium Acetate | 5 | 5°C, RT (~23°C), 37°C | 1 week | Stable | [1] |
| Apelin-55 | 25 mM MES | 6 | 5°C, RT (~23°C), 37°C | 1 week | Stable | [1] |
| Apelin-55 | 25 mM Sodium Phosphate | 6 and 7 | 5°C, RT (~23°C), 37°C | 1 week | Stable | [1] |
| Apelin-55 | 25 mM Bis-Tris | 6 and 7 | 5°C, RT (~23°C), 37°C | 1 week | Stable | [1] |
| Apelin-55 | 25 mM HEPES | 7 | 5°C, RT (~23°C), 37°C | 1 week | Stable | [1] |
Experimental Protocols
Protocol 1: Reconstitution of Apelin-16 for In Vitro Assays
-
Allow the vial of lyophilized Apelin-16 to reach room temperature.
-
Briefly centrifuge the vial to collect the peptide at the bottom.
-
Reconstitute the peptide in a sterile, aqueous buffer (e.g., 25 mM Sodium Phosphate, pH 7.0) to a stock concentration of 1 mg/mL.
-
Gently mix by inverting the tube until the peptide is fully dissolved. Avoid vigorous vortexing.
-
For immediate use, dilute the stock solution to the desired working concentration in your assay buffer.
-
For storage, aliquot the stock solution into low-protein-binding microcentrifuge tubes and store at -80°C.
Protocol 2: Stability Assessment of Apelin-16 in a Selected Buffer
-
Reconstitute Apelin-16 as described in Protocol 1 in the test buffer (e.g., PBS, pH 7.4).
-
Prepare several aliquots of the Apelin-16 solution.
-
Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
At various time points (e.g., 0, 24, 48, 72 hours, and 1 week), take one aliquot from each temperature.
-
Analyze the integrity of the peptide using methods such as RP-HPLC to detect degradation products or mass spectrometry to identify modifications like oxidation.
-
A parallel bioassay can be performed to assess the remaining biological activity of the peptide at each time point.
Visualizations
Caption: Apelin-16 signaling pathway.
Caption: Recommended workflow for Apelin-16 handling.
References
- 1. Bioactivity of the putative apelin proprotein expands the repertoire of apelin receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and degradation patterns of chemically modified analogs of apelin-13 in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of original metabolically stable apelin-17 analogs with diuretic and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of methionine in proteins: roles in antioxidant defense and cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonenzymatic Deamidation Mechanism on a Glutamine Residue with a C-Terminal Adjacent Glycine Residue: A Computational Mechanistic Study [mdpi.com]
- 11. Glutamine deamidation of a recombinant monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Apelin-16 Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their Apelin-16 bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in Apelin-16 bioassays?
A1: Variability in Apelin-16 bioassays can arise from multiple factors, including:
-
Sample Handling and Storage: Apelin peptides have a short half-life and are susceptible to degradation by proteases. Improper sample collection, processing, and storage can lead to significant variability in measured concentrations.
-
Assay Procedure: Inconsistent pipetting, improper washing techniques, and deviations from incubation times and temperatures can all introduce errors.
-
Reagent Quality: The quality and stability of antibodies, standards, and substrates are critical for reliable results.
-
Matrix Effects: Components in biological samples (e.g., plasma, serum) can interfere with the assay, leading to inaccurate measurements.
-
"Edge Effect" in Plate-Based Assays: Wells on the perimeter of a microplate are more prone to evaporation, which can alter reagent concentrations and affect results.
Q2: How should I collect and store samples for Apelin-16 measurement?
A2: Proper sample handling is crucial for accurate Apelin-16 quantification. Here are some best practices:
-
Collection: Use appropriate collection tubes (e.g., with protease inhibitors) as recommended by the assay manufacturer.
-
Processing: Process samples promptly after collection. Centrifuge to separate plasma or serum at the recommended temperature.
-
Storage: Aliquot samples to avoid repeated freeze-thaw cycles. For long-term storage, samples should generally be kept at -80°C. Some protocols suggest acidifying plasma to a low pH to improve stability.[1]
Q3: I am observing high background in my Apelin-16 ELISA. What are the possible causes and solutions?
A3: High background in an ELISA can be caused by several factors. Here's a troubleshooting guide:
| Possible Cause | Solution |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Inadequate Blocking | Increase the blocking incubation time or try a different blocking buffer. |
| High Antibody Concentration | Titrate the detection antibody to determine the optimal concentration. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Avoid using reagents containing sodium azide with HRP-conjugated antibodies. |
| Extended Incubation Times | Adhere strictly to the recommended incubation times in the protocol. |
Q4: My standard curve has a poor fit. How can I improve it?
A4: A poor standard curve can result from several issues:
-
Improper Standard Reconstitution: Ensure the standard is fully dissolved and accurately diluted.
-
Pipetting Inaccuracy: Use calibrated pipettes and proper technique, especially when preparing serial dilutions.
-
Incorrect Diluent: Use the specific diluent recommended in the assay protocol for preparing standards.
-
Standard Degradation: Use a fresh vial of the standard if degradation is suspected.
Q5: How can I minimize the "edge effect" in my 96-well plate assays?
A5: The edge effect is a common issue in plate-based assays due to increased evaporation in the outer wells.[2] To mitigate this:
-
Use a Plate Sealer: Seal the plate during incubations to minimize evaporation.
-
Maintain Humidity: Place the plate in a humidified chamber during incubation.
-
Avoid Using Outer Wells: If the problem persists, you can leave the outer wells empty or fill them with buffer or media without adding samples or standards.
-
Proper Plate Stacking: Avoid stacking plates during incubation as this can create temperature gradients.[3]
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | - Omission of a key reagent.- Inactive antibody or conjugate.- Insufficient incubation time or temperature.- Standard or sample concentration is too low. | - Carefully review the protocol and ensure all steps are followed correctly.- Use fresh reagents and verify their activity.- Adhere to the specified incubation parameters.- Concentrate the sample or use a more sensitive assay.[3] |
| High Variability Between Replicates | - Inconsistent pipetting.- Improper mixing of reagents.- Incomplete washing. | - Use calibrated pipettes and ensure consistent technique.- Thoroughly mix all reagents before use.- Ensure uniform and complete washing of all wells. |
| Poor Reproducibility Between Assays | - Variation in incubation times or temperatures.- Use of different reagent lots.- Inconsistent standard curve preparation. | - Standardize all incubation steps.- Avoid using reagents from different kits or lots.- Prepare fresh standards for each assay and follow the same dilution scheme. |
Cell-Based Functional Assays (e.g., ERK Phosphorylation)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Basal Signal (before stimulation) | - High cell density.- Serum starvation was insufficient.- Contamination of cell culture. | - Optimize cell seeding density.- Increase the duration of serum starvation.- Ensure aseptic techniques and use fresh media. |
| No or Weak Response to Apelin-16 | - Low receptor expression.- Apelin-16 degradation.- Incorrect stimulation time or concentration. | - Use a cell line with confirmed Apelin receptor (APJ) expression.- Prepare Apelin-16 solution fresh before use.- Perform a time-course and dose-response experiment to determine optimal conditions. |
| High Variability Between Wells | - Uneven cell seeding.- "Edge effect".- Inconsistent addition of reagents. | - Ensure a homogenous cell suspension before seeding.- Implement strategies to minimize the edge effect (see FAQ).- Use a multi-channel pipette for simultaneous addition of reagents where possible. |
Data Presentation
Apelin ELISA Kit Performance Comparison
| Manufacturer | Kit Type | Intra-Assay CV% | Inter-Assay CV% | Sensitivity | Detection Range |
| Cusabio | Sandwich | <8% | <10% | 31.25 pg/mL | 125 - 8000 pg/mL[4] |
| Invitrogen | Competitive | <10% | <10% | 37.5 pg/mL | 62.5 - 4000 pg/mL[5] |
| USCN Life Science | Competitive | <10% | <12% | 8.25 pg/mL | 19.75 - 1600 pg/mL[6] |
| Aspira Chemical | Competitive | <10% | <12% | 4.34 pg/mL | 12.35 - 1000 pg/mL[7] |
Apelin-16 Potency in Cell-Based Assays
| Cell Line | Assay Type | Measured Parameter | Apelin-13 EC50 (nM) | Reference |
| CHO-K1 | LANCE® Ultra cAMP | cAMP Inhibition | 0.05 | [8] |
| HEK293 | BRET | β-arrestin2 Recruitment | ~1.5 | [9] |
| RPE | Western Blot | ERK Phosphorylation | Stimulatory at 10-1000 | [10] |
Experimental Protocols
Detailed Protocol: Human Apelin-16 Competitive ELISA
This protocol is a generalized example based on commercially available kits. Always refer to the specific manufacturer's protocol for your assay.
1. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare Wash Buffer by diluting the concentrated buffer with deionized water as instructed.
-
Reconstitute the Apelin-16 standard with the provided standard diluent to create a stock solution.
-
Perform serial dilutions of the standard stock to create a standard curve.
2. Assay Procedure:
-
Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.
-
Immediately add 50 µL of prepared Detection Reagent A (Biotin-labeled Apelin) to each well. Mix gently.
-
Seal the plate and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the plate 3 times with Wash Buffer.
-
Add 100 µL of prepared Detection Reagent B (HRP-conjugated Avidin) to each well.
-
Seal the plate and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate 5 times with Wash Buffer.
-
Add 90 µL of Substrate Solution to each well.
-
Incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes.
3. Data Analysis:
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of Apelin-16 in the samples.
Detailed Protocol: Apelin-16 Induced ERK Phosphorylation Assay (Western Blot)
1. Cell Culture and Treatment:
-
Seed cells expressing the Apelin receptor (e.g., HEK293-APJ) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of Apelin-16 for a predetermined optimal time (e.g., 5-15 minutes).
2. Cell Lysis:
-
After treatment, place the plate on ice and aspirate the media.
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 30 minutes at 4°C.
-
Collect the supernatant containing the protein.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Normalize the protein concentration for all samples.
-
Add 2x SDS gel loading buffer to the lysates and boil for 5-10 minutes.
4. Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
Visualizations
Caption: Apelin-16 signaling through the APJ receptor.
Caption: General workflow for a competitive Apelin-16 ELISA.
Caption: A logical approach to troubleshooting common bioassay issues.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. ELISA Guide; Part 4: Troubleshooting [jacksonimmuno.com]
- 3. iacld.com [iacld.com]
- 4. cusabio.com [cusabio.com]
- 5. Human Apelin ELISA Kit (EEL026) - Invitrogen [thermofisher.com]
- 6. CED066Hu | ELISA Kit for Apelin (APLN) | Homo sapiens (Human) USCN(Wuhan USCN Business Co., Ltd. ) [uscnk.com]
- 7. ELISA Kit for Apelin (APLN) [aspirasci.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Apelin-16 Western Blotting Technical Support Center
Welcome to the technical support center for Apelin-16 Western blotting. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of Apelin-16.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your Apelin-16 Western blotting experiments in a question-and-answer format.
Q1: I am not detecting any band for Apelin-16. What are the possible causes and solutions?
A1: The absence of a signal for Apelin-16, a small peptide of approximately 2 kDa, is a common issue. Several factors could be contributing to this problem.
-
Inefficient Protein Transfer: Due to its small size, Apelin-16 can easily pass through standard nitrocellulose or PVDF membranes (0.45 µm pore size) during the transfer step, a phenomenon known as "blow-through".
-
Protein Degradation: Peptides like Apelin-16 are highly susceptible to degradation by proteases present in the sample.
-
Low Protein Expression: The expression level of Apelin-16 in your specific cell or tissue type might be below the detection limit of your current protocol.
-
Suboptimal Antibody Performance: The primary antibody may not be sensitive enough, or its activity could be compromised.
| Troubleshooting Recommendations for No Signal |
| Use a smaller pore size membrane (0.2 µm). |
| Optimize transfer time and voltage; shorter transfer times are often better for small proteins. |
| Consider a double-membrane transfer to capture any protein that passes through the first membrane. |
| Always use fresh protease inhibitor cocktails in your lysis buffer and keep samples on ice. |
| For plasma samples, acidification to pH 2.5 can help stabilize the peptide.[1] |
| Increase the amount of total protein loaded per lane (up to 50-100 µg for low abundance proteins). |
| Use an antibody specifically validated for Western blotting of Apelin-16 and consider increasing the primary antibody concentration or incubating overnight at 4°C. |
| Include a positive control (e.g., recombinant Apelin-16 peptide or a cell lysate known to express Apelin-16) to validate the protocol and antibody. |
Q2: I am observing multiple bands on my blot. How can I troubleshoot these non-specific signals?
A2: The presence of multiple bands can be due to non-specific antibody binding, protein degradation products, or post-translational modifications.
-
Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.
-
Protein Degradation: As mentioned, Apelin-16 is prone to degradation, which can result in multiple smaller bands.
-
Post-Translational Modifications: While not extensively documented for Apelin-16 itself, its receptor is known to undergo glycosylation, which can affect migration. It's possible that Apelin precursors or modified forms could be detected.[2][3][4]
-
Sample Overload: Loading too much protein can lead to non-specific antibody binding.
| Troubleshooting Recommendations for Multiple Bands |
| Optimize the primary antibody concentration by performing a dilution series. |
| Ensure adequate blocking by using 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature. |
| Increase the stringency of the washing steps (e.g., increase the number of washes or the duration of each wash). |
| Use freshly prepared samples with protease inhibitors to minimize degradation. |
| Run a secondary antibody-only control to check for non-specific binding of the secondary antibody. |
| If possible, use an antibody that has been validated by peptide competition assay to confirm specificity. |
Q3: The Apelin-16 band appears blurry or smeared. What could be the cause?
A3: Blurry or smeared bands are often indicative of issues with sample preparation or gel electrophoresis.
-
High Salt Concentration in Sample: Excess salt in the sample can interfere with protein migration.
-
Protein Aggregation: Peptides can sometimes aggregate, especially if not properly solubilized or if boiled for too long.
-
Gel Electrophoresis Issues: Running the gel at too high a voltage can generate excess heat, leading to band distortion.
| Troubleshooting Recommendations for Blurry Bands |
| Ensure your sample is properly desalted if necessary. |
| Avoid excessive boiling of the sample; for some proteins, heating at 70°C for 10 minutes is sufficient.[5] |
| Use a fresh, high-quality gel and running buffer. |
| Run the gel at a lower constant voltage, and consider running it in a cold room or with a cooling pack. |
| For optimal resolution of small peptides, use a Tricine-SDS-PAGE system instead of a standard Glycine-SDS-PAGE system. |
Experimental Protocols
A detailed methodology for Apelin-16 Western blotting is provided below, incorporating best practices for small peptide detection.
Sample Preparation
a. Tissue Lysates
-
Dissect the tissue of interest on ice as quickly as possible to minimize protease activity.
-
Snap freeze the tissue in liquid nitrogen and store at -80°C or proceed immediately.
-
For approximately 5 mg of tissue, add 300 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.[5][6]
-
Homogenize the tissue using an electric homogenizer on ice.
-
Agitate the homogenate for 2 hours at 4°C.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Determine the protein concentration using a BCA assay.
b. Plasma Samples
-
Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[7]
-
Transfer the plasma to a new tube.
-
For enhanced stability of Apelin-16, acidify the plasma to pH 2.5 with phosphoric acid.[1]
-
Store samples at -80°C.
Tricine-SDS-PAGE
For optimal resolution of Apelin-16, a 16% Tricine-SDS-PAGE gel is recommended.
-
Prepare the following solutions:
-
Separating Gel (16%): Acrylamide/Bis-acrylamide solution, Tris-HCl/SDS pH 8.45, Glycerol, ddH2O, 10% APS, TEMED.
-
Stacking Gel (4%): Acrylamide/Bis-acrylamide solution, Tris-HCl/SDS pH 8.45, ddH2O, 10% APS, TEMED.
-
Anode Buffer (Bottom): 0.2 M Tris-HCl, pH 8.9.
-
Cathode Buffer (Top): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25.
-
-
Pour the separating gel and overlay with isopropanol. Allow it to polymerize for at least 1 hour.
-
Pour off the isopropanol and pour the stacking gel. Insert the comb and allow it to polymerize.
-
Prepare samples by mixing with 2X Tricine sample buffer (containing DTT or β-mercaptoethanol) and heating at 70°C for 10 minutes.
-
Load 20-50 µg of protein per lane. Include a low molecular weight protein ladder.
-
Run the gel at a constant voltage of 30V initially, then increase to 100-150V.
Protein Transfer
-
Equilibrate the gel, PVDF membrane (0.2 µm pore size), and filter papers in transfer buffer (Tris, Glycine, 20% Methanol).
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform a wet transfer at 100V for 30-45 minutes in a cold room or with an ice pack.
Immunodetection
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against Apelin-16, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.
-
Detect the signal using a chemiluminescence imaging system.
Visualization of Apelin Signaling Pathway and Experimental Workflow
Below are diagrams generated using Graphviz (DOT language) to visualize the Apelin signaling pathway and the Western blotting workflow.
References
- 1. On Methods for the Measurement of the Apelin Receptor Ligand Apelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-translational modifications of the apelin receptor regulate its functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-translational modifications of the apelin receptor regulate its functional expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample preparation for western blot | Abcam [abcam.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
Technical Support Center: Optimizing Incubation Times for Apelin-16 Cell Stimulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for Apelin-16 cell stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step before stimulating cells with Apelin-16?
A1: Before stimulation, it is crucial to synchronize the cells and reduce basal signaling activity. This is typically achieved by serum starvation. Incubating your cells in a low-serum (0.1-0.5%) or serum-free medium for a period ranging from 2 to 24 hours is a common practice.[1] The optimal starvation time can depend on the cell type; for example, primary cells may only tolerate shorter starvation periods.[1] This step ensures that the observed signaling is a direct result of Apelin-16 stimulation.
Q2: How long should I incubate my cells with Apelin-16?
A2: The optimal incubation time depends on the specific downstream signaling pathway you are investigating. Apelin-16, similar to the well-studied Apelin-13, induces rapid and transient activation of some pathways, while others show more sustained responses.
-
For ERK1/2 phosphorylation: A short incubation time is generally recommended. Peak activation is often observed between 5 and 15 minutes, with a return to baseline levels within 60 minutes.[2][3][4]
-
For Akt phosphorylation: The activation of Akt can be more sustained, lasting for at least 3 hours in some cell types.[5] A time course experiment ranging from 15 minutes to 4 hours is advisable.
-
For cAMP inhibition: Apelin receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. A pre-incubation with a stimulant like forskolin followed by a 30-minute incubation with Apelin-16 is a common method to measure this inhibition.[3][6]
-
For receptor internalization: Significant internalization of the apelin receptor (APJ) can be observed within 30 to 120 minutes of agonist exposure.[7]
Q3: Does the specific Apelin isoform affect the optimal incubation time?
A3: Yes, different Apelin isoforms can exhibit distinct signaling kinetics. For instance, Apelin-36 and Apelin-13 can induce different patterns of receptor desensitization and endocytosis.[8] While Apelin-16 is less extensively characterized, its kinetics are expected to be rapid and transient for pathways like ERK activation, similar to Apelin-13, which is the most potent and abundant isoform in circulation.[9]
Q4: Can prolonged incubation with Apelin-16 lead to a loss of signal?
A4: Yes, prolonged exposure to Apelin agonists can lead to receptor desensitization and internalization, which are mechanisms that downregulate signaling.[8] This is why time-course experiments are critical to capture the peak of the signaling event. For example, the ERK1/2 phosphorylation signal typically diminishes significantly after 60 minutes.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing Apelin-16 incubation times.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very weak signal (e.g., p-ERK) after stimulation. | 1. Suboptimal Incubation Time: The peak of activation was missed (either too short or too long).2. Ligand Inactivity: Apelin-16 may have degraded.3. Low Receptor Expression: The cell line may not express sufficient levels of the APJ receptor.4. Technical Issues with Assay: Problems with antibody quality, buffer composition, or detection reagents. | 1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 0, 2, 5, 10, 15, 30, 60 minutes for p-ERK).2. Use Freshly Prepared Apelin-16: Prepare fresh aliquots of the peptide and store them properly.3. Verify APJ Expression: Confirm receptor expression via Western blot, qPCR, or flow cytometry.4. Optimize Assay Protocol: Refer to detailed experimental protocols and ensure all reagents are validated. |
| High background signal at time zero (unstimulated control). | 1. Incomplete Serum Starvation: Residual growth factors in the medium are causing basal signaling.2. Cell Stress: Mechanical stress during cell handling can activate stress-activated protein kinases (SAPKs), including ERK.[10]3. High Cell Density: Over-confluent cells can exhibit altered signaling. | 1. Optimize Serum Starvation: Increase the duration of serum starvation (e.g., from 6 to 12-24 hours). Ensure thorough washing of cells with PBS before adding serum-free media.[11]2. Handle Cells Gently: Avoid vigorous pipetting or centrifugation. Allow cells to rest after seeding.3. Maintain Optimal Cell Density: Seed cells at a density that prevents them from becoming over-confluent during the experiment. |
| Inconsistent results between experiments. | 1. Variable Incubation Times: Inconsistent timing of ligand addition and cell lysis.2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered signaling responses.3. Variability in Reagents: Inconsistent batches of Apelin-16, antibodies, or other reagents. | 1. Standardize the Workflow: Use timers and a consistent process for each step of the experiment.2. Use Low Passage Number Cells: Maintain a cell bank and use cells within a defined passage number range.3. Use the Same Batch of Reagents: For a set of experiments, use reagents from the same lot to minimize variability. |
| Signal does not return to baseline after the expected peak. | 1. Sustained Signaling Pathway: The specific pathway (e.g., Akt) may have more prolonged kinetics than anticipated.2. Impaired Desensitization Mechanism: The cells may have a defect in the machinery that downregulates receptor signaling. | 1. Extend the Time-Course: Measure the signal at later time points (e.g., 2, 4, 6 hours) to fully characterize the response.2. Investigate Receptor Trafficking: Perform a receptor internalization assay to see if the receptor is being properly removed from the cell surface. |
Data Presentation
Table 1: Time-Course of Apelin-13 Induced ERK1/2 Phosphorylation in HEK293-APJ Cells
| Incubation Time (minutes) | Fold Increase in p-ERK1/2 (Mean ± SEM) | Reference |
| 0 | 1.0 ± 0.0 | [2][3] |
| 5 | 2.5 ± 0.3 | [2][3][4] |
| 15 | 4.2 ± 0.5 | [2][3] |
| 30 | 2.8 ± 0.4 | [12] |
| 60 | 1.2 ± 0.2 | [2][3][12] |
Note: Data is synthesized from studies using Apelin-13, which is expected to have similar kinetics to Apelin-16 for ERK activation.
Table 2: Summary of Recommended Incubation Times for Apelin-16 Stimulation Assays
| Assay | Recommended Incubation Time | Rationale |
| ERK1/2 Phosphorylation (Western Blot) | 5 - 15 minutes | Captures the peak of this transient signaling event. |
| Akt Phosphorylation (Western Blot) | 15 minutes - 4 hours | Akt activation is typically more sustained than ERK. |
| cAMP Inhibition Assay | 30 minutes | Standard time for measuring Gαi-mediated inhibition of adenylyl cyclase. |
| APJ Receptor Internalization (Flow Cytometry/Imaging) | 30 - 120 minutes | Allows for sufficient time for receptor endocytosis to occur. |
Experimental Protocols
Protocol 1: Time-Course of Apelin-16-Induced ERK1/2 Phosphorylation via Western Blot
-
Cell Seeding: Plate cells (e.g., HEK293, CHO, or HUVECs) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, gently wash them twice with sterile PBS. Replace the complete medium with serum-free or low-serum (0.5%) medium and incubate for 12-16 hours.
-
Apelin-16 Stimulation: Prepare a stock solution of Apelin-16 in an appropriate vehicle (e.g., sterile water or PBS). For the time-course experiment, stimulate the cells with the desired final concentration of Apelin-16 (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 15, 30, and 60 minutes). The 0-minute time point serves as the unstimulated control.
-
Cell Lysis: Immediately after the incubation period, aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Protocol 2: Apelin-16-Mediated Inhibition of Forskolin-Stimulated cAMP Production
-
Cell Culture: Seed cells expressing the APJ receptor (e.g., CHO-K1/AGTRL1) in a 96-well plate.
-
Serum Starvation: When cells are 80-90% confluent, replace the growth medium with serum-free medium and incubate for at least 4 hours.
-
Stimulation:
-
Aspirate the medium and add stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).[6]
-
Add different concentrations of Apelin-16 to the wells.
-
Immediately add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the negative control) to stimulate cAMP production.
-
Incubate the plate at room temperature for 30 minutes.[6]
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) following the manufacturer's instructions. The results will show a dose-dependent decrease in forskolin-stimulated cAMP levels in the presence of Apelin-16.
Visualizations
Caption: Apelin-16 signaling pathway.
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting decision tree.
References
- 1. Apelin-13 Attenuates Lipopolysaccharide-Induced Inflammatory Responses and Acute Lung Injury by Regulating PFKFB3-Driven Glycolysis Induced by NOX4-Dependent ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the Gi2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the G<sub>i2</sub> pathway [sciengine.com]
- 4. Heterodimerization of apelin receptor and neurotensin receptor 1 induces phosphorylation of ERK1/2 and cell proliferation via Gαq-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Measuring Endogenous Apelin-16
Welcome to the technical support center for the measurement of endogenous Apelin-16. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the quantification of this important peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: Why is measuring endogenous Apelin-16 so challenging?
Measuring endogenous Apelin-16 is difficult due to a combination of factors:
-
Low Physiological Concentrations: Apelin peptides circulate at very low levels in plasma, often in the picogram per milliliter (pg/mL) range, which is near the limit of detection for many assays.[1][2][3]
-
Rapid Degradation: Apelin peptides have a very short half-life in circulation, estimated to be only a few minutes, due to rapid enzymatic degradation by proteases like neprilysin and angiotensin-converting enzyme 2 (ACE2).[2][4][5][6][7][8] This makes sample collection and handling critical.
-
Multiple Isoforms: Apelin exists as a family of several active peptide fragments, including Apelin-12, Apelin-13, pyroglutamated Apelin-13, Apelin-17, and Apelin-36.[1][9][10] Standard immunoassays often lack the specificity to distinguish between these isoforms.[1][3][9][11]
-
Pre-analytical Variability: The stability of apelin peptides is highly dependent on sample collection, processing, and storage conditions.[2][12] Inconsistent pre-analytical protocols can lead to significant variations in measured concentrations.
Q2: What are the main differences between immunoassays (ELISA/RIA) and mass spectrometry (LC-MS/MS) for Apelin-16 measurement?
Both immunoassays and LC-MS/MS have distinct advantages and disadvantages for measuring Apelin-16:
| Feature | Immunoassays (ELISA/RIA) | Mass Spectrometry (LC-MS/MS) |
| Specificity | Lower. Often use polyclonal antibodies that can cross-react with multiple apelin isoforms, leading to an overestimation of total apelin.[1][2][3] | Higher. Can distinguish between and specifically quantify individual apelin isoforms.[1][3][9][11] |
| Sensitivity | Varies widely between kits. Some RIAs report detection in the fmol/L range.[2] | Generally high, with detection limits in the picomolar or pg/mL range.[9] However, some studies have failed to detect endogenous levels.[1][2][3] |
| Throughput | Higher. Suitable for analyzing a large number of samples simultaneously. | Lower. More time-consuming on a per-sample basis. |
| Cost | Generally less expensive per sample. | Higher initial instrument cost and per-sample cost. |
| Development | Commercially available kits are easy to use. | Requires significant expertise for method development and validation. |
Q3: I am not detecting any Apelin-16 in my plasma samples using LC-MS/MS, even though I have a sensitive instrument. What could be the reason?
Several studies have reported the inability to detect endogenous apelin isoforms in the plasma of healthy individuals using LC-MS/MS.[1][2][3] This is often attributed to the extremely low circulating concentrations of these peptides, which may be below the detection limit of even the most sensitive mass spectrometers. It is crucial to have a robust and optimized pre-analytical protocol to minimize peptide degradation and loss.
Q4: How can I improve the stability of Apelin-16 in my samples?
To minimize the degradation of Apelin-16 during sample collection and processing, consider the following:
-
Rapid Cooling and Processing: Process blood samples immediately after collection, keeping them on ice throughout.[2]
-
Acidification: Acidifying plasma to a pH of 2.5 has been shown to improve the stability of apelin peptides.[2][13]
-
Protease Inhibitors: While not always sufficient on their own, the use of broad-spectrum protease inhibitors may help. The collection of blood in EDTA tubes can also be beneficial as EDTA chelates zinc, a cofactor for enzymes like ACE2 and neprilysin.[9]
-
Low Protein Binding Tubes: Use low protein binding tubes for all collection, processing, and storage steps to prevent the peptide from adsorbing to the tube walls.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate samples | - Inconsistent sample handling and processing. - Degradation of Apelin-16 during storage or freeze-thaw cycles. - Pipetting errors. | - Standardize your pre-analytical protocol, ensuring all samples are treated identically. - Avoid repeated freeze-thaw cycles.[14] Aliquot samples after collection for single use. - Use calibrated pipettes and ensure proper mixing. |
| ELISA results are much higher than expected or reported in the literature | - Cross-reactivity of the antibody with other apelin isoforms or fragments.[2] - Matrix effects from the sample. | - Validate the specificity of your ELISA kit. Consider using a more specific method like LC-MS/MS for confirmation. - Perform spike and recovery experiments to assess matrix effects. |
| Poor recovery of Apelin-16 during sample extraction for LC-MS/MS | - Adsorption of the peptide to plasticware. - Inefficient extraction method. | - Use low protein binding tubes and pipette tips.[2] - Optimize your solid-phase extraction (SPE) protocol. Weak cation exchange (WCX) SPE cartridges have been shown to be effective for apelin peptides.[9] |
| No detectable Apelin-16 signal in LC-MS/MS | - Endogenous levels are below the limit of detection (LOD) of the instrument. - Significant degradation of the peptide prior to analysis. - Methionine oxidation during sample handling.[9] | - Concentrate the sample extract. - Implement a stringent pre-analytical protocol with immediate cooling and acidification.[2] - Be mindful of potential oxidation and consider including mass transitions for oxidized apelin in your MS method.[9] |
Experimental Protocols
Optimized Plasma Collection and Processing for Apelin-16 Measurement
This protocol is a synthesis of best practices aimed at minimizing pre-analytical variability and degradation of apelin peptides.
-
Blood Collection:
-
Collect whole blood into pre-chilled K2EDTA tubes. EDTA helps to inhibit metalloproteases.[9]
-
Immediately place the collected tubes on ice.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood at 2000 x g for 20 minutes at 4°C.[15]
-
Carefully collect the plasma supernatant using low protein binding pipette tips and transfer it to a fresh pre-chilled low protein binding tube.
-
-
Plasma Acidification and Storage:
-
Acidify the plasma to pH 2.5 by adding an appropriate amount of a suitable acid (e.g., 10% formic acid).[2] This has been shown to improve the stability of apelin isoforms.[2][13]
-
Immediately vortex the acidified plasma and then freeze it at -80°C.
-
Store the samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Workflow for LC-MS/MS Quantification of Apelin Isoforms
This is a general workflow for the quantification of apelin isoforms using liquid chromatography-tandem mass spectrometry.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw frozen acidified plasma samples on ice.
-
Condition a weak cation exchange (WCX) SPE cartridge.[9]
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the apelin peptides using an appropriate elution solvent.
-
Dry the eluent under a stream of nitrogen.
-
Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 10% methanol with 0.5% acetic acid).[9]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Separate the apelin isoforms using a suitable C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the peptides using the mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode.[1][9] Use stable isotope-labeled internal standards for accurate quantification.[1]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of synthetic apelin peptide standards.
-
Determine the concentration of each apelin isoform in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Optimized workflow for Apelin-16 measurement.
Caption: Simplified Apelin-APJ signaling pathway.
References
- 1. Liquid chromatography/tandem mass spectrometry assay for the absolute quantification of the expected circulating apelin peptides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On Methods for the Measurement of the Apelin Receptor Ligand Apelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Small Molecule Analogs for Advancing Apelin Receptor Antagonism with Enhanced Plasma and Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Modification within the "RPRL" Region of Apelin Peptides: Impact on Cardiovascular Activity and Stability to Neprilysin and Plasma Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC-MS/MS method for detection and quantification of in vivo derived metabolites of [Pyr1]apelin-13 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Stability and degradation patterns of chemically modified analogs of apelin-13 in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. img.abclonal.com [img.abclonal.com]
- 15. elisabscience.com [elisabscience.com]
Technical Support Center: Synthetic Bovine Apelin-16 Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quality control and handling of synthetic bovine Apelin-16 peptide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is synthetic bovine Apelin-16 and what are its key properties?
A1: Synthetic bovine Apelin-16 is a 16-amino acid peptide that is an active fragment of the apelin pre-proprotein.[1][2] It is the endogenous ligand for the G-protein-coupled APJ receptor.[1][2][3] Due to its role in various physiological processes, including cardiovascular function and metabolism, it is a subject of significant research interest.[3][4][5]
Key Properties of Bovine Apelin-16:
-
Sequence: Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe[1][6]
-
Molecular Weight (free base): Approximately 2010.4 g/mol [1][6]
-
Appearance: Typically a white, lyophilized powder
Q2: What are the critical quality control parameters I should check before using a new batch of synthetic Apelin-16?
A2: Before starting any experiment, it is crucial to verify the quality of your synthetic peptide. The most important parameters are identity, purity, and accurate quantity. Key quality control tests include:
-
Identity Confirmation: Verifying that the peptide has the correct molecular weight. This is typically done using Mass Spectrometry (MS).[7][8][9]
-
Purity Assessment: Determining the percentage of the target peptide relative to any impurities. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[8][10][11][12]
-
Peptide Content (Quantification): Accurately determining the net peptide content in the lyophilized powder, which also contains water and counterions. Amino Acid Analysis (AAA) is the gold standard for this.[13][14][15][16]
-
Endotoxin Levels: For any in vivo or cell-based assays, ensuring endotoxin levels are below acceptable limits is critical to avoid non-specific immune responses.[17][18][19]
Q3: What level of peptide purity is required for my experiments?
A3: The required purity level depends on the application. While higher purity is always better, it also increases the cost.
| Purity Level | Recommended Applications | Potential Issues with Lower Purity |
| >98% | In vivo studies, clinical applications, X-ray crystallography, NMR studies, quantitative bioassays.[11][20] | Risk of off-target effects from impurities, inaccurate dose-response curves. |
| >95% | Standard purity for most cell-based assays, bioactivity studies, and enzyme-substrate studies.[20] | Minor impurities may interfere with sensitive assays. |
| >80-90% | Initial screening, non-quantitative applications like Western blot standards, raising antibodies.[11][20] | Significant presence of truncated or modified sequences can lead to misleading results.[20] |
Q4: My lyophilized peptide won't dissolve. What should I do?
A4: Peptide solubility can be challenging and is highly dependent on the amino acid sequence.[21] Before assuming the peptide is insoluble, ensure you are using an appropriate solvent and technique.
-
Assess the Sequence: Bovine Apelin-16 has a net positive charge due to its high number of basic residues (Arg, Lys, His). Therefore, it should be soluble in acidic solutions.[21]
-
Initial Solvent: Start with sterile, distilled water. If solubility is poor, try a small amount of 0.1M acetic acid.
-
Enhance Dissolution: Use sonication to break up particulates. Gentle warming can also help.[21] Avoid vigorous vortexing for extended periods as it can cause aggregation.
-
Organic Solvents: For highly hydrophobic peptides (not typically the case for Apelin-16), organic solvents like DMSO may be necessary for initial stock preparation, followed by dilution in aqueous buffer.[22] Be aware that solvents like DMSO can be toxic to cells.[21]
Caution: Avoid alkaline solutions (pH > 8) if your peptide contains Cysteine (Cys), as this can promote disulfide bond formation.[21]
Q5: How should I properly store my synthetic Apelin-16?
A5: Proper storage is critical to prevent degradation.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a desiccator, tightly capped, and protected from light.[23][24] Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[23] |
| In Solution | -20°C or -80°C | Limited (days to weeks) | The shelf-life of peptides in solution is very limited.[24] Prepare aliquots to avoid repeated freeze-thaw cycles, which are deleterious to peptides.[23][24] Use sterile buffers at pH 5-6 to prolong stability.[24] |
Sequences containing Met (like Apelin-16), Cys, or Trp are susceptible to oxidation.[24] It is recommended to purge the vial with an inert gas like nitrogen or argon before sealing for long-term storage.
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Guide 1: Inconsistent or No Biological Activity
If your Apelin-16 peptide shows lower-than-expected or no activity in your assays, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent peptide activity.
Guide 2: Unexpected Peaks in HPLC Chromatogram
Problem: Your HPLC analysis shows multiple peaks besides the main Apelin-16 peak.
Possible Causes & Solutions:
| Cause | Description | Solution |
| Synthesis-Related Impurities | These are by-products of the synthesis process, such as deletion sequences (missing an amino acid), truncated sequences, or peptides with remaining protecting groups.[25][26][27][28] | If purity is below the required level for your application, the peptide may need to be re-purified by the supplier. For non-critical applications, you may proceed while noting the purity level. |
| Peptide Degradation | Improper storage or handling can lead to degradation. Common issues include oxidation (especially of Methionine), and deamidation (of Glutamine).[26][27] | Review storage and handling procedures. Ensure the peptide was stored lyophilized at -20°C or below and that solutions were freshly prepared or properly aliquoted and frozen.[24] |
| Aggregation | Peptides, especially at high concentrations, can form aggregates that may appear as broad or multiple peaks. | Try analyzing at a lower concentration. Sonication of the sample before injection can sometimes break up aggregates. |
| Contamination | Cross-contamination from other peptides synthesized on the same equipment can occur.[29] This is a serious quality control failure from the manufacturer. | If you suspect contamination (e.g., a peak with a mass that does not correspond to any expected modification of Apelin-16), contact the supplier immediately. This can be confirmed with LC-MS.[29] |
Section 3: Experimental Protocols & Workflows
Apelin/APJ Signaling Pathway Context
Understanding the mechanism of action is key to designing effective experiments. Apelin-16 binds to the APJ receptor, activating downstream signaling cascades that are crucial for its physiological effects.
Caption: Simplified Apelin/APJ receptor signaling pathway.[3][4][30][31]
General Quality Control Workflow
This workflow outlines the recommended steps upon receiving a new batch of synthetic peptide.
Caption: Recommended quality control workflow for synthetic peptides.
Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing peptide purity. Specific parameters may need optimization.
-
Sample Preparation:
-
HPLC System & Column:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient runs from 5% to 60% Mobile Phase B over 20-30 minutes.[11] This should be optimized for Apelin-16.
-
Flow Rate: ~1 mL/min for a standard 4.6 mm ID analytical column.[32]
-
Column Temperature: 30–45°C.[11]
-
-
Data Analysis:
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol confirms that the primary peak from HPLC corresponds to the correct molecular weight for Apelin-16.
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common technique, combining the separation power of HPLC with the detection power of MS.[7][25] Electrospray Ionization (ESI) is a typical ionization source for peptides.[7]
-
Sample Preparation: The sample is prepared and run using an HPLC method similar to the one described above, but often using an MS-compatible mobile phase modifier like formic acid instead of TFA, as TFA can suppress the MS signal.[27]
-
MS Analysis:
-
Data Analysis:
-
The instrument's software can deconvolute the m/z spectrum to calculate the parent mass (M) of the peptide.
-
Compare the experimentally determined molecular weight to the theoretical molecular weight of bovine Apelin-16 (~2010.4 Da). The values should match within the instrument's mass accuracy tolerance.[9]
-
Protocol 3: Absolute Quantification by Amino Acid Analysis (AAA)
AAA is the most accurate method to determine the net peptide content of a lyophilized sample.[13][14]
-
Hydrolysis:
-
Separation and Detection:
-
Quantification:
-
The amount of each amino acid is quantified by comparing its peak area to that of a known standard.[15]
-
The total peptide mass is calculated based on the known sequence of Apelin-16 and the measured amounts of stable amino acids.[15] The net peptide content is then reported as a percentage of the initial lyophilized powder weight.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apelin-16, human, bovine - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. cusabio.com [cusabio.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. innopep.com [innopep.com]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. peptidesciences.com [peptidesciences.com]
- 9. Quality control of synthetic peptides [innovagen.com]
- 10. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. bachem.com [bachem.com]
- 13. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 14. pcl.tamu.edu [pcl.tamu.edu]
- 15. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
- 18. Endotoxin Testing Analysis and Removal - Bio-Synthesis, Inc. [biosyn.com]
- 19. Biological Testing Services for Peptide Characterization - Creative Peptides [creative-peptides.com]
- 20. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 21. biobasic.com [biobasic.com]
- 22. genscript.com [genscript.com]
- 23. NIBSC - Peptide Storage [nibsc.org]
- 24. genscript.com [genscript.com]
- 25. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 26. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 27. agilent.com [agilent.com]
- 28. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. hplc.eu [hplc.eu]
- 33. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 34. Amino Acid Analysis, Amino Acid Quantification and Identification Services [biosyn.com]
Validation & Comparative
Apelin-16 vs. Apelin-13: A Comparative Guide on Efficacy in Cardiac Function
For Researchers, Scientists, and Drug Development Professionals
The apelinergic system, a complex network involving the apelin receptor (APJ) and its endogenous peptide ligands, has emerged as a promising therapeutic target for cardiovascular diseases. Among the various apelin isoforms, Apelin-13 and Apelin-16 have garnered significant attention for their potent effects on cardiac function. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel cardiovascular therapies.
At a Glance: Apelin-16 vs. Apelin-13 in Cardiac Performance
| Feature | Apelin-16 | Apelin-13 |
| Primary Cardiac Effect | Positive Inotropy | Positive Inotropy & Vasodilation |
| Effect on Myocardial Contractility | Increases force of contraction[1] | Increases force of contraction[2], improves systolic function[3] |
| Effect on Ejection Fraction | Data not extensively available in direct comparison | Preserves and improves left ventricular ejection fraction[4] |
| Effect on Cardiac Output | Increases cardiac output[1] | Increases cardiac index (a measure related to cardiac output)[5] |
| Cardioprotective Effects | --- | Attenuates myocardial fibrosis and hypertrophy[3][6] |
| Signaling Pathway | Primarily Phospholipase C (PLC) dependent[1] | Primarily Phosphoinositide 3-kinase (PI3K)/Akt pathway[6][7] |
In-Depth Analysis of Experimental Data
Apelin-16: A Potent Inotrope
Studies have highlighted the significant positive inotropic effects of Apelin-16. In isolated rat heart preparations, Apelin-16 infusion induced a dose-dependent increase in cardiac contractility.
Table 1: Effect of Apelin-16 on Cardiac Contractility in Isolated Rat Hearts
| Concentration | Effect on Developed Tension |
| 0.01 - 10 nmol/L | Dose-dependent positive inotropic effect[1] |
| EC50 | 33 pmol/L[1] |
Data sourced from a study on isolated, perfused, and paced rat hearts.[1]
Apelin-13: A Multifaceted Cardioprotective Peptide
Apelin-13 has been more extensively studied and demonstrates a broader range of cardioprotective effects beyond its inotropic action. It has been shown to improve overall cardiac function, particularly in the context of myocardial injury and heart failure.
Table 2: Effects of Apelin-13 on Left Ventricular Function in a Murine Model of Myocardial Infarction
| Parameter | Saline Group (Post-MI) | Apelin-13 Group (Post-MI) | P-value |
| LVEF (%) Week 1 to 4 | 23.5 ± 1.7 to 16.9 ± 2.8 | 21.9 ± 3.2 to 23.1 ± 1.7 | p = 0.02[4] |
| LVSP (mmHg) | Decreased | Reversed Decrease | P=0.0018[3] |
| LVEDP (mmHg) | Increased | Reversed Increase | P=0.0015[3] |
| LV +dp/dtmax | Decreased | Reversed Decrease | P<0.0001[3] |
LVEF: Left Ventricular Ejection Fraction; LVSP: Left Ventricular Systolic Pressure; LVEDP: Left Ventricular End-Diastolic Pressure; LV +dp/dtmax: Maximum rate of left ventricular pressure rise. Data from murine models of myocardial infarction.[3][4]
A study on human paced atrial strips revealed that Apelin-13, [Pyr1]Apelin-13 (a more stable form), and Apelin-36 exhibited comparable potency and efficacy in increasing the force of contraction, suggesting that various apelin isoforms can exert potent inotropic effects in human cardiac tissue.[2]
Signaling Pathways: A Tale of Two Mechanisms
The distinct downstream effects of Apelin-16 and Apelin-13 may be attributed to their activation of different intracellular signaling cascades.
Experimental Protocols
Isolated Perfused Rat Heart Model (for Apelin-16)
This ex vivo model is utilized to assess the direct effects of substances on cardiac contractility without the influence of systemic circulation.
Methodology:
-
Heart Extraction: Hearts are rapidly excised from anesthetized rats.
-
Langendorff Perfusion: The aorta is cannulated and retrogradely perfused with a Krebs-Henseleit buffer, which is oxygenated and maintained at a physiological temperature.
-
Pacing: Hearts are typically paced at a constant rate to eliminate heart rate variability as a confounding factor.
-
Drug Administration: Apelin-16 is infused into the perfusion buffer at increasing concentrations.
-
Data Acquisition: A pressure transducer in a balloon inserted into the left ventricle measures isovolumetric contractile force (developed tension).
Murine Myocardial Infarction Model (for Apelin-13)
This in vivo model is used to evaluate the therapeutic potential of compounds in a clinically relevant setting of cardiac injury.
Methodology:
-
Myocardial Infarction Induction: Anesthesia is administered to mice, followed by a thoracotomy to expose the heart. The left anterior descending (LAD) coronary artery is then permanently ligated to induce a myocardial infarction.
-
Treatment: Apelin-13 or a vehicle control is administered, often via continuous infusion using osmotic mini-pumps.
-
Echocardiography: Cardiac function, including LVEF, is assessed non-invasively at various time points post-MI using echocardiography.
-
Hemodynamic Measurements: At the end of the study, invasive hemodynamic parameters like LVSP, LVEDP, and +dp/dtmax are often measured using a pressure-volume catheter.
-
Histological Analysis: The hearts are excised, sectioned, and stained (e.g., with Masson's trichrome) to quantify the extent of fibrosis.
Conclusion and Future Directions
Both Apelin-16 and Apelin-13 demonstrate significant potential as therapeutic agents for cardiac dysfunction. Apelin-16 appears to be a potent, direct inotrope, while Apelin-13 offers a broader cardioprotective profile, including anti-fibrotic and anti-hypertrophic effects, in addition to its inotropic properties. The choice between these isoforms for therapeutic development may depend on the specific cardiac pathology being targeted.
Direct comparative studies of Apelin-16 and Apelin-13 under identical experimental conditions are warranted to definitively delineate their relative potencies and full spectrum of cardiac effects. Further research should also focus on developing stable analogues of these peptides to overcome their short half-lives, a critical step for their translation into clinical practice. The distinct signaling pathways activated by these isoforms also present an opportunity for the development of biased agonists that selectively target desired downstream effects, potentially leading to more effective and safer therapies for heart disease.
References
- 1. Apelin Is a Prototype of Novel Drugs for the Treatment of Acute Myocardial Infarction and Adverse Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Pyr1]apelin-13 identified as the predominant apelin isoform in the human heart: vasoactive mechanisms and inotropic action in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Apelin-13 infusion salvages the peri-infarct region to preserve cardiac function after severe myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protective effect of Apelin-13 against cardiac hypertrophy through activating the PI3K-AKT-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Apelin-16 Effects: A Comparative Guide to APJ Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commercially available and well-documented APJ receptor antagonists used to validate the physiological and pathological effects of Apelin-16. This guide includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying signaling pathways and experimental workflows.
The Apelin/APJ receptor system is a critical signaling pathway involved in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis.[1] Apelin-16, a potent endogenous peptide ligand for the G protein-coupled receptor APJ, has garnered significant interest as a therapeutic target. To rigorously validate the specific effects of Apelin-16, the use of selective APJ receptor antagonists is indispensable. This guide compares the performance of three commonly used antagonists: the peptide-based F13A and MM54 , and the small molecule antagonist ML221 .
Performance Comparison of APJ Receptor Antagonists
The choice of an appropriate antagonist is critical for the successful validation of Apelin-16's effects. The following tables summarize the quantitative data for F13A, MM54, and ML221, highlighting their potency in inhibiting Apelin-16-induced signaling.
Table 1: In Vitro Antagonist Potency (IC50) in β-Arrestin Recruitment Assays
| Antagonist | Antagonist Type | IC50 (µM) | Percent Inhibition (%) | Cell Line | Measurement Principle |
| ML221 | Small Molecule | 0.88[2] | 76.1[2] | CHO-K1 | β-galactosidase enzyme fragment complementation |
| MM54 | Peptide | 10.1[2] | 50.3[2] | CHO-K1 | β-galactosidase enzyme fragment complementation |
| F13A | Peptide | Not consistently reported in direct comparative β-arrestin assays | Potent inhibition demonstrated in functional assays[3] | Various | Functional readouts (e.g., cell migration, platelet aggregation) |
| ML221 Analog 21 | Small Molecule | 3.1[2] | 90.1[2] | CHO-K1 | β-galactosidase enzyme fragment complementation |
| ML221 Analog 22 | Small Molecule | 3.2[2] | 80.1[2] | CHO-K1 | β-galactosidase enzyme fragment complementation |
Table 2: In Vitro Antagonist Potency in cAMP Inhibition Assays
| Antagonist | Antagonist Type | IC50 (µM) | Cell Line | Measurement Principle |
| ML221 | Small Molecule | 0.70[4] | CHO-K1 | Competitive immunoassay (e.g., HTRF, LANCE) |
| MM54 | Peptide | 1.32 (K_D)[3] | CHO-K1-APJ | cAMP accumulation assay[3] |
| F13A | Peptide | Not widely reported in direct cAMP assays | Demonstrated to block Apelin-induced G_i signaling effects[5] | Various |
Table 3: In Vivo Validation of Apelin-16 Effects Using APJ Antagonists
| Antagonist | Animal Model | Apelin-16 Effect Studied | Antagonist Effect | Key Findings |
| F13A | Spontaneously Hypertensive Rats | Hypotensive effect | Blocked Apelin-13-induced decrease in blood pressure[6] | F13A acts as a specific Apelin antagonist in vivo.[6] |
| F13A | Rabbit Model of Acute Heart Failure | Amelioration of cardiac dysfunction | Blocked the protective effects of Apelin[5] | Validated that Apelin's cardioprotective effects are mediated through the APJ receptor.[5] |
| ML221 | Mouse Model of Oxygen-Induced Retinopathy | Pathological retinal angiogenesis | Inhibited pathological retinal angiogenesis[7] | Confirmed the pro-angiogenic role of the Apelin/APJ system in this disease model.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are protocols for two key assays used to validate the antagonistic activity of APJ receptor inhibitors.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a hallmark of G protein-coupled receptor (GPCR) activation.
Materials:
-
CHO-K1 cells stably co-expressing a ProLink™ (PK)-tagged APJ receptor and an Enzyme Acceptor (EA)-tagged β-arrestin (e.g., PathHunter® β-arrestin cells).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Apelin-16 (agonist).
-
APJ receptor antagonist (e.g., ML221, MM54).
-
Detection reagent (e.g., PathHunter® Detection Reagents).
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered CHO-K1 cells into white, opaque microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the APJ antagonist in assay buffer. Also, prepare a stock solution of Apelin-16 at a concentration that elicits a submaximal response (EC80).
-
Antagonist Incubation: Add the diluted antagonist to the cell plates and incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add the Apelin-16 solution to the wells (to the final EC80 concentration) and incubate for 90 minutes at 37°C.
-
Detection: Equilibrate the plate to room temperature and add the detection reagent according to the manufacturer's instructions. Incubate for 60 minutes in the dark.
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Calculate the percent inhibition of the Apelin-16-induced signal for each antagonist concentration and determine the IC50 value.
cAMP Inhibition Assay (Gαi Signaling)
This assay measures the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production, which is a downstream effect of activating the Gαi-coupled APJ receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human APJ receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
Apelin-16 (agonist).
-
APJ receptor antagonist.
-
Forskolin.
-
cAMP detection kit (e.g., LANCE® Ultra cAMP Kit, HTRF® cAMP dynamic 2 kit).
-
White, opaque 384-well microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in stimulation buffer to the desired density (e.g., 1 x 10^6 cells/mL).
-
Compound Plating: Add serial dilutions of the APJ antagonist to the microplate.
-
Cell and Antagonist Incubation: Dispense the cell suspension into the wells containing the antagonist and incubate for 15-30 minutes at room temperature.
-
Agonist and Forskolin Stimulation: Add a mixture of Apelin-16 (at its EC80 concentration) and forskolin (e.g., 10 µM) to each well. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the lysis buffer and the cAMP detection reagents (e.g., Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP) according to the kit's protocol. Incubate for 60 minutes at room temperature.
-
Measurement: Read the TR-FRET signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission signals and determine the concentration of cAMP from a standard curve. Calculate the percent inhibition of the Apelin-16-mediated decrease in forskolin-stimulated cAMP levels and determine the IC50 of the antagonist.
Signaling Pathways and Experimental Visualization
To better understand the mechanism of action of Apelin-16 and how antagonists validate its effects, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Apelin-16 Signaling Pathway and Antagonist Action.
Caption: Workflow for Validating Apelin-16 Effects.
References
- 1. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Analogs for Advancing Apelin Receptor Antagonism with Enhanced Plasma and Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Modification of the terminal residue of apelin-13 antagonizes its hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Human Apelin-16 Antibodies: A Guide to Cross-Reactivity with Bovine Apelin
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of the cross-reactivity of human Apelin-16 antibodies with bovine apelin, supported by sequence analysis and commercially available product data.
High Probability of Cross-Reactivity Driven by Sequence Homology
Human and bovine Apelin-16 share an identical amino acid sequence, a critical factor for antibody recognition. This high degree of conservation strongly suggests that antibodies developed against human Apelin-16 will also recognize bovine Apelin-16. The shared sequence for both human and bovine Apelin-16 is H-Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH[1].
Further supporting this is the fact that the C-terminal 23 amino acid residues of the apelin precursor protein, preproapelin, are identical across all mammalian species studied[2]. As Apelin-16 is a C-terminal fragment of this precursor, this conservation underpins the expected cross-reactivity.
Commercially Available Cross-Reactive Antibodies
The high sequence homology is leveraged by manufacturers of antibody-based assays. Several commercially available ELISA kits designed for the detection of human apelin also list bovine as a reactive species. This provides experimental validation of the cross-reactivity.
| Product Name | Manufacturer | Species Reactivity | Detection Range | Sensitivity |
| Apelin-13 ELISA Kit | Biocompare | human, bovine , mouse, rat | 0-100 ng/ml | 4 ng/ml |
This table is illustrative and based on commercially available data. Researchers should always consult the product datasheet for the most current information.
Apelin Signaling Pathway
Apelin exerts its physiological effects by binding to the apelin receptor (APJ), a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling events that are implicated in a variety of processes, including cardiovascular function, fluid homeostasis, and metabolism. The conservation of the apelin peptide sequence across species suggests a similarly conserved function and signaling mechanism.
Experimental Protocols
For researchers planning to experimentally verify the cross-reactivity or utilize human Apelin-16 antibodies for detecting bovine apelin, the following are generalized protocols for common immunoassays.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA, a common format for quantifying small molecules like peptides.
-
Coating: A microplate is pre-coated with a known amount of apelin peptide.
-
Competitive Binding: Standards or samples containing unknown amounts of apelin are added to the wells along with a biotinylated primary antibody specific for apelin. The apelin in the sample competes with the coated apelin for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibody and sample components.
-
Enzyme Conjugation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody.
-
Washing: The plate is washed again to remove unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of apelin in the sample.
Western Blotting
This protocol provides a general procedure for detecting apelin in protein lysates.
-
Sample Preparation: Extract total protein from cells or tissues and determine the protein concentration.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Apelin-16.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Washing: Wash the membrane to remove unbound secondary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light.
-
Imaging: Capture the light signal using a digital imager or X-ray film to visualize the protein bands.
Conclusion
The identical amino acid sequence of human and bovine Apelin-16 provides a strong basis for the cross-reactivity of human Apelin-16 antibodies with bovine apelin. This is further substantiated by the availability of commercial ELISA kits that are validated for use with both species. For researchers in veterinary science, agriculture, and comparative physiology, this cross-reactivity offers a valuable tool, enabling the use of well-characterized human antibodies and assay kits for the study of apelin in bovine models. As with any immunoassay, it is recommended to perform initial validation experiments to confirm the antibody performance in the specific application and sample type.
References
A Head-to-Head Comparison of Animal Models for Advancing Apelin-16 Research
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in elucidating the complex roles of the Apelin-16 peptide and its receptor (APJ). This guide provides an objective comparison of a novel animal model, the APJ I107A β-arrestin biased mouse, with established knockout models, supported by experimental data and detailed protocols.
The apelin system is a key regulator of cardiovascular function, fluid homeostasis, and angiogenesis.[1] Dysregulation of this system is implicated in various pathologies, making the APJ receptor a promising therapeutic target. To facilitate the development of novel therapeutics, robust and well-characterized animal models are essential. This guide focuses on the validation of a new mouse model with a targeted mutation in the APJ receptor and compares its phenotype to traditional apelin (Apln) and apelin receptor (APJ) knockout mice.
Comparison of Animal Models for Apelin-16 Research
The ideal animal model for Apelin-16 research should accurately recapitulate the physiological and pathological aspects of the human apelin system. Below is a comparative summary of the key characteristics of the novel APJ I107A mouse alongside the widely used Apln and APJ knockout models.
| Feature | Wild-Type Mouse | Apelin (Apln) Knockout Mouse | Apelin Receptor (APJ) Knockout Mouse | APJ I107A (β-arrestin biased) Mouse |
| Genotype | Apln+/+, APJ+/+ | Apln-/- | APJ-/- | APJ I107A/I107A |
| Apelin Signaling | Fully functional | Lacks endogenous apelin ligand | Lacks apelin receptor | Intact G-protein signaling, impaired β-arrestin recruitment[1] |
| Cardiovascular Phenotype | Normal cardiac contractility and blood pressure | Modest decrease in basal cardiac contractility, reduced exercise capacity[1] | Modest decrease in basal cardiac contractility, reduced exercise capacity[1] | No significant alteration in cardiac function at rest or under stress[1][2][3] |
| Metabolic Phenotype | Normal glucose and lipid metabolism | - | - | Improved glucose tolerance and insulin sensitivity on a high-fat diet[1][2][3] |
| Fluid Homeostasis | Normal water intake and urine concentration | - | Significantly less water intake, impaired urine concentration upon dehydration[4][5] | Not reported |
| Angiogenesis | Normal | - | - | Not reported |
Experimental Data and Observations
Recent studies have focused on dissecting the distinct roles of G-protein-dependent and β-arrestin-dependent signaling pathways downstream of APJ activation. The APJ I107A mouse model, which specifically ablates β-arrestin recruitment while preserving G-protein signaling, has provided novel insights.[1][2][3]
In a key study, APJ I107A mice fed a high-fat diet exhibited significantly lower body weight and improved glucose tolerance compared to wild-type littermates, suggesting that β-arrestin signaling contributes to diet-induced metabolic dysfunction.[1] Crucially, these mice did not show the cardiac deficits observed in complete APJ knockout mice, indicating that G-protein signaling is sufficient for maintaining basal cardiac function.[1]
In contrast, both Apln and APJ knockout mice display a modest reduction in baseline cardiac contractility and a notable decrease in exercise capacity, highlighting the importance of the complete apelin system in cardiovascular homeostasis.[1] Furthermore, APJ knockout mice exhibit defects in fluid balance, demonstrating the receptor's role in regulating water intake and urine concentration.[4][5]
Experimental Protocols
To facilitate the validation and comparison of these animal models, detailed experimental protocols for key assays are provided below.
In Vivo Cardiovascular Function Assessment
Method: Echocardiography and Hemodynamic Measurements
Protocol:
-
Anesthetize mice with isoflurane (1-2% in oxygen).
-
Perform echocardiography to assess left ventricular function, including fractional shortening and ejection fraction.
-
For hemodynamic measurements, cannulate the right carotid artery and advance a pressure-volume catheter into the left ventricle to measure pressure and volume changes.
Receptor Binding Assay
Method: Radioligand Binding Assay
Protocol:
-
Prepare cell membrane extracts from tissues of interest (e.g., heart, lung).
-
Incubate membrane preparations with a radiolabeled apelin analog (e.g., [125I]-(Pyr1)apelin-13) in the presence or absence of competing unlabeled ligands.
-
Separate bound and free radioligand by filtration.
-
Quantify bound radioactivity to determine receptor density and affinity.
Angiogenesis Assay
Method: Mouse Aortic Ring Assay
Protocol:
-
Isolate the thoracic aorta from mice and cut it into 1 mm thick rings.
-
Embed the aortic rings in a collagen gel matrix in a 48-well plate.
-
Culture the rings in endothelial cell growth medium, supplemented with pro- or anti-angiogenic factors as required.
-
Monitor and quantify the outgrowth of new microvessels from the aortic rings over 7-14 days using light microscopy.[6][7][8][9][10]
Method: In Vivo Matrigel Plug Assay
Protocol:
-
Mix Matrigel, a basement membrane extract, with pro-angiogenic factors (e.g., Apelin-16) and/or cells of interest.
-
Inject the Matrigel solution subcutaneously into the flank of the mouse. The Matrigel will solidify, forming a plug.
-
After 7-21 days, excise the Matrigel plug.
-
Analyze the plug for the presence of newly formed blood vessels by histology (e.g., staining for endothelial cell markers like CD31) or by measuring hemoglobin content.[11][12][13][14][15]
Signaling Pathways and Experimental Workflows
To visualize the complex signaling cascades and experimental procedures discussed, the following diagrams are provided.
Figure 1. Apelin-16 Signaling Pathways.
Figure 2. Experimental Workflow for Model Validation.
Conclusion
The new APJ I107A mouse model represents a significant advancement for Apelin-16 research, allowing for the specific investigation of G-protein-mediated signaling in the absence of β-arrestin effects. This model is particularly valuable for studying the metabolic roles of the apelin system and for developing biased agonists that may offer therapeutic advantages by selectively activating beneficial signaling pathways while avoiding detrimental ones.
In contrast, the established Apln and APJ knockout models remain indispensable tools for understanding the overall physiological importance of the apelin system. The choice of animal model will ultimately depend on the specific research question. For studies on the fundamental roles of apelin and its receptor, the knockout models are appropriate. For dissecting the intricacies of downstream signaling and for the preclinical evaluation of biased ligands, the APJ I107A model offers a more refined approach. This guide provides the necessary framework and methodologies to aid researchers in selecting and validating the most suitable animal model for their Apelin-16 research endeavors.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Loss of APJ mediated β-arrestin signalling improves high-fat diet induced metabolic dysfunction but does not alter cardiac function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abnormal fluid homeostasis in apelin receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abnormal fluid homeostasis in apelin receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the mouse aortic ring assay to study angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Gel Plug Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. In Vivo Vascular Network Forming Assay - PMC [pmc.ncbi.nlm.nih.gov]
Apelin Isoforms Under the Microscope: A Comparative Guide to Apelin-16 and Apelin-36
The apelin peptide family, endogenous ligands for the G protein-coupled receptor APJ, plays a crucial role in a multitude of physiological processes, particularly within the cardiovascular and metabolic systems. These peptides are derived from a 77-amino acid precursor, preproapelin, which is cleaved into several active isoforms. Among these, Apelin-36, the full-length mature peptide, and shorter fragments have been the subject of extensive research. This guide provides a detailed comparison of the isoform-specific effects of Apelin-36 and the less-studied Apelin-16, focusing on their signaling mechanisms, physiological functions, and the experimental data that underpins our current understanding.
While Apelin-36 is a primary and well-characterized isoform, Apelin-16 is known to be a metabolite of Apelin-17, generated through degradation by Angiotensin-Converting Enzyme 2 (ACE2), and is suggested to have reduced functional activity[1]. The available data reflects this disparity, with a wealth of information on Apelin-36 and significantly less on Apelin-16.
Quantitative Data Summary
The following tables summarize the available quantitative data for Apelin-36 and Apelin-16, highlighting differences in receptor binding affinity and signaling potency.
Table 1: Quantitative Data for Apelin-36
| Parameter | Value | Species/System | Reference |
| Receptor Binding Affinity | |||
| Ki | 1.735 nM | Human APJ | [2][3] |
| pKi | 10.28 ± 0.09 | Human Heart | [4] |
| pKi | 10.23 ± 0.12 | Rat Heart | [4] |
| IC50 | ~2.3 nM | APJ Receptor | [2] |
| Signaling Potency (EC50/pD2) | |||
| cAMP Inhibition (pD2) | 9.17 ± 0.34 | CHO-K1 cells (hAPJ) | [5] |
| β-arrestin Recruitment (pD2) | 9.17 ± 0.34 | CHO-K1 cells (hAPJ) | [5] |
| Vasodilation (EC50) | 0.6 - 1.6 nM | Human Mammary Arteries | [6] |
Table 2: Quantitative Data for Apelin-16
| Parameter | Value | Species/System | Reference |
| Receptor Binding Affinity | Not Available | ||
| Signaling Potency (EC50) | 33 pmol/L | Isolated Rat Heart (Inotropic effect) | [7] |
Physiological and Cellular Effects: A Tale of Two Isoforms
Apelin-36: The Well-Characterized Player
Apelin-36 is involved in a wide array of physiological functions, making it a significant focus of research.
Cardiovascular Effects:
-
Vasodilation and Blood Pressure Regulation: Apelin-36 induces vasodilation in human arteries and can lower blood pressure.[6][8] This effect is primarily mediated by the release of nitric oxide (NO) from endothelial cells.
-
Inotropy: It exerts a positive inotropic effect, increasing cardiac contractility.[7] Intracoronary administration of Apelin-36 has been shown to increase the maximum rate of rise in left ventricular pressure and coronary blood flow.[8][9]
-
Fluid Homeostasis: The apelin system, including Apelin-36, plays a role in regulating fluid balance, often acting in opposition to the renin-angiotensin system.[10][11]
Metabolic Effects:
-
Glucose Metabolism: Apelin-36 is implicated in glucose homeostasis, with studies suggesting it can improve insulin sensitivity.[5]
-
Adipokine Function: Secreted by adipose tissue, apelin acts as an adipokine, influencing lipid metabolism.[12][13]
Other Functions:
-
HIV Coreceptor Inhibition: Apelin-36 is the most potent isoform at inhibiting HIV infection of cells in vitro by blocking the APJ coreceptor.[13]
Apelin-16: The Enigmatic Metabolite
Research specifically focused on Apelin-16 is limited. It is primarily identified as a metabolic byproduct of Apelin-17 cleavage by ACE2, with suggestions of reduced biological activity compared to its parent peptide.[1]
Cardiovascular Effects:
-
Inotropy: Despite its classification as a less active metabolite, one study demonstrated that Apelin-16 induces a dose-dependent positive inotropic effect in isolated rat hearts, with an EC50 of 33 pmol/L.[7] This effect is mediated through the Phospholipase C (PLC) pathway.[7]
-
Electrophysiology: In isolated adult rat ventricular myocytes, Apelin-16 was found to have no effect on L-type Ca2+ current or voltage-activated K+ currents.[6]
The zebrafish equivalent of apelin-16 has been shown to be active, suggesting that its physiological role may be species-dependent or more complex than currently understood.[14]
Signaling Pathways
Apelin isoforms exert their effects by binding to the APJ receptor, a Class A GPCR. This binding can initiate several downstream signaling cascades, and there is evidence for biased agonism, where different isoforms preferentially activate certain pathways.
G Protein-Dependent Signaling:
-
Gαi/o Pathway: Activation of the APJ receptor by apelin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] This is a common pathway for many apelin isoforms.
-
Gαq/11 Pathway: Apelin can also signal through Gαq/11, activating Phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and activation of Protein Kinase C (PKC).[7] The positive inotropic effect of Apelin-16 is mediated through this pathway.[7]
-
Downstream Effectors: These G protein pathways can further activate other signaling molecules, including ERK1/2, PI3K/Akt, and p70S6 kinase, which are involved in cell proliferation, survival, and metabolism.[12][15]
β-Arrestin-Dependent Signaling:
-
Following receptor activation, β-arrestins can be recruited to the APJ receptor. This process is crucial for receptor desensitization and internalization.
-
Longer apelin isoforms, such as Apelin-36 and Apelin-17, have been shown to exhibit some bias towards β-arrestin recruitment compared to shorter isoforms like [Pyr1]apelin-13.[16] This differential recruitment can lead to distinct downstream signaling and physiological outcomes.
Experimental Protocols
The characterization of Apelin-16 and Apelin-36 relies on a variety of established experimental techniques to assess their binding, signaling, and physiological effects.
Radioligand Binding Assays
These assays are used to determine the binding affinity of apelin isoforms to the APJ receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the APJ receptor.[3]
-
Competition Binding: A constant concentration of a radiolabeled apelin isoform (e.g., [125I]-apelin-13) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (Apelin-16 or Apelin-36).[2][17]
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the concentration of the competitor that inhibits 50% of the specific binding (IC50).
Functional Assays
These in vitro assays measure the potency and efficacy of apelin isoforms in activating specific signaling pathways.
-
cAMP Accumulation Assay: This assay measures the ability of an agonist to inhibit forskolin-stimulated cAMP production, quantifying Gαi/o activation.[13]
-
ERK Phosphorylation Assay (In-Cell Western™): This technique quantifies the phosphorylation of ERK1/2 in response to agonist stimulation, providing a measure of downstream signaling activation.[16]
-
β-Arrestin Recruitment Assay: Bioluminescence Resonance Energy Transfer (BRET) or other similar assays can be used to measure the recruitment of β-arrestin to the APJ receptor upon ligand binding.[2]
In Vivo and Ex Vivo Cardiovascular Assessments
These experiments determine the physiological effects of apelin isoforms on cardiovascular function.
-
Forearm Blood Flow Measurement: Venous occlusion plethysmography is used in humans to measure changes in forearm blood flow in response to intra-arterial infusions of apelin isoforms, assessing their vasodilator properties.[9]
-
In Vivo Hemodynamic Monitoring: In animal models, catheters are placed to measure blood pressure, heart rate, and cardiac output following systemic administration of apelin peptides.[18]
-
Isolated Organ Bath: Ex vivo studies on isolated arteries or heart tissues allow for the direct assessment of vasoconstrictor/vasodilator or inotropic effects, respectively, in a controlled environment.[6]
Conclusion
Apelin-36 and Apelin-16 represent two ends of the current research spectrum for apelin isoforms. Apelin-36 is a well-documented, multifunctional peptide with significant roles in cardiovascular and metabolic regulation. Its binding properties and signaling pathways have been extensively studied, revealing a complex mechanism of action that includes both G protein-dependent and β-arrestin-mediated signaling.
In stark contrast, Apelin-16 remains largely uncharacterized. Identified as a metabolite of Apelin-17, it is generally considered to have reduced activity. However, the finding that it can elicit a potent positive inotropic effect suggests a more nuanced role that warrants further investigation. The lack of comprehensive data on Apelin-16's receptor binding and broader physiological effects highlights a significant gap in our understanding of the apelin system. Future research is needed to fully elucidate the specific functions of this and other less-studied apelin isoforms, which will be critical for developing targeted therapeutics that can harness the beneficial effects of the apelin/APJ signaling pathway.
References
- 1. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 3. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apelin signaling drives vascular endothelial cells toward a pro-angiogenic state | eLife [elifesciences.org]
- 5. Apelin-36-[L28A] and Apelin-36-[L28C(30kDa-PEG)] peptides that improve diet induced obesity are G protein biased ligands at the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apelin Is a Prototype of Novel Drugs for the Treatment of Acute Myocardial Infarction and Adverse Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Acute cardiovascular effects of apelin in humans: potential role in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–function relationship and physiological role of apelin and its G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioactivity of the putative apelin proprotein expands the repertoire of apelin receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Inotropic Effects of Apelin-16 and Elabela/Toddler
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inotropic effects of two endogenous peptide ligands of the APJ receptor: Apelin-16 and Elabela/Toddler. This document summarizes key experimental data, details the underlying signaling pathways, and provides methodologies for relevant experimental protocols to assist in cardiovascular research and drug development.
Quantitative Comparison of Inotropic Effects
The positive inotropic effects of both Apelin-16 and Elabela have been demonstrated in various experimental models. The following tables summarize the key quantitative findings from in vivo and in vitro studies.
Table 1: In Vivo Inotropic Effects in Rats
| Parameter | Peptide | Dose | Model | Key Findings |
| dP/dtmax | Elabela-32 | 150 nmol | Anesthetized Rat | Increased by 2825 ± 565 mmHg/s.[1] |
| [Pyr1]apelin-13 | 400 nmol | Anesthetized Rat | Increased by 3025 ± 680 mmHg/s.[1] | |
| Cardiac Output | Elabela-32 | 20 nmol | Anesthetized Rat | Increased to 3296 ± 370 RVU/min.[1] |
| 150 nmol | Increased to 4000 ± 826 RVU/min.[1] | |||
| [Pyr1]apelin-13 | 50 nmol | Anesthetized Rat | Increased to 1535 ± 189 RVU/min.[1] | |
| 400 nmol | Increased to 3989 ± 537 RVU/min.[1] | |||
| Ejection Fraction | Elabela-32 | Not specified | Anesthetized Rat | Increased.[1][2][3] |
| Apelin | Not specified | Anesthetized Rat | Increased.[1][2][3] | |
| Ventricular Elastance | Apelin-12 | 300µg/kg (IP) | Mouse | Increased from 3.7 ± 0.9 to 6.5 ± 1.4 mmHg/RVU.[4] |
| Preload Recruitable Stroke Work | Apelin-12 | 300µg/kg (IP) | Mouse | Increased from 27.4 ± 8.0 to 51.8 ± 3.1.[4] |
RVU: Relative Volume Units
Table 2: In Vitro Inotropic Effects
| Parameter | Peptide | Concentration | Model | Key Findings |
| Developed Tension | Apelin-16 | 2 nmol/L | Isolated Perfused Rat Heart | Increased by 27 ± 3%.[5] |
| 0.01 to 10 nmol/L | Isolated Perfused Rat Heart | Dose-dependent increase; EC50 of 33 pmol/L.[6] | ||
| Twitch Force | Apelin-12 | 10-70 nM | Failing Rat Trabeculae | Increased by 36 ± 7% over baseline.[7] |
| 70 nM | Control Rat Trabeculae | Increased by 7.4 ± 5% over baseline.[7] | ||
| [Ca2+]i Transient Amplitude | Apelin-12 | 10-70 nM | Failing Rat Trabeculae | Increased by 18.4 ± 9.5%.[7] |
| 70 nM | Control Rat Trabeculae | Increased by 4.5 ± 1.9%.[7] |
Signaling Pathways
Apelin-16 and Elabela both exert their inotropic effects through the APJ receptor, a G protein-coupled receptor. However, they can activate distinct downstream signaling cascades.
Apelin-16 Signaling Pathway
Apelin-16 is known to activate multiple signaling pathways to induce its positive inotropic effect. This involves the activation of Gi and Gq proteins, leading to the stimulation of Phospholipase C (PLC) and Protein Kinase C (PKC), particularly the PKCε isoform.[5][6][7][8] Downstream of PKC, Apelin-16 can increase the phosphorylation of myosin regulatory light chain (RLC) and may also enhance myofilament sensitivity to Ca2+.[5] Furthermore, Apelin-16 has been shown to activate the Extracellular signal-Regulated Kinase (ERK) pathway, which contributes to its inotropic action.[5]
Elabela/Toddler Signaling Pathway
Elabela also binds to the APJ receptor and activates G protein-dependent pathways to induce its cardiovascular effects.[1][2][3] Similar to apelin, Elabela can activate the ERK1/2 pathway.[9][10] Some studies suggest that the inotropic effect of Elabela is dependent on ERK1/2 but may be independent of PKC, potentially indicating a biased agonism compared to apelin.[11] Elabela has also been shown to activate β-arrestin-dependent pathways.[1][2][9]
References
- 1. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. The endogenous peptide apelin potently improves cardiac contractility and reduces cardiac loading in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apelin Increases Cardiac Contractility via Protein Kinase Cε- and Extracellular Signal-Regulated Kinase-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Apelin increases contractility in failing cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Apelin-16 (Human, Bovine)
For researchers, scientists, and drug development professionals, the proper disposal of bioactive peptides like Apelin-16 is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe and effective disposal of both human and bovine Apelin-16, ensuring the protection of personnel and the environment.
Waste Classification and Segregation
Apelin-16, in its pure form (lyophilized powder) or in solution, should be treated as chemical waste. Due to its biological activity, it is crucial to prevent its release into the environment. All materials that have come into contact with Apelin-16, including vials, pipette tips, gloves, and contaminated labware, must be segregated from general laboratory waste.
Key Disposal Principles:
-
Never dispose of Apelin-16 down the drain or in regular trash.
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
-
Maintain a clear and accurate record of the waste being generated.
Step-by-Step Disposal Procedures
The appropriate disposal method for Apelin-16 depends on its physical state (solid or liquid) and the nature of the associated waste.
Disposal of Solid (Lyophilized) Apelin-16
-
Primary Container: The original vial containing the lyophilized Apelin-16 should be securely sealed.
-
Labeling: The vial must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name: "Apelin-16, human" or "Apelin-16, bovine".
-
Secondary Containment: Place the labeled vial into a larger, leak-proof, and sealable waste container designated for solid chemical waste. This container should also be clearly labeled.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials until it is collected by a licensed hazardous waste disposal service.
Disposal of Liquid Apelin-16 Solutions and Contaminated Materials
-
Aqueous Solutions:
-
Collect all aqueous solutions containing Apelin-16 in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be marked as "Hazardous Aqueous Waste" and specify the contents, including Apelin-16 and any solvents or buffers used.
-
-
Contaminated Labware (Sharps):
-
Needles, syringes, and other sharp objects contaminated with Apelin-16 must be disposed of in a designated sharps container.
-
The sharps container should be puncture-resistant and clearly labeled as "Biohazardous Sharps" or "Chemically Contaminated Sharps," in accordance with institutional policy.
-
-
Contaminated Labware (Non-Sharps):
-
Pipette tips, microfuge tubes, and other non-sharp disposable labware should be collected in a designated, leak-proof container lined with a chemical waste bag.
-
This container must be clearly labeled as "Solid Chemical Waste" and indicate contamination with Apelin-16.
-
-
Personal Protective Equipment (PPE):
-
Contaminated gloves, lab coats, and other PPE should be placed in a designated chemical waste bag.
-
The bag must be sealed and placed in a labeled container for hazardous waste pickup.
-
Quantitative Data Summary
While specific quantitative disposal limits for Apelin-16 are not widely established and are subject to local regulations, the following table summarizes key handling and storage parameters that inform safe disposal practices.
| Parameter | Guideline | Citation |
| Storage of Lyophilized Peptide | For long-term stability, store at -20°C or below. Peptides are often hygroscopic, so they should be warmed to room temperature in a desiccator before opening to prevent moisture absorption. | [1][2][3] |
| Storage of Peptide Solutions | Store in aliquots at -20°C or below to avoid repeated freeze-thaw cycles. The shelf-life in solution is limited, especially for peptides containing certain amino acids. | [1][3][4] |
| Waste Container Labeling | All waste containers must be clearly labeled with the contents and associated hazards. | [5][6] |
| Waste Segregation | Segregate chemical waste from biological and general waste. Different classes of chemical waste should also be kept separate. | [5][6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Apelin-16 waste.
Caption: Decision workflow for Apelin-16 waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
